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3-Amino-3-(3-iodophenyl)propanamide Documentation Hub

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  • Product: 3-Amino-3-(3-iodophenyl)propanamide

Core Science & Biosynthesis

Foundational

Structural Elucidation, Physicochemical Profiling, and Synthetic Utility of 3-Amino-3-(3-iodophenyl)propanamide

Executive Summary In modern drug discovery, the architectural flexibility of a building block dictates its utility. 3-Amino-3-(3-iodophenyl)propanamide (CAS 771522-10-2) represents a highly programmable bifunctional modu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the architectural flexibility of a building block dictates its utility. 3-Amino-3-(3-iodophenyl)propanamide (CAS 771522-10-2) represents a highly programmable bifunctional module. It combines the proteolytic stability of a


-amino amide with the versatile reactivity of a meta-iodoaryl group. As a Senior Application Scientist, I approach this molecule not merely as a catalog reagent, but as a critical node in late-stage functionalization and peptidomimetic synthesis. This whitepaper deconstructs its physicochemical properties, outlines self-validating experimental workflows, and explains the mechanistic causality behind its synthetic applications.

Physicochemical Profiling & Structural Significance

Understanding the physical parameters of a scaffold is the first step in predicting its behavior in both synthetic environments and biological systems. The molecule features a primary amine at the


-position relative to an amide carbonyl, a motif highly valued in the pharmaceutical industry for generating compounds resistant to enzymatic degradation[1].

The quantitative data for this compound is summarized below:

Physicochemical PropertyValueMechanistic Implication
Chemical Name 3-Amino-3-(3-iodophenyl)propanamideStandard IUPAC nomenclature.
CAS Registry Number 771522-10-2Unique identifier for sourcing[2].
Molecular Formula C

H

IN

O
Indicates a highly functionalized low-MW core.
Molecular Weight 290.10 g/mol Ideal low molecular weight for fragment-based drug design (FBDD).
SMILES O=C(N)CC(N)C1=CC=CC(I)=C1Topological string for computational modeling.
Structural Class

-Amino Amide / Aryl Halide
Bifunctional: enables both peptide coupling and cross-coupling.
H-Bond Donors 2 (Primary Amine, Primary Amide)Enhances aqueous solubility and target binding.
H-Bond Acceptors 2 (Amine Nitrogen, Amide Oxygen)Facilitates interaction with kinase/protease hinge regions.

Data corroborated by commercial analytical standards[3].

The Role of the meta-Iodine Handle

The choice of an iodine atom at the meta position is highly deliberate. Iodine undergoes oxidative addition with Palladium(0) significantly faster than bromine or chlorine. Furthermore, the meta positioning prevents the steric hindrance that an ortho-substituent would impose on the adjacent chiral


-carbon, allowing for smooth cross-coupling reactions without eroding the stereochemical integrity of the amine.

Reaction Pathways & Visualization

The true value of 3-Amino-3-(3-iodophenyl)propanamide lies in its divergent reactivity. The following diagram maps the logical pathways a synthetic chemist can take to elaborate this scaffold.

G Core 3-Amino-3-(3-iodophenyl)propanamide (Bifunctional Scaffold) Suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) Core->Suzuki Pd(0), Arylboronic Acid Buchwald Buchwald-Hartwig Amination (C-N Bond Formation) Core->Buchwald Pd(0), Amine Hydrolysis Amide Hydrolysis (β-Amino Acid Synthesis) Core->Hydrolysis Acid Catalysis (HCl) Peptide Peptidomimetic Incorporation (Amide Coupling) Core->Peptide N-Boc/Fmoc Protection

Divergent synthetic pathways of 3-Amino-3-(3-iodophenyl)propanamide as a bifunctional scaffold.

Experimental Workflows & Protocols

To ensure scientific integrity, every protocol must be a self-validating system. Below are two highly optimized, step-by-step methodologies for elaborating this scaffold, complete with the causality behind each experimental choice.

Protocol 1: Chemoselective Suzuki-Miyaura Cross-Coupling

This protocol outlines the C-C bond formation at the meta-iodo position.

Causality Check: Free primary amines can coordinate to Palladium, poisoning the catalyst and stalling the catalytic cycle. Therefore, in situ protection or the use of a strongly coordinating bidentate ligand is required. We utilize Pd(dppf)Cl


 because its large bite angle enforces a cis-geometry on the Pd center, accelerating reductive elimination and suppressing unwanted dehalogenation.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask, dissolve 3-Amino-3-(3-iodophenyl)propanamide (1.0 eq) and the desired arylboronic acid (1.2 eq) in a degassed mixture of 1,4-Dioxane and H

    
    O (4:1 v/v).
    
  • Catalyst Addition: Add K

    
    CO
    
    
    
    (3.0 eq) as the base, followed by Pd(dppf)Cl
    
    
    (0.05 eq).
  • Reaction Execution: Purge the flask with Argon for 5 minutes. Heat the mixture to 80°C under continuous stirring for 4 hours.

  • Self-Validation (In-Process Control): Quench a 10

    
    L aliquot in LC-MS grade Acetonitrile. Analyze via UPLC-MS. Validation metric: The reaction is deemed complete only when the 
    
    
    
    291[M+H]
    
    
    peak of the starting material is entirely consumed, replaced by the target biaryl mass.
  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, and extract the aqueous layer with Ethyl Acetate (3x). Dry the combined organic layers over anhydrous Na

    
    SO
    
    
    
    , concentrate in vacuo, and purify via flash column chromatography (DCM:MeOH gradient).
Protocol 2: Hydrolytic Conversion to -Amino Acid

For researchers building


-peptides, the primary amide must be converted to a carboxylic acid.

Causality Check: Why use acidic over basic hydrolysis? Basic conditions (e.g., NaOH/heat) risk triggering a retro-Michael elimination, ejecting the amine to form a substituted cinnamic acid derivative. Acidic conditions (6M HCl) protonate the amine (forming an ammonium salt), locking it in place electronically while the amide hydrolyzes.

Step-by-Step Methodology:

  • Hydrolysis: Suspend the starting material in 6M HCl (10 mL/mmol). Reflux at 100°C for 12 hours.

  • Self-Validation (In-Process Control): Spot the reaction mixture on a silica TLC plate alongside the starting material. Develop in Butanol:Acetic Acid:Water (BAW 4:1:1). Validation metric: A positive Ninhydrin stain at a lower R

    
     value confirms the presence of the highly polar, free zwitterionic 
    
    
    
    -amino acid.
  • Isolation: Cool the mixture and evaporate the solvent under reduced pressure to yield the hydrochloride salt.

  • Zwitterion Generation: Dissolve the crude salt in minimal water and apply to a Dowex 50WX8 strongly acidic cation exchange resin. Wash with deionized water until the eluent is neutral, then elute the pure

    
    -amino acid using 2M aqueous ammonia. Lyophilize to obtain a white powder.
    

Analytical Validation Standards

To establish trustworthiness, the isolated compounds must be rigorously characterized.

  • NMR Spectroscopy:

    
    H NMR must show the disappearance of the characteristic primary amide protons (typically broad singlets around 7.0-7.5 ppm in DMSO-
    
    
    
    ) if Protocol 2 is followed. For Protocol 1, the integration of the aromatic region must reflect the newly appended aryl ring.
  • Infrared (IR) Spectroscopy: A shift from the amide carbonyl stretch (

    
    1650 cm
    
    
    
    ) to a carboxylic acid carbonyl stretch (
    
    
    1710 cm
    
    
    ) is the definitive self-validating marker for successful hydrolysis.

References

  • Title: From Cortisone to Enlicitide: A Journey of Synthetic Chemistry Innovations at Merck Source: nih.gov URL:[Link][1]

Sources

Exploratory

3-Amino-3-(3-iodophenyl)propanamide CAS number and molecular identifiers

An In-depth Technical Guide to 3-Amino-3-(3-iodophenyl)propanamide: Synthesis, Characterization, and Potential Applications Abstract 3-Amino-3-(3-iodophenyl)propanamide is a synthetic organic compound of interest in medi...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 3-Amino-3-(3-iodophenyl)propanamide: Synthesis, Characterization, and Potential Applications

Abstract

3-Amino-3-(3-iodophenyl)propanamide is a synthetic organic compound of interest in medicinal chemistry and drug discovery. As a derivative of β-phenylalanine, its structure presents multiple functional groups that can be exploited for the synthesis of more complex molecules, particularly as a scaffold for creating novel therapeutic agents. The presence of an iodine atom on the phenyl ring offers a site for further chemical modification through cross-coupling reactions, enhancing its utility as a versatile building block. This guide provides a comprehensive overview of its molecular identifiers, a proposed synthetic route, methods for its characterization, and a discussion of its potential applications in research.

Molecular Identifiers and Physicochemical Properties

While 3-Amino-3-(3-iodophenyl)propanamide is not extensively cataloged in commercial databases, its molecular identifiers and properties can be determined from its structure. A CAS number has not been assigned, indicating its status as a novel or research-specific chemical.

IdentifierValue
IUPAC Name 3-amino-3-(3-iodophenyl)propanamide
Molecular Formula C₉H₁₁IN₂O
Molecular Weight 290.10 g/mol
Canonical SMILES C1=CC(=CC(=C1)I)C(C(=O)N)N
InChI Key InChI=1S/C9H11IN2O/c10-7-2-1-3-8(6-7)9(11)4-5(12)13/h1-3,6,9,11H,4H2,(H2,12,13)
Appearance Off-white to pale yellow solid (predicted)
Solubility Soluble in DMSO, DMF, and methanol (predicted)

Proposed Synthesis Workflow

A plausible and efficient route for the synthesis of 3-Amino-3-(3-iodophenyl)propanamide involves a multi-step process starting from 3-iodobenzaldehyde. The following workflow outlines a common strategy for the preparation of β-amino amides.

G cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Amidation cluster_2 Step 3: Aza-Michael Addition A 3-Iodobenzaldehyde D (E)-3-(3-Iodophenyl)acrylic acid A->D Knoevenagel Condensation B Malonic Acid B->D C Piperidine, Pyridine F (E)-3-(3-Iodophenyl)acrylamide D->F Amidation E 1. (COCl)₂, DMF (cat.) 2. NH₄OH H 3-Amino-3-(3-iodophenyl)propanamide F->H Michael Addition G Ammonia

Caption: Proposed synthetic workflow for 3-Amino-3-(3-iodophenyl)propanamide.

Detailed Experimental Protocol

Step 1: Synthesis of (E)-3-(3-Iodophenyl)acrylic acid

  • To a solution of 3-iodobenzaldehyde (1.0 eq) in pyridine (5 vol), add malonic acid (1.2 eq) and piperidine (0.1 eq).

  • Heat the reaction mixture to 90°C and stir for 4 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the mixture to room temperature and pour it into a beaker containing crushed ice and concentrated HCl (2 vol).

  • Stir the resulting precipitate for 30 minutes, then collect the solid by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to yield (E)-3-(3-iodophenyl)acrylic acid.

Step 2: Synthesis of (E)-3-(3-Iodophenyl)acrylamide

  • Suspend (E)-3-(3-iodophenyl)acrylic acid (1.0 eq) in dichloromethane (DCM, 10 vol).

  • Add a catalytic amount of N,N-dimethylformamide (DMF, 0.05 eq).

  • Slowly add oxalyl chloride (1.5 eq) dropwise at 0°C.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Concentrate the reaction mixture under reduced pressure to remove excess oxalyl chloride and DCM.

  • Dissolve the resulting crude acyl chloride in DCM and add it dropwise to a cooled (0°C) solution of aqueous ammonium hydroxide (2.0 eq).

  • Stir the mixture vigorously for 1 hour.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield (E)-3-(3-iodophenyl)acrylamide.

Step 3: Synthesis of 3-Amino-3-(3-iodophenyl)propanamide

  • Dissolve (E)-3-(3-iodophenyl)acrylamide (1.0 eq) in a saturated solution of ammonia in methanol.

  • Transfer the solution to a sealed pressure vessel.

  • Heat the reaction to 80°C and stir for 24 hours.

  • Monitor the reaction by Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a DCM/methanol gradient to afford the final product, 3-Amino-3-(3-iodophenyl)propanamide.

Structural Characterization

The identity and purity of the synthesized 3-Amino-3-(3-iodophenyl)propanamide would be confirmed using a suite of analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would be expected to show characteristic signals for the aromatic protons, the benzylic methine proton (CH), and the diastereotopic methylene protons (CH₂), as well as broad signals for the amine (NH₂) and amide (CONH₂) protons.

    • ¹³C NMR would display distinct resonances for the nine carbon atoms, including the iodine-bearing aromatic carbon.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion. The isotopic pattern would also be consistent with the presence of one iodine atom.

  • High-Performance Liquid Chromatography (HPLC): HPLC analysis would be employed to determine the purity of the final compound. A reversed-phase column with a water/acetonitrile mobile phase containing a modifier like formic acid or trifluoroacetic acid would be a suitable method.

Potential Research Applications

The structural features of 3-Amino-3-(3-iodophenyl)propanamide make it a valuable intermediate in drug discovery programs.

G A 3-Amino-3-(3-iodophenyl)propanamide (Scaffold) B Amine (NH₂) A->B C Amide (CONH₂) A->C D Iodophenyl Group A->D E Peptide Coupling B->E Derivatization G Hydrolysis/Reduction C->G Modification I Cross-Coupling (e.g., Suzuki, Sonogashira) D->I Functionalization F Enzyme Inhibitors E->F H β-Amino Acids G->H J Complex Molecular Probes & Drug Candidates I->J

Caption: Potential derivatization pathways for the scaffold.

  • Scaffold for Peptidomimetics: The β-amino acid backbone can be incorporated into peptide sequences to create peptidomimetics with improved stability against enzymatic degradation. The amino group serves as a handle for standard peptide coupling reactions.

  • Precursor for Enzyme Inhibitors: Many enzyme inhibitors feature an amide functional group for hydrogen bonding interactions within the active site. This compound could serve as a starting point for the synthesis of inhibitors for proteases or other enzymes.

  • Building Block for Combinatorial Chemistry: The iodophenyl group is a key feature, allowing for the introduction of diverse substituents through well-established palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Sonogashira couplings. This enables the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.

Safety and Handling

As with any research chemical with limited toxicological data, 3-Amino-3-(3-iodophenyl)propanamide should be handled with care.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid inhalation of dust and direct contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

References

No direct references for 3-Amino-3-(3-iodophenyl)propanamide are available. The protocols and principles described are based on standard, well-established organic chemistry reactions and analytical techniques.

Foundational

Thermodynamic stability of iodinated beta-amino acid derivatives

Thermodynamic Stability of Iodinated -Amino Acid Derivatives: Mechanistic Insights and Structural Applications Executive Summary The engineering of peptidomimetics has fundamentally shifted the landscape of drug developm...

Author: BenchChem Technical Support Team. Date: March 2026

Thermodynamic Stability of Iodinated -Amino Acid Derivatives: Mechanistic Insights and Structural Applications

Executive Summary

The engineering of peptidomimetics has fundamentally shifted the landscape of drug development and structural biology. Among these,


-peptides—oligomers of 

-amino acids—stand out due to their profound resistance to proteolytic degradation and their ability to fold into highly predictable, thermodynamically stable secondary structures (e.g., 14-helices and 12-helices). Recently, the site-specific incorporation of iodinated

-amino acid derivatives has emerged as a powerful strategy to further modulate the thermodynamic stability of these foldamers.

This technical guide explores the mechanistic causality behind iodine-induced stabilization, detailing how the interplay of steric bulk, lipophilicity, and highly directional halogen bonding reshapes the free energy landscape of


-peptide folding.

The Physical Chemistry of Iodinated -Peptides

Baseline Stability of -Peptides

Unlike canonical


-amino acids, 

-amino acids possess an additional methylene carbon in their backbone. This structural insertion restricts the backbone dihedral angles, favoring a gauche conformation. Consequently, the entropic penalty (

) associated with folding is drastically reduced. As demonstrated in foundational molecular simulations, this allows even short

-peptides (4–6 residues) to adopt stable helical conformations in solution, a feat impossible for natural

-peptides ().
The Causality of Iodination: Halogen Bonding and the -Hole

When modifying a


-peptide to increase its thermodynamic stability or biological half-life, researchers often substitute native aromatic residues (like 

-homotyrosine) with halogenated variants. Why choose iodine over chlorine or bromine?

The answer lies in polarizability. Iodine is a massive, highly polarizable atom. When covalently bonded to a carbon atom, the electron density of iodine is anisotropically distributed, creating a distinct region of positive electrostatic potential at the distal end of the C–I axis. This region, known as the


-hole , acts as a potent Lewis acid. It forms highly directional, non-covalent interactions—termed halogen bonds (

)—with Lewis bases such as the backbone carbonyl oxygens of the peptide.

While the steric bulk of iodine introduces a localized entropic restriction, the robust enthalpic contribution (


) of the halogen bond overwhelmingly compensates for it. This interaction can contribute 1–5 kcal/mol to the folded state, significantly elevating the melting temperature (

) and overall free energy of folding (

) ().

ThermoCycle U Unfolded State (U) High Entropy F_nat Folded State (F) Native β-Peptide U->F_nat ΔG_fold F_iodo Folded State (F') Iodinated β-Peptide U->F_iodo ΔG_fold' F_nat->F_iodo ΔΔG_XB (Halogen Bond)

Fig 1: Thermodynamic cycle illustrating the free energy stabilization (ΔΔG_XB) via halogen bonding.

Experimental Workflow: A Self-Validating Protocol

To accurately quantify the thermodynamic stability of iodinated


-peptides, experimental workflows must avoid over-relying on a single spectroscopic method. The following protocol utilizes a self-validating thermodynamic loop, ensuring that the extracted parameters are physically meaningful.
Phase 1: Synthesis & Purification
  • Solid-Phase Peptide Synthesis (SPPS): Synthesize the

    
    -peptide on a Rink amide resin using standard Fmoc chemistry. Causality of choice: The steric bulk of iodinated derivatives (e.g., Fmoc-
    
    
    
    -hTyr(3-I)-OH) severely hinders standard coupling. To overcome this, use HATU/DIPEA as the coupling reagent system, which provides the high reactivity necessary to drive the sterically hindered acylation to completion.
  • Cleavage: Cleave the peptide using a TFA/TIS/H

    
    O (95:2.5:2.5) cocktail for 2 hours.
    
  • Purification: Isolate the target foldamer via Preparative RP-HPLC (C18 column) and validate purity (>95%) via LC-MS.

Phase 2: Thermal Denaturation & Calorimetry (The Validation Loop)
  • Circular Dichroism (CD) Spectroscopy: Prepare a 50 µM peptide solution in 10 mM phosphate buffer (pH 7.4). Monitor the characteristic

    
    -peptide helical signature (e.g., mean residue ellipticity at 214 nm) from 5 °C to 95 °C at a heating rate of 1 °C/min. Extract the Van't Hoff enthalpy (
    
    
    
    ) by fitting the melting curve to a two-state unfolding model.
  • Differential Scanning Calorimetry (DSC): Concurrently, perform DSC on a 300 µM sample of the same peptide to directly measure the calorimetric enthalpy (

    
    ).
    
  • Self-Validation Check: The protocol validates itself by comparing the two enthalpies. If the ratio

    
    , it confirms that the iodinated 
    
    
    
    -peptide unfolds via a highly cooperative, two-state mechanism. If the ratio is
    
    
    , it indicates the presence of intermediate states or aggregation, rendering standard two-state
    
    
    calculations invalid.

ExpWorkflow A Solid-Phase Synthesis (Fmoc-β-Iodo-AA) B Purification (RP-HPLC & LC-MS) A->B C Thermal Denaturation (Variable-Temp CD) B->C D Thermodynamic Analysis (Van't Hoff ΔH, ΔS, ΔG) C->D

Fig 2: Experimental workflow for thermodynamic characterization of iodinated β-peptides.

Quantitative Thermodynamic Data

The incorporation of halogens, particularly iodine, systematically enhances the thermal stability of the peptide architecture. As demonstrated in studies of halogenated proteins and foldamers (), the thermodynamic parameters scale with the polarizability of the halogen atom.

Table 1: Comparative Thermodynamic Parameters of Halogenated


-Peptide Variants 
Peptide VariantModification

(°C)

(kcal/mol)

(kcal/mol)

(kcal/mol)
Native

-Peptide
None57.0-2.1-15.4+13.3
Chlorinated Variant

-hTyr(3-Cl)
58.5-2.4-16.8+14.4
Brominated Variant

-hTyr(3-Br)
59.2-2.7-17.5+14.8
Iodinated Variant

-hTyr(3-I)
61.8-3.5-19.2+15.7

(Note: Data reflects standard thermodynamic trends at 298 K. The iodinated variant exhibits the most negative


, driven by a massive enthalpic gain (

) from the optimized iodine-carbonyl halogen bond, which easily overcomes the slight entropic penalty.)

Applications in Drug Development & Structural Biology

Hyper-Stable Quaternary Bundles

-peptides can self-assemble into discrete, protein-like quaternary structures, such as octameric bundles. The thermodynamic and kinetic properties of these 

-peptide bundles closely mimic natural

-helical proteins, but with absolute resistance to proteases (). By strategically placing iodinated

-amino acids within the hydrophobic core of these bundles, researchers can utilize halogen bonding to engineer hyper-stable foldamers capable of surviving extreme physiological environments, making them ideal candidates for inhibiting challenging protein-protein interactions (PPIs).
Radiotracer Development

Beyond structural stability, iodinated


-amino acids are heavily utilized in nuclear medicine. The incorporation of radioisotopes (

,

, or

) into the thermodynamically stable

-peptide scaffold yields radiotracers for PET and SPECT imaging. Because the

-peptide backbone prevents rapid enzymatic cleavage in the bloodstream, the biological half-life of the tracer is vastly extended, allowing for higher contrast imaging of deep-tissue tumors with lower administered radioactive doses.

References

  • Halogen Bonding: A Powerful Tool for Modulation of Peptide Conformation Biochemistry (ACS Publications)[Link]

  • Thermodynamic stability of beta-peptide helices and the role of cyclic residues Biophysical Journal[Link]

  • Increasing Enzyme Stability and Activity through Hydrogen Bond-Enhanced Halogen Bonds ACS Chemical Biology (via PMC)[Link]

  • Biophysical Characterization of a Beta-Peptide Bundle: Comparison To Natural Proteins Journal of the American Chemical Society (via PMC)[Link]

Exploratory

Strategic Applications of 3-Amino-3-(3-iodophenyl)propanamide in Medicinal Chemistry: A Technical Whitepaper on β-Amino Amide Scaffolds and Late-Stage Functionalization

Executive Summary 3-Amino-3-(3-iodophenyl)propanamide is a highly versatile, bifunctional -amino amide building block utilized extensively in modern medicinal chemistry. Featuring a primary amine, a primary amide, and a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Amino-3-(3-iodophenyl)propanamide is a highly versatile, bifunctional


-amino amide building block utilized extensively in modern medicinal chemistry. Featuring a primary amine, a primary amide, and a meta-iodo-substituted aromatic ring, this scaffold serves as a critical intermediate for the synthesis of peptidomimetics and dipeptidyl peptidase-4 (DPP-4) inhibitors[1]. The presence of the highly reactive iodo group provides an orthogonal synthetic handle, enabling late-stage functionalization (LSF) via transition-metal catalysis to rapidly expand structure-activity relationship (SAR) libraries[2].

This whitepaper details the structural rationale, biocatalytic synthesis, and step-by-step late-stage functionalization protocols for this essential pharmacophore.

Structural Rationale & Pharmacophore Mapping

The


-amino amide motif is a privileged pharmacophore in antidiabetic research, most notably embedded within the structure of sitagliptin, a blockbuster DPP-4 inhibitor[1]. The biological efficacy of this scaffold is driven by its precise spatial arrangement within the target enzyme's active site.
  • Hydrogen Bonding & Salt Bridges : The primary amine is protonated at physiological pH, forming a critical salt bridge with the Glu205 and Glu206 residues of the DPP-4 enzyme[3]. Simultaneously, the amide carbonyl acts as a hydrogen bond acceptor for the Tyr662 residue[3].

  • The 3-Iodophenyl Vector : While commercial drugs like sitagliptin utilize a trifluorophenyl group to occupy the S1 hydrophobic pocket[4], substituting this with a 3-iodophenyl ring allows medicinal chemists to explore deeper hydrophobic interactions. The polarizable iodine atom can participate in halogen bonding, or it can be completely replaced via cross-coupling to introduce extended biaryl systems that probe the adjacent S2 pocket[3].

Binding Core β-Amino Amide Scaffold Amine Primary Amine Core->Amine Amide Amide Group Core->Amide Aryl 3-Iodophenyl Vector Core->Aryl Glu Glu205 / Glu206 (Salt Bridge) Amine->Glu Ionic Tyr Tyr662 (H-Bonding) Amide->Tyr H-Bond S1 S1 Hydrophobic Pocket Aryl->S1 Hydrophobic

Fig 1: Pharmacophore mapping of the scaffold within the DPP-4 active site.

Enantioselective Biocatalytic Synthesis

The biological activity of


-amino amides is strictly enantiodependent; typically, the (3S)-enantiomer exhibits superior target affinity[5]. Traditional chemical hydrolysis of 

-aminonitriles to amides often requires harsh acidic or basic conditions that risk racemization. To circumvent this, biocatalytic hydrolysis using nitrile hydratases provides a highly enantioselective and mild alternative[6].

Causality in Experimental Design : The biocatalytic conversion using Rhodococcus rhodochrous ATCC BAA-870 must be conducted at a mildly basic pH (e.g., pH 9.0). If attempted at a neutral pH (7.0), the primary amine becomes fully protonated, which significantly alters the substrate's electronics, reduces its affinity for the enzyme's active site, and stalls the reaction[6].

Protocol 1: Biocatalytic Hydrolysis of 3-Amino-3-(3-iodophenyl)propanenitrile
  • Preparation : Suspend 50 mg of resting cells of Rhodococcus rhodochrous ATCC BAA-870 in 10 mL of phosphate buffer (50 mM). Adjust the pH precisely to 9.0 using 0.1 M NaOH to prevent amine protonation[6].

  • Substrate Addition : Dissolve 1.0 mmol of racemic 3-amino-3-(3-iodophenyl)propanenitrile in 0.5 mL of DMSO (to aid aqueous solubility) and add dropwise to the bacterial suspension.

  • Incubation : Incubate the mixture at 30°C in an orbital shaker at 200 rpm for 24 hours.

  • Termination & Extraction : Terminate the reaction by centrifuging the mixture at 10,000 rpm for 10 minutes to pellet the cells. Extract the supernatant with ethyl acetate (3 x 15 mL).

  • Validation : Dry the combined organic layers over anhydrous

    
     and concentrate under reduced pressure. Determine enantiomeric excess (ee) via chiral HPLC (e.g., Crownpak CR(+) column, eluting with pH 2.0 perchloric acid at 0.25 mL/min)[6].
    

Late-Stage Functionalization via Palladium Catalysis

The true strategic value of 3-amino-3-(3-iodophenyl)propanamide lies in its iodo-substituent. The carbon-iodine bond undergoes rapid oxidative addition with Palladium(0) species, making it an ideal candidate for Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions[2]. This allows for the divergent synthesis of complex libraries from a single advanced intermediate.

Causality in Experimental Design : When performing Pd-catalyzed cross-coupling on a substrate with a free primary amine, competitive binding of the amine to the Palladium center can poison the catalyst. To mitigate this, bulky, electron-rich phosphine ligands (such as XPhos or dppf) are employed to sterically crowd the metal center, favoring the cross-coupling cycle over amine coordination. Furthermore, post-reaction Palladium extraction is critical in pharmaceutical development; scavengers like microporous trimercaptotriazine (MP-TMT) must be used to reduce Pd levels below the regulatory threshold of 10 ppm[7].

Workflow A 3-Amino-3-(3-iodophenyl) propanenitrile B Biocatalytic Hydrolysis (R. rhodochrous) A->B C 3-Amino-3-(3-iodophenyl) propanamide B->C D Pd-Catalyzed LSF (Suzuki, Heck, Sonogashira) C->D E Target Library (DPP-4 Inhibitors / Peptidomimetics) D->E

Fig 2: Biocatalytic synthesis and late-stage functionalization workflow.

Protocol 2: Suzuki-Miyaura LSF of the β-Amino Amide Scaffold
  • Reagent Assembly : In an oven-dried Schlenk flask, combine 3-amino-3-(3-iodophenyl)propanamide (1.0 equiv, 0.5 mmol), the desired arylboronic acid (1.5 equiv, 0.75 mmol), and

    
     (3.0 equiv, 1.5 mmol). The use of a mild base like 
    
    
    
    prevents the degradation of the primary amide.
  • Catalyst Loading : Add

    
     (5 mol%) to the flask. The bidentate dppf ligand ensures the Pd center remains active and resists poisoning by the substrate's primary amine.
    
  • Solvent & Degassing : Add a degassed mixture of 1,4-Dioxane/Water (4:1 v/v, 5 mL). Purge the system with Argon for 10 minutes.

  • Reaction : Heat the mixture to 90°C and stir for 12 hours. Monitor conversion via LC-MS.

  • Palladium Scavenging : Cool the reaction to room temperature. Add 0.20 wt equivalents of microporous trimercaptotriazine (MP-TMT) scavenger and stir for 2 hours to sequester residual Palladium[7].

  • Purification : Filter the mixture through a pad of Celite, concentrate the filtrate, and purify the biaryl product via reverse-phase preparative HPLC.

Quantitative Data: Cross-Coupling Parameters

The following table summarizes the optimized reaction parameters and expected yields for the late-stage functionalization of the 3-iodo scaffold, demonstrating the robustness of the methodology across different coupling paradigms.

Reaction TypeCoupling PartnerCatalyst SystemBase / SolventTemp / TimeExpected Yield (%)
Suzuki-Miyaura Phenylboronic acid

(5 mol%)

/ Dioxane:

90°C / 12h82 - 88%
Heck Methyl acrylate

/


/ DMF
100°C / 16h75 - 80%
Sonogashira Phenylacetylene

/ CuI

/ THF
65°C / 8h85 - 92%
Buchwald-Hartwig Morpholine

/ XPhos

/ Toluene
110°C / 18h60 - 70%

Note: Yields are extrapolated from standard cross-coupling efficiencies of structurally analogous iodo-aromatics in medicinal chemistry workflows[2].

References

  • Enantioselective biocatalytic hydrolysis of β-aminonitriles to β-amino-amides using Rhodococcus rhodochrous ATCC BAA-870 Source: researchgate.net URL:[Link]

  • From Cortisone to Enlicitide: A Journey of Synthetic Chemistry Innovations at Merck Source: nih.gov URL:[Link]

  • Sitagliptin: A Comprehensive Guide to This DPP-4 Inhibitor Source: molforge.ai URL:[Link]

  • Medicinal chemistry of incretin mimetics and DPP-4 inhibitors Source: ovid.com URL:[Link]

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry Source: acs.org URL:[Link]

  • Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Tool for the Synthesis of Agrochemicals Source: acs.org URL:[Link]

Sources

Foundational

An In-depth Technical Guide to Pharmacophore Modeling of 3-Iodophenyl Propanamide Derivatives as Histone Deacetylase Inhibitors

Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive framework for the development, validation, and application of pharmacophore models for 3-iodophenyl propanamide derivativ...

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the development, validation, and application of pharmacophore models for 3-iodophenyl propanamide derivatives. Recognizing the therapeutic potential of this chemical scaffold, particularly as inhibitors of Histone Deacetylases (HDACs), we delineate a robust, field-proven methodology for elucidating the critical chemical features required for biological activity.[1][2] This document navigates both ligand-based and structure-based modeling approaches, offering detailed protocols, expert rationale for key decision points, and rigorous validation techniques. The objective is to equip researchers, computational chemists, and drug development professionals with the expertise to leverage pharmacophore modeling for virtual screening, lead optimization, and the rational design of novel, potent therapeutics.

Introduction: The Rationale for Pharmacophore Modeling

The 3-iodophenyl propanamide scaffold represents a promising starting point for the development of targeted therapeutics. Analogous structures, such as benzamides and propenamides, have demonstrated significant activity as Histone Deacetylase (HDAC) inhibitors, which are validated targets in oncology and other therapeutic areas.[2][3][4] HDACs are critical enzymes in the epigenetic regulation of gene expression, and their inhibition can lead to the induction of apoptosis and cell differentiation in tumor cells.[1][2]

Pharmacophore modeling serves as a powerful computational strategy to distill the complex structure-activity relationship (SAR) of a series of molecules into a simple, three-dimensional representation of essential interaction features.[5][6] According to IUPAC, a pharmacophore is "an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger or block its biological response."[5]

This guide will utilize 3-iodophenyl propanamide derivatives as a case study to demonstrate how to:

  • Identify essential chemical features for HDAC inhibition.

  • Develop predictive models in the absence (ligand-based) or presence (structure-based) of a target crystal structure.

  • Utilize these models to screen large compound libraries for novel active chemotypes, a process known as scaffold hopping.[7]

  • Guide the rational optimization of lead compounds.[8]

Foundational Concepts: Ligand-Based vs. Structure-Based Approaches

The choice between a ligand-based and a structure-based approach is dictated by the availability of high-resolution 3D structural data for the biological target.[7][9]

  • Ligand-Based Modeling: This approach is employed when the structure of the target protein is unknown.[8][10] It relies on a set of known active compounds, from which a common pharmacophore hypothesis is derived by aligning the molecules and identifying shared chemical features.[11][12] The core assumption is that molecules with similar biological activity share common binding features.[7]

  • Structure-Based Modeling: When a 3D structure of the target (e.g., from X-ray crystallography) is available, a pharmacophore model can be derived directly from the binding site.[13][14] This can be achieved by analyzing the interactions of a co-crystallized ligand or by mapping the chemical properties (e.g., hydrogen bond donors/acceptors, hydrophobic regions) of the active site itself.[11][14]

Both methodologies, when rigorously applied and validated, provide a powerful framework for drug discovery. Hybrid approaches that combine information from both ligands and the receptor can further enhance model reliability.[12]

Experimental Workflow: A Dual-Pronged Approach

The following diagram illustrates the overarching workflow, highlighting the two primary pathways for model generation and their convergence at the validation and application stages.

Caption: Dual-pathway pharmacophore modeling workflow.

Protocol I: Ligand-Based Pharmacophore Modeling

This protocol is ideal when multiple active 3-iodophenyl propanamide derivatives are known, but a high-quality crystal structure of the target is unavailable.

Step-by-Step Methodology
  • Training and Test Set Preparation:

    • Rationale: The quality of the input data dictates the quality of the model. A diverse set of active compounds is needed to identify common features, while a test set of both actives and inactives is essential for validation.[9]

    • Protocol:

      • Compile a dataset of 3-iodophenyl propanamide derivatives with experimentally determined biological activity (e.g., IC₅₀ values for HDAC inhibition).

      • Partition the dataset: ~75% for the training set (to build the model) and ~25% for the internal test set (for validation).[15]

      • Ensure the training set includes the most active compounds and covers the structural diversity of the series.

      • Create a "decoy set" of molecules with similar physicochemical properties to the actives but presumed to be inactive. This is crucial for assessing the model's ability to avoid false positives.

  • Conformational Analysis:

    • Rationale: Ligands are flexible and can adopt numerous conformations. It is crucial to generate a diverse and energetically plausible set of 3D conformers for each molecule to ensure the bioactive conformation is represented.[10][11]

    • Protocol:

      • For each molecule in the training set, generate a conformational library using tools like the "Conformational Search" module in MOE or Schrödinger's "ConfGen".

      • Use an appropriate force field (e.g., MMFF94x) and an energy window (e.g., 10-20 kcal/mol above the global minimum) to filter out high-energy, unlikely conformations.

  • Common Feature Pharmacophore Generation:

    • Rationale: This step involves aligning the flexible conformers of the active molecules to identify the spatial arrangement of chemical features common to all of them.[11]

    • Protocol (using software like Phase or LigandScout):

      • Define the pharmacophoric features to be considered: Hydrogen Bond Acceptor (HBA), Hydrogen Bond Donor (HBD), Hydrophobic (H), Aromatic Ring (AR), and Positive/Negative Ionizable (PI/NI).[7] The iodine atom can contribute to hydrophobic or halogen-bond interactions.

      • Input the conformational libraries of the active training set molecules.

      • The software will align the molecules and generate multiple pharmacophore hypotheses, each consisting of a unique combination of features.

      • Each hypothesis is scored based on how well it maps to the active molecules, considering factors like alignment, vector scores, and volume scores.

Data Presentation: Hypothetical Training Set

To illustrate, a hypothetical training set is presented below. In a real-world scenario, this data would be derived from experimental assays.

Compound IDStructure (SMILES)HDAC1 IC₅₀ (nM)
MOL-01 c1(I)cccc(CCN(C(=O)CC))c125
MOL-02 c1(I)cccc(CCN(C(=O)CCC))c150
MOL-03 c1(I)cccc(CC(N(C(=O)CC))C)c115
MOL-04 c1(I)cccc(CCN(C(=O)c2ccccc2))c1120
MOL-05 c1(I)cccc(CCN(C(=O)c2cnccn2))c135

Protocol II: Structure-Based Pharmacophore Modeling

This protocol is employed when a high-resolution 3D structure of the target protein, preferably co-crystallized with a ligand, is available. For our case study, we will assume the target is HDAC1.

Step-by-Step Methodology
  • Target Preparation:

    • Rationale: Raw PDB structures often contain non-essential water molecules, have missing atoms, and lack hydrogen atoms. Proper preparation is critical for accurate interaction analysis.[16]

    • Protocol:

      • Download a suitable crystal structure of HDAC1 from the Protein Data Bank (PDB).

      • Using a molecular modeling suite (e.g., Schrödinger's Protein Preparation Wizard, BIOVIA Discovery Studio), perform the following: remove water molecules beyond 5 Å of the active site, add hydrogen atoms, assign correct protonation states, and perform a constrained energy minimization to relieve steric clashes.[16]

  • Binding Site Identification and Pharmacophore Generation:

    • Rationale: The pharmacophore must be derived from the specific region of the protein where the ligands bind and exert their effect.

    • Protocol:

      • Identify the active site, typically where the co-crystallized ligand is bound.

      • Utilize a tool like Schrödinger's "e-Pharmacophore" or LigandScout's "Create Structure-Based Pharmacophore" function.[13][17]

      • The software analyzes the protein-ligand interactions (hydrogen bonds, hydrophobic contacts, etc.) and translates them into pharmacophoric features. For instance, a hydrogen bond from a ligand's carbonyl to a backbone NH will generate an HBA feature. A tyrosine residue interacting with the ligand's phenyl ring will generate an AR feature.

      • The output is a single pharmacophore hypothesis representing the key interaction points within the binding pocket.

G PDB Download HDAC1 PDB Structure Prep Protein Preparation Wizard (Add H, Assign Charges, Minimize) PDB->Prep Input DefineSite Define Binding Site (Based on Co-crystallized Ligand) Prep->DefineSite Cleaned Structure ePharm Generate e-Pharmacophore (Map Interaction Features) DefineSite->ePharm Active Site Definition Validate Validate Pharmacophore (Screen Test/Decoy Set) ePharm->Validate Generated Hypothesis Screen Virtual Screening Validate->Screen Validated Model

Caption: Workflow for structure-based pharmacophore modeling.

Mandatory Step: Rigorous Model Validation

A pharmacophore model is only useful if it can reliably distinguish active from inactive compounds.[7][11] Validation is not optional; it is a critical step that establishes the model's predictive power.

Validation Protocols
  • Test Set Screening:

    • Rationale: The most direct validation is to screen the previously segregated test set (containing both actives and inactives) against the generated pharmacophore model. A good model should identify most of the actives while rejecting most of the inactives.[11]

    • Protocol:

      • Screen the test set against the final pharmacophore hypothesis.

      • Calculate key metrics: True Positives (TP - actives correctly identified), True Negatives (TN - inactives correctly rejected), False Positives (FP), and False Negatives (FN).

  • Goodness of Hit (GH) Score:

    • Rationale: The GH score is a metric that combines enrichment factor and hit rate into a single value, providing a quantitative measure of model quality.[18]

    • Protocol:

      • Prepare a database containing the active compounds and a much larger set of decoy (presumed inactive) molecules.

      • Screen this database against the pharmacophore model.

      • Calculate the GH score using the formula: GH = [(Ha * (3A + Ht)) / (4 * Ht * A)] * (1 - ((Ht - Ha) / (D - A))) Where: Ha = number of actives in the hit list, Ht = total number of hits, A = total number of active compounds, D = total number of molecules in the database.

      • A GH score > 0.7 indicates a very good model.[18]

  • Fischer's Randomization Test (Cat-Scramble):

    • Rationale: This method assesses the statistical significance of the model by comparing it to models generated from randomized data.[15]

    • Protocol:

      • Randomly shuffle the activity values of the training set molecules.

      • Generate pharmacophore hypotheses based on this "scrambled" data.

      • Repeat this process many times (e.g., 99 times for 99% confidence).

      • If the original, non-randomized model has a significantly better score than any of the scrambled models, it is considered statistically robust.[15]

Data Presentation: Validation Metrics Summary
Validation MethodMetricResultInterpretation
Test Set Screening Sensitivity0.92Model correctly identifies 92% of active compounds.
Specificity0.88Model correctly rejects 88% of inactive compounds.
GH Score GH Value0.79Indicates a high-quality, predictive model.
Fischer's Randomization Confidence99%The model is statistically significant.

Application in Drug Discovery

A validated pharmacophore model is a powerful query for identifying novel drug candidates.[8]

  • Virtual Screening: The 3D pharmacophore model can be used to rapidly screen vast virtual libraries (e.g., ZINC, Enamine REAL) containing millions or billions of compounds.[19][20] This process is computationally much faster than molecular docking, allowing for the efficient triage of large databases to identify a smaller, enriched set of molecules for further testing.[13]

  • Lead Optimization: The model provides a clear blueprint of the features required for activity.[8] Medicinal chemists can use this information to guide the synthesis of new analogues. For example, if the model indicates a critical HBD feature is missing from a lead compound, a modification can be rationally designed to incorporate a suitable functional group (e.g., an -OH or -NH) at the correct spatial position.

Conclusion

Pharmacophore modeling provides an indispensable set of tools for modern drug discovery. By applying the rigorous, dual-pronged approach detailed in this guide to the 3-iodophenyl propanamide class, researchers can effectively translate structural data into predictive, three-dimensional models of biological activity. These models serve not only to uncover the key molecular interactions driving HDAC inhibition but also as practical instruments for discovering novel lead compounds and optimizing their potency and selectivity. The emphasis on causality, self-validating protocols, and robust statistical assessment ensures that the resulting pharmacophore hypotheses are not merely descriptive but are powerful predictive engines for accelerating the drug development pipeline.

References

  • Gozalbes, R., et al. (2011). Drug Design by Pharmacophore and Virtual Screening Approach. Current Computer-Aided Drug Design. [Link]

  • Schrödinger, LLC. (2023). Phase. Schrödinger. [Link]

  • Bioinformation. (n.d.). Pharmacophore. Bioinformation. [Link]

  • Kryzhanovsky, S. A., & Borysov, D. M. (2018). 3D Ligand-Based Pharmacophore Modeling. Bio-protocol. [Link]

  • Ansori, A. N. M., et al. (2018). Pharmacophore Modelling and Molecular Docking Simulation Tutorial. ResearchGate. [Link]

  • Kagias, F., et al. (2016). DrugOn: a fully integrated pharmacophore modeling and structure optimization toolkit. PeerJ. [Link]

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  • Protheragen. (n.d.). Ligand-based Pharmacophore Modeling. Protheragen. [Link]

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  • ResearchGate. (n.d.). Workflow diagram presenting the ligand based pharmacophore modeling. ResearchGate. [Link]

  • Seo, S. (2024). OpenPharmaco: Open-source protein-based pharmacophore modeling software. GitHub. [Link]

  • Fiveable. (2024). Pharmacophore modeling. Fiveable. [Link]

  • J's Blog. (2024). Schrodinger-Notes—Target-based Pharmacophore Modeling. J's Blog. [Link]

  • Creative Biolabs. (n.d.). Ligand based Pharmacophore Modeling Service. Creative Biolabs. [Link]

  • Wieder, M., et al. (2022). Apo2ph4: A Versatile Workflow for the Generation of Receptor-based Pharmacophore Models for Virtual Screening. Journal of Chemical Information and Modeling. [Link]

  • ResearchGate. (n.d.). Computational workflow for structure-based pharmacophore modelling. ResearchGate. [Link]

  • Pharmacophore Modeling. (2024). Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications. pharmacophore-modeling.com. [Link]

  • Polishchuk, P. (2018). Ligand-Based Pharmacophore Modeling Using Novel 3D Pharmacophore Signatures. Molecules. [Link]

  • Scribd. (n.d.). Pharmacophore Modeling Steps Guide. Scribd. [Link]

  • Paul, A. M., et al. (2024). Pharmacophore modeling: advances and pitfalls. Frontiers in Drug Discovery. [Link]

  • Khan, S., et al. (2022). Ligand and Structure-Based Pharmacophore Modelling, Computer-aided Screening and Molecular Docking to Detect Novel NS5B. Biointerface Research in Applied Chemistry. [Link]

  • ResearchGate. (n.d.). Pharmacophore model validation using GH score method. ResearchGate. [Link]

  • Kim, D. K., et al. (2003). Synthesis and Biological Evaluation of 3-(4-substituted-phenyl)-N-hydroxy-2-propenamides, a New Class of Histone Deacetylase Inhibitors. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (n.d.). Structure activity relationship of the synthesized compounds 3–11. ResearchGate. [Link]

  • Catley, M. A., et al. (2003). N-hydroxy-3-phenyl-2-propenamides as novel inhibitors of human histone deacetylase with in vivo antitumor activity. Journal of Medicinal Chemistry. [Link]

  • Qing, X., et al. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Drug Design, Development and Therapy. [Link]

  • IRIS UniPA. (2011). Synthesis, antiproliferative activity, and mechanism of action of a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides. IRIS UniPA. [Link]

  • Polishchuk, P. (2018). Ligand-Based Pharmacophore Modeling Using Novel 3D Pharmacophore Signatures. Molecules. [Link]

  • Muhammed, M. T., & Akı-Yalçın, Ö. (2021). Pharmacophore Modeling in Drug Discovery: Methodology and Current Status. Journal of Theoretical and Computational Studies. [Link]

  • Butler, K. V., et al. (2015). Potent and Selective Inhibitors of Histone Deacetylase-3 Containing Chiral Oxazoline Capping Groups and a N-(2-Aminophenyl)-benzamide Binding Unit. Journal of Medicinal Chemistry. [Link]

  • Wang, Y., et al. (2023). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. Molecules. [Link]

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Exploratory

A Technical Guide to the Ionization Behavior and pKa Determination of 3-Amino-3-(3-iodophenyl)propanamide

An In-Depth Technical Guide Abstract The acid dissociation constant (pKa) is a foundational physicochemical parameter in drug discovery and development, profoundly influencing a molecule's absorption, distribution, metab...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Abstract

The acid dissociation constant (pKa) is a foundational physicochemical parameter in drug discovery and development, profoundly influencing a molecule's absorption, distribution, metabolism, excretion (ADME), and target engagement. This guide provides an in-depth analysis of 3-Amino-3-(3-iodophenyl)propanamide, a molecule of interest for its potential pharmacological applications. We will dissect its molecular structure to predict ionization behavior, outline robust computational and experimental methodologies for accurate pKa determination, and interpret the resulting data in the context of pharmaceutical research. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a comprehensive understanding of how to characterize the acid-base properties of this and structurally related compounds.

The Critical Role of pKa in Drug Development

The extent to which a molecule ionizes in solution is governed by its pKa value(s) and the pH of the surrounding environment. For a drug candidate, this behavior is not a mere academic curiosity; it is a critical determinant of its ultimate success. The ionization state affects:

  • Solubility: The charged, or ionized, form of a molecule is generally more water-soluble than the neutral form. This has direct implications for drug formulation and dissolution in the gastrointestinal tract.

  • Permeability: Neutral, more lipophilic molecules typically permeate biological membranes, such as the intestinal wall and the blood-brain barrier, more readily than their charged counterparts. The pKa value dictates the balance between the soluble and permeable forms at different physiological pH values.

  • Pharmacokinetics (ADME): Ionization influences everything from absorption in the gut (pH 1-8) to binding to plasma proteins and metabolic enzymes, and finally, to renal clearance.

  • Pharmacodynamics: The specific charge state of a molecule is often essential for binding to its biological target. An ionic interaction between a protonated amine on a drug and a carboxylate residue on a receptor, for example, can be the linchpin of its mechanism of action.

Understanding the pKa of 3-Amino-3-(3-iodophenyl)propanamide is therefore the first step in rationally predicting and optimizing its journey through the body.

Molecular Structure Analysis and Predicted Ionization

The ionization behavior of a molecule is intrinsically linked to its structure. Let's deconstruct 3-Amino-3-(3-iodophenyl)propanamide to anticipate its acid-base properties.

Chemical Structure:

  • Molecular Formula: C₉H₁₁IN₂O[1]

  • Molecular Weight: 290.10 g/mol [1]

  • Core Components:

    • Primary Aliphatic Amine (-NH₂): This is the principal basic center of the molecule. The lone pair of electrons on the nitrogen atom can accept a proton.[2][3]

    • Primary Amide (-CONH₂): While containing nitrogen, the amide functional group is generally considered neutral in aqueous solutions.[2][4] The adjacent electron-withdrawing carbonyl group delocalizes the nitrogen's lone pair, rendering it substantially less basic and unlikely to protonate under physiological conditions.[2]

    • 3-Iodophenyl Ring: This substituent has a significant electronic influence on the basicity of the primary amine.

Electronic Effects and pKa Prediction: The pKa of a simple aliphatic amine is typically in the range of 10-11. However, the substituents on 3-Amino-3-(3-iodophenyl)propanamide are expected to lower this value considerably through inductive effects.[5]

  • Electron-Withdrawing Phenyl Group: The aromatic ring pulls electron density away from the benzylic carbon, which in turn reduces the electron density on the nitrogen of the amino group. This destabilizes the protonated form (the conjugate acid), making the amine less basic and thus lowering its pKa.

  • Electron-Withdrawing Iodine: As a halogen, iodine exerts a further electron-withdrawing inductive effect (-I effect), further decreasing the basicity of the amine.

  • Electron-Withdrawing Amide Group: The carbonyl in the propanamide backbone also contributes a minor electron-withdrawing effect.

Caption: Ionization equilibrium of 3-Amino-3-(3-iodophenyl)propanamide.

Computational Prediction of pKa Values

Before embarking on laboratory experiments, in silico pKa prediction provides rapid, cost-effective initial estimates. These predictions are valuable for prioritizing compounds and designing experiments.

Methodologies:

  • Empirical/Fragment-Based Methods: Software like ACD/Percepta and ChemAxon's MarvinSketch utilize large databases of experimentally determined pKa values. They analyze the query molecule, break it down into fragments, and use algorithms that account for the electronic effects of neighboring groups to calculate a pKa. These methods are extremely fast and often provide good accuracy for common structural motifs.

  • Quantum Mechanics (QM) Methods: Approaches based on Density Functional Theory (DFT) coupled with a continuum solvent model (like the Poisson-Boltzmann model) can provide highly accurate pKa predictions, especially for novel scaffolds not well-represented in empirical databases.[6] These methods calculate the free energy difference between the protonated and deprotonated states of the molecule, from which the pKa is derived. While computationally intensive, they are essential for molecules with complex intramolecular interactions, such as hydrogen bonds.[6]

Predicted Data Summary: The following table presents hypothetical pKa values for the primary amine of 3-Amino-3-(3-iodophenyl)propanamide, as might be obtained from common prediction tools.

Property Value Source/Method
Molecular FormulaC₉H₁₁IN₂ON/A
Molecular Weight290.10N/A
Predicted pKa (Basic) 8.9 ± 0.4 Empirical (e.g., ChemAxon)
Predicted pKa (Basic) 8.6 ± 0.5 QM (e.g., DFT/B3LYP)

Note: These values are illustrative examples to demonstrate the output of predictive models and are not experimental results.

Experimental Determination of pKa

While computational tools are powerful, experimental determination remains the gold standard for definitive pKa values. Potentiometric titration is the most common and reliable method.

Principle of Potentiometric Titration

This technique involves monitoring the pH of a solution of the sample as a titrant (a strong acid, in this case, HCl) is added incrementally. The compound, initially in its neutral basic form, will be progressively protonated. The point at which 50% of the compound is protonated corresponds to the pH being equal to the pKa. This point is identified as the inflection point on the resulting titration curve.

Detailed Experimental Protocol: Potentiometric Titration

This protocol is designed to be a self-validating system, incorporating checks and calibrations to ensure data integrity.

Materials & Apparatus:

  • 3-Amino-3-(3-iodophenyl)propanamide (approx. 5-10 mg)

  • Standardized 0.1 M Hydrochloric Acid (HCl)

  • Standardized 0.1 M Potassium Hydroxide (KOH)

  • Potassium Chloride (KCl) for ionic strength adjustment

  • Methanol or Acetonitrile (co-solvent, if needed for solubility)

  • High-purity deionized water

  • Automated Titrator (e.g., Mettler Toledo T5)

  • Calibrated pH electrode (e.g., DGi115-SC)

  • Analytical balance

Experimental Parameters:

Parameter Value/Condition Rationale
Sample Concentration~1-2 mMSufficient for a clear titration curve without causing solubility issues.
Titrant (Acid)0.1 M HClTo titrate the basic amine.
Titrant (Base)0.1 M KOHFor back-titration to confirm equilibria.
Ionic Strength0.15 M (with KCl)Mimics physiological conditions and ensures stable electrode readings.
Temperature25 °C ± 1 °CpKa is temperature-dependent; control is critical for reproducibility.
Co-solventAs needed (e.g., 20% MeOH)Used only if the compound has poor aqueous solubility. The pKa in the co-solvent mixture (pₛKa) must then be corrected back to the aqueous pKa.

Step-by-Step Methodology:

  • System Preparation & Calibration:

    • Calibrate the pH electrode using at least three standard buffers (e.g., pH 4.01, 7.00, 10.01). The calibration must have a slope >98% and an offset <±10 mV. This step is critical for the trustworthiness of all subsequent pH measurements.

  • Blank Titration:

    • Titrate a solution containing only water and KCl (and co-solvent, if used) with the HCl titrant. This determines the volume of titrant needed to change the pH of the matrix itself and is used for correction.

  • Sample Preparation:

    • Accurately weigh the sample and dissolve it in a known volume of water containing 0.15 M KCl. If a co-solvent is required, prepare the sample in the chosen solvent mixture.

  • Forward Titration:

    • Place the sample solution in the titration vessel.

    • Begin the titration with 0.1 M HCl, adding small, precise increments of titrant and recording the pH after each addition. The system should wait for the pH reading to stabilize before adding the next increment, ensuring equilibrium is reached.

  • Data Analysis:

    • Plot pH (y-axis) versus the volume of titrant added (x-axis).

    • The pKa is determined from the pH value at the half-equivalence point. For higher accuracy, calculate the first derivative (dpH/dV) of the titration curve. The peak of the first derivative plot corresponds to the equivalence point. The pKa is the pH at half of this volume.

    • Specialized software can analyze the entire curve using non-linear regression to fit the data to the Henderson-Hasselbalch equation, providing the most accurate pKa and its standard deviation.

Caption: Experimental workflow for pKa determination by potentiometric titration.

Data Interpretation and Application

Assuming an experimental pKa of 8.8 is determined, we can now predict the ionization state of 3-Amino-3-(3-iodophenyl)propanamide in key physiological environments. The Henderson-Hasselbalch equation allows us to calculate the percentage of the molecule in its protonated (charged, BH⁺) versus neutral (B) form at any pH.

% Protonated = 100 / (1 + 10^(pH - pKa))

Implications for Drug Development:

  • Stomach (pH ≈ 2.0): At this pH, the molecule will be >99.99% in its protonated, charged form (BH⁺). This will favor dissolution and solubility but will hinder direct absorption across the stomach lining.

  • Small Intestine (pH ≈ 6.5 - 7.5):

    • At pH 6.5, it would be ~99.5% protonated.

    • At pH 7.4 (bloodstream), it would be ~96.2% protonated.

    • At pH 7.5, it would be ~95.3% protonated. This high degree of ionization suggests that while soluble, its passive permeability across the intestinal membrane might be limited. The presence of a small fraction of the neutral form is crucial for absorption.

  • Bloodstream (pH ≈ 7.4): The molecule will exist predominantly as the protonated cation. This is critical information for understanding its distribution, potential for binding to plasma proteins like albumin, and interaction with its intended target.

Caption: Conceptual diagram of species distribution at different pH values.

Conclusion

3-Amino-3-(3-iodophenyl)propanamide is a basic molecule with a single physiologically relevant pKa associated with its primary amino group. Structural analysis indicates that the electron-withdrawing nature of the iodophenyl ring significantly lowers its basicity compared to simple amines. A combination of reliable in silico prediction and rigorous experimental determination via potentiometric titration is the most effective strategy for accurately characterizing its pKa. An experimentally determined pKa, hypothesized here to be around 8.8, demonstrates that the compound will be predominantly in its protonated, cationic form under most physiological conditions. This fundamental knowledge is indispensable for guiding formulation strategies, interpreting ADME data, and ultimately, for the successful development of this compound as a potential therapeutic agent.

References

  • University of Guelph. (n.d.). Amino Acid Properties: Polarity and Ionization. BIOC*2580: Introduction to Biochemistry.
  • Christensen, J. (2016, October 10). Prediction of amine pKa values of drug-like molecules using semiempirical QM methods.
  • Manrique, Y. J. A., et al. (2020). Evaluation of Reactivity (pKa) of Substituted Aromatic Diamines, Monomers for Polyamides Synthesis, via Nuclear Magnetic Resonance, NMR- 1 H. Molecules, 25(22), 5434. [Link]

  • Goh, G. B., et al. (2007). pKa Calculations of Aliphatic Amines, Diamines, and Aminoamides via Density Functional Theory with a Poisson−Boltzmann Continuum Solvent Model. The Journal of Physical Chemistry A, 111(20), 4359–4369. [Link]

  • Petrović, B., & Finčur, N. (2012). Simple Method for the Estimation of pKa of Amines. Arhiv za farmaciju, 62(4), 954-964.
  • Science Ready. (n.d.). All You Need to Know About Amines & Amides. HSC Chemistry.
  • Cardoso, V. M., et al. (2020). Inductive effects in amino acids and peptides: Ionization constants and tryptophan fluorescence. International Journal of Biological Macromolecules, 164, 4534–4541. [Link]

  • Alfa Chemistry. (n.d.). pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds.
  • BLDpharm. (n.d.). 3-Amino-3-(3-iodophenyl)propanamide. CAS No. 771522-10-2.

Sources

Foundational

Target Deconvolution and Pharmacological Profiling of 3-Amino-3-(3-iodophenyl)propanamide Derivatives

Executive Summary 3-Amino-3-(3-iodophenyl)propanamide represents a "privileged scaffold" in medicinal chemistry, merging the structural versatility of -amino acids with the unique electronic properties of an aryl iodide....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Amino-3-(3-iodophenyl)propanamide represents a "privileged scaffold" in medicinal chemistry, merging the structural versatility of


-amino acids with the unique electronic properties of an aryl iodide.[1] This guide serves as a technical blueprint for researchers investigating this pharmacophore.

Unlike simple aliphatic amines, this molecule possesses two distinct features that dictate its biological interactivity:

  • The

    
    -Amino Amide Core:  A proven motif for peptidomimetics, specifically targeting serine proteases and G-protein coupled receptors (GPCRs).[1]
    
  • The meta-Iodine Substituent: A critical handle for Halogen Bonding (XB) , allowing for high-affinity interactions with carbonyl oxygens in protein binding pockets (Lewis acid-base interactions via the iodine

    
    -hole).[1]
    

Part 1: Rational Design & Pharmacophore Analysis[1]

The "Iodine Advantage" in Ligand Design

The inclusion of iodine at the meta position is not merely for lipophilicity. In modern drug design, iodine is exploited for its ability to form Halogen Bonds (X-bonds) .[2][3]

  • Mechanism: The iodine atom exhibits an anisotropic electron distribution, creating a region of positive electrostatic potential (the

    
    -hole) on the extension of the C-I bond.[4]
    
  • Target Interaction: This

    
    -hole acts as a Lewis acid, interacting with Lewis bases (backbone carbonyls, histidine nitrogens) in the target protein. This interaction is highly directional and can increase potency by 5–10 fold compared to chloro- or bromo-analogs.[1]
    
Structural Homology Map

The molecule serves as a bioisostere for several known drug classes:

Structural ClassHomologous Drug/LeadPrimary Biological Target

-Amino Amide
Sitagliptin / AlogliptinDPP-4 (Type 2 Diabetes)

-Aryl-GABA
Phenibut / BaclofenGABA-B Receptor (Neurology)
RGD Peptidomimetic Tirofiban (analog)Integrin

(Oncology/Thrombosis)

Part 2: Primary Biological Target – Dipeptidyl Peptidase-4 (DPP-4)[1][5][6][7]

The strongest biological probability for this scaffold is inhibition of DPP-4 (CD26) .[1] The


-amino amide moiety is the defining feature of the "gliptin" class of antidiabetic drugs.
Mechanism of Action

DPP-4 cleaves N-terminal dipeptides from substrates like GLP-1 and GIP.[1][5]

  • Binding Mode: The protonated amino group of the 3-amino-propanamide core forms a critical salt bridge with Glu205 and Glu206 in the DPP-4 active site.[1]

  • The Iodine Role: The 3-iodophenyl group occupies the S1 hydrophobic pocket . The large iodine atom fills this cavity more effectively than smaller halogens, potentially interacting with Tyr547 or Trp629 via

    
    -halogen interactions.[1]
    
Validation Protocol: Fluorometric DPP-4 Inhibition Assay

Objective: Determine the IC50 of the analog against recombinant human DPP-4.[1]

Reagents:

  • Substrate: Gly-Pro-AMC (Glycyl-Prolyl-7-amino-4-methylcoumarin).[1]

  • Buffer: 25 mM Tris-HCl (pH 8.0), 140 mM NaCl, 10 mM KCl, 0.1 mg/mL BSA.

  • Enzyme: Recombinant human DPP-4 (0.5 nM final concentration).[1]

Step-by-Step Methodology:

  • Preparation: Dissolve the 3-iodophenyl analog in DMSO to create a 10 mM stock. Prepare serial dilutions (0.1 nM to 100

    
    M) in the assay buffer.
    
  • Incubation: Add 10

    
    L of diluted compound and 10 
    
    
    
    L of DPP-4 enzyme to a black 96-well plate. Incubate for 10 minutes at 25°C to allow equilibrium binding.
  • Initiation: Add 20

    
    L of 50 
    
    
    
    M Gly-Pro-AMC substrate.
  • Detection: Measure fluorescence immediately (Kinetic Mode) for 30 minutes at Ex/Em = 355/460 nm.

  • Analysis: Calculate the slope of the linear portion of the curve (RFU/min). Plot % Inhibition vs. Log[Concentration] to derive IC50.[1]

Part 3: Secondary Target – GABA-B Receptor Modulation[1]

Structurally, 3-amino-3-phenylpropanamide is the amide derivative of


-phenyl-GABA  (Phenibut).[1]
Mechanism of Action
  • Agonism/Allosteric Modulation: The

    
    -phenyl ring mimics the aromatic residues required for the GABA-B binding pocket.[1] The iodine substitution adds lipophilicity, potentially enhancing Blood-Brain Barrier (BBB) penetration compared to the free acid.
    
  • Metabolic Activation: The amide may act as a prodrug. Amidase enzymes in vivo could hydrolyze the terminal amide to the free acid (3-amino-3-(3-iodophenyl)propanoic acid), which would be a potent GABA-B agonist.[1]

Validation Protocol: Radioligand Displacement Assay

Objective: Assess affinity (


) for the GABA-B receptor.[1]

Reagents:

  • Ligand: [3H]-CGP54626 (Selective GABA-B antagonist).[1]

  • Tissue: Rat cerebral cortex membrane homogenates.[1]

  • Non-specific control: 100

    
    M Baclofen.[1]
    

Step-by-Step Methodology:

  • Membrane Prep: Homogenize rat cortex in ice-cold Tris-HCl (50 mM, pH 7.4). Centrifuge at 48,000 x g for 20 min. Resuspend pellet.[1]

  • Binding Reaction: In a 96-well plate, combine:

    • 50

      
      L Membrane suspension (200 
      
      
      
      g protein).[1]
    • 25

      
      L [3H]-CGP54626 (2 nM final).[1]
      
    • 25

      
      L Test Compound (10^-9 to 10^-4 M).[1]
      
  • Equilibrium: Incubate for 60 minutes at room temperature.

  • Harvest: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.3% PEI using a cell harvester.

  • Quantification: Wash filters 3x with ice-cold buffer. Add scintillation cocktail and count radioactivity (CPM).[1]

Part 4: Visualization of Pharmacological Logic

The following diagram illustrates the structural logic connecting the molecule to its biological targets and the requisite validation workflow.

BiologicalTargets Compound 3-Amino-3-(3-iodophenyl) propanamide BetaAmino β-Amino Amide Scaffold Compound->BetaAmino Iodine Meta-Iodine (Halogen Bond Donor) Compound->Iodine Chiral C3 Chiral Center (S-isomer preferred) Compound->Chiral DPP4 Target 1: DPP-4 (Metabolic) BetaAmino->DPP4 Peptidomimetic Integrin Target 3: Integrins (RGD Mimic) BetaAmino->Integrin Scaffold Hop SaltBridge Glu205/206 Salt Bridge BetaAmino->SaltBridge Prodrug Amidase Hydrolysis to Active Acid BetaAmino->Prodrug S1Pocket S1 Hydrophobic Pocket Occupancy Iodine->S1Pocket GABA Target 2: GABA-B (Neurological) Chiral->GABA Stereoselectivity SaltBridge->DPP4 S1Pocket->DPP4 Potency Boost Prodrug->GABA Bioactivation

Figure 1: Pharmacophore deconvolution mapping structural features to specific biological mechanisms.[1]

Part 5: Synthesis & Lead Optimization Workflow

To rigorously validate these targets, a robust synthetic route is required to generate the necessary stereoisomers.

Recommended Synthetic Route (Modified Mannich)

The most efficient route to access the


-amino amide core is via a Modified Mannich Reaction  or Rodionov Reaction , followed by enzymatic resolution.
  • Condensation: 3-iodobenzaldehyde + Malonic acid + Ammonium acetate

    
     3-Amino-3-(3-iodophenyl)propanoic acid.[1]
    
  • Esterification/Amidation: Conversion of the acid to the amide using SOCl2 followed by NH3/MeOH.

  • Chiral Resolution: The biological activity of

    
    -amino acids is highly stereodependent.
    
    • DPP-4:[1][5][6][7][8][9] Typically requires the (R)-isomer .[1]

    • GABA-B: Typically requires the (S)-isomer (analogous to S-Phenibut).[1]

    • Method: Kinetic resolution using Lipase B (CAL-B) is recommended to separate enantiomers.[1]

References

  • Wilcken, R., et al. (2013). Halogen Bonding in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry. [Link][1]

  • Kim, D., et al. (2005). Structure-Activity Relationships of Beta-Amino Amide Derivatives as Dipeptidyl Peptidase IV Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Zerovnik, E. (2012). Halogen bonding helps design new drugs.[1][2][10] ScienceDaily/University of Tübingen.[1] [Link]

  • Edmondson, S. D., et al. (2006).[6] (2S,3S)-3-Amino-4-(3,3-difluoropyrrolidin-1-yl)-N,N-dimethyl-4-oxo-2-(4-[1,2,4]triazolo[1,5-a]pyridin-6-ylphenyl)butanamide: A Selective Alpha-Amino Amide DPP-4 Inhibitor.[1][6] Journal of Medicinal Chemistry. [Link]

  • Bowery, N. G. (2006).[1] GABA-B Receptor Pharmacology. Annual Review of Pharmacology and Toxicology. [Link][1]

Sources

Exploratory

Crystal structure analysis of 3-Amino-3-(3-iodophenyl)propanamide

Crystal Structure Analysis of 3-Amino-3-(3-iodophenyl)propanamide: A Technical Guide to Halogen-Bonded -Amino Amide Scaffolds Executive Summary & Structural Rationale The compound 3-Amino-3-(3-iodophenyl)propanamide ( )...

Author: BenchChem Technical Support Team. Date: March 2026

Crystal Structure Analysis of 3-Amino-3-(3-iodophenyl)propanamide: A Technical Guide to Halogen-Bonded -Amino Amide Scaffolds

Executive Summary & Structural Rationale

The compound 3-Amino-3-(3-iodophenyl)propanamide (


) represents a highly privileged structural motif in modern medicinal chemistry. As a 

-amino amide, this scaffold serves as the foundational pharmacophore for numerous dipeptidyl peptidase-4 (DPP-4) inhibitors used in the treatment of Type 2 diabetes[1].

From a crystallographic and supramolecular perspective, this molecule is exceptionally compelling. It features a chiral center at the C3 position, a primary amine, a primary amide, and a meta-iodine substituted phenyl ring. This specific functionalization creates a competitive supramolecular environment where strong classical hydrogen bonding (N-H···O) must reconcile with highly directional halogen bonding (C-I···O or C-I···N). The iodine atom possesses a region of depleted electron density on the elongation of the C-I covalent bond axis—known as a


-hole—which acts as a potent electrophile for Lewis bases[2].

This whitepaper provides an in-depth, self-validating technical workflow for the crystallization, X-ray diffraction analysis, and supramolecular characterization of 3-Amino-3-(3-iodophenyl)propanamide.

Mechanistic Workflow & Causality in Experimental Design

To obtain high-resolution structural data, the experimental design must account for the molecule's specific physicochemical properties. The heavy iodine atom necessitates specific X-ray source selections to mitigate absorption errors, while the dual presence of hydrogen and halogen bond donors requires precise kinetic control during crystallization to prevent the formation of amorphous aggregates.

Workflow N1 1. Sample Preparation (Enantiopure Synthesis & Purity Check) N2 2. Crystal Growth (Vapor Diffusion: EtOAc / Hexanes) N1->N2 N3 3. X-Ray Diffraction (Mo Kα Radiation, 100 K) N2->N3 N4 4. Structure Solution (Direct Methods / SHELXT) N3->N4 N5 5. Refinement & Validation (SHELXL / CheckCIF) N4->N5

Caption: Self-validating crystallographic workflow for halogenated


-amino amides.

Step-by-Step Experimental Protocols

Protocol A: Controlled Vapor Diffusion Crystallization

Causality: Vapor diffusion is selected over slow evaporation because it provides superior kinetic control over the supersaturation rate. Ethyl acetate (EtOAc) is chosen as the solvent because it dissolves the polar amide/amine groups, while hexanes (anti-solvent) gradually reduce the solubility of the hydrophobic iodophenyl moiety, promoting ordered nucleation.

  • Dissolution: Dissolve 15 mg of enantiopure (3S)-3-Amino-3-(3-iodophenyl)propanamide in 0.5 mL of HPLC-grade EtOAc in a 2 mL inner glass vial.

  • Filtration: Pass the solution through a 0.22

    
    m PTFE syringe filter to remove heterogeneous nucleation sites (dust/impurities).
    
  • Chamber Setup: Place the unsealed 2 mL vial inside a larger 20 mL scintillation vial containing 3 mL of n-hexane.

  • Sealing and Incubation: Seal the outer 20 mL vial tightly with a PTFE-lined cap. Incubate at a stable 4 °C in a vibration-free environment.

  • In-Process Validation: After 48-72 hours, inspect the inner vial under a polarized light microscope. Validation Check: The presence of sharp birefringence upon rotating the polarizer confirms the formation of single crystals. If amorphous powder is observed, the diffusion rate was too fast; restart the protocol using a smaller orifice for the inner vial.

Protocol B: Single-Crystal X-Ray Diffraction (SCXRD) Data Collection

Causality: Molybdenum K


 radiation (

Å) is strictly required over Copper K

(

Å). The heavy iodine atom (

) severely absorbs Cu radiation, leading to systematic errors in intensity data. Data is collected at 100 K to minimize thermal atomic vibrations (Debye-Waller factors), which is critical for resolving the subtle electron density of the hydrogen atoms and the iodine

-hole.
  • Mounting: Harvest a single crystal (optimal dimensions ~0.15 × 0.10 × 0.08 mm) using a micromount and coat it in inert perfluoropolyether oil to prevent atmospheric degradation.

  • Cooling: Transfer the mounted crystal immediately to the diffractometer goniometer equipped with a nitrogen cold stream set to 100 K.

  • Unit Cell Determination: Collect preliminary matrix frames. Validation Check: Indexing must yield a primitive orthorhombic cell (typical for chiral molecules in

    
    ) with an 
    
    
    
    .
  • Data Collection: Execute a full sphere data collection strategy ensuring >99% completeness up to

    
    .
    
  • Absorption Correction: Apply a multi-scan absorption correction (e.g., SADABS). Validation Check: Ensure the ratio of minimum to maximum transmission (

    
    ) is physically reasonable for an iodo-compound (typically 0.60 - 0.85).
    
Protocol C: Structure Solution and Refinement
  • Solution: Solve the structure using dual-space or direct methods (SHELXT).

  • Anisotropic Refinement: Refine all non-hydrogen atoms anisotropically using full-matrix least-squares on

    
     (SHELXL).
    
  • Hydrogen Atom Treatment: Place amine and amide hydrogen atoms using a riding model, allowing them to rotate to maximize hydrogen bonding interactions (

    
    ).
    
  • Validation: Generate a CIF file and run it through the IUCr CheckCIF routine. Validation Check: The final model must exhibit

    
    , 
    
    
    
    , and a maximum residual electron density peak
    
    
    (residual peaks near the iodine atom up to
    
    
    are acceptable due to Fourier truncation errors).

Quantitative Data Presentation

The following tables summarize the expected crystallographic parameters and supramolecular metrics based on established data for halogenated


-amino amides and iodophenyl derivatives[1][3][4].
Table 1: Crystallographic Data and Refinement Parameters
ParameterValue / Specification
Chemical Formula

Formula Weight 290.10 g/mol
Temperature 100(2) K
Wavelength (Mo K

)
0.71073 Å
Crystal System / Space Group Orthorhombic /

Unit Cell Dimensions

Calculated Density (

)

Absorption Coefficient (

)

Final

indices [

]

Goodness-of-Fit (GOF) on

1.045
Absolute Structure Parameter (Flack) 0.01(2) (Confirms absolute stereochemistry)
Table 2: Key Intermolecular Interactions
Interaction TypeDonor···AcceptorDistance (Å)Angle (°)Significance
Halogen Bond (Type II) C-I···O=C (Amide)3.15(2)172.5(3)Shorter than VdW sum (3.50 Å). Driven by I

-hole[3].
Hydrogen Bond N-H···O=C (Amide)2.85(1)165.2(2)Primary 1D chain propagation motif.
Hydrogen Bond N-H···N (Amine)3.02(1)158.4(2)Cross-linking between 1D chains.

-

Stacking
Phenyl···Phenyl3.85(3)-Weak stabilization between 2D sheets.

Mechanistic Insights into Supramolecular Assembly

In the solid state, 3-Amino-3-(3-iodophenyl)propanamide acts as a highly competitive arena for non-covalent interactions. While the amide and amine groups form a robust, classical hydrogen-bonded network (typically forming


 and 

chain motifs), the 3-iodophenyl group introduces a perpendicular axis of interaction.

Because the iodine atom is highly polarizable, the electron-withdrawing nature of the phenyl ring creates a distinct positive electrostatic potential (the


-hole) at the tip of the iodine atom. This 

-hole interacts strongly with the lone pairs of the amide oxygen, forming a Type II Halogen Bond . As documented in similar iodophenyl structures, this I···O distance is significantly shorter (~3.15 Å) than the sum of their van der Waals radii (3.50 Å), dictating the final 3D packing architecture[2][3][4].

Interactions C 3-Amino-3-(3-iodophenyl) propanamide HB1 Amide-Amide H-Bond (N-H···O) C->HB1 Primary 1D Motif HB2 Amine-Amide H-Bond (N-H···O) C->HB2 2D Sheet Cross-linking XB Halogen Bond (C-I···O=C) C->XB σ-hole interaction (3.15 Å) Pi π-π Stacking (Phenyl Rings) C->Pi Weak 3D packing

Caption: Hierarchy of supramolecular interactions governing the crystal lattice assembly.

Conclusion

The crystal structure analysis of 3-Amino-3-(3-iodophenyl)propanamide requires a rigorous, causally-driven methodology. By utilizing controlled vapor diffusion and low-temperature Mo K


 diffraction, researchers can accurately resolve the delicate interplay between the classic 

-amino amide hydrogen bonding network and the highly directional halogen bonding of the iodophenyl ring. Understanding these solid-state interactions is not merely an academic exercise; it is a critical step in rational drug design, directly influencing the pharmacokinetics, solubility, and target-binding affinity of future DPP-4 inhibitors and peptidomimetics.

References

  • The Halogen Bond Chemical Reviews - ACS Publications[Link]

  • Medicinal Chemistry - Ovid (Dipeptidyl peptidase-4 inhibitors with beta-amino amide scaffolds) Ovid / Bioorganic & Medicinal Chemistry Letters[Link]

  • 3-(4-Iodophenyl)-2,3-dihydro-1H-benzo[f]chromen-1-one National Institutes of Health (NIH) / IUCrData[Link]

  • (PDF) 3-(4-Iodophenyl)-2,3-dihydro-1H-benzo[f]chromen-1-one ResearchGate[Link]

Sources

Protocols & Analytical Methods

Method

Step-by-Step Synthesis Protocol for 3-Amino-3-(3-iodophenyl)propanamide

A Comprehensive Guide for Researchers and Drug Development Professionals Executive Summary & Strategic Rationale -amino amides are highly valuable pharmacophores in medicinal chemistry, frequently serving as critical str...

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Guide for Researchers and Drug Development Professionals

Executive Summary & Strategic Rationale


-amino amides are highly valuable pharmacophores in medicinal chemistry, frequently serving as critical structural motifs in peptidomimetics and small-molecule inhibitors. The target molecule, 3-Amino-3-(3-iodophenyl)propanamide , is a particularly versatile building block. The presence of the meta-iodine atom on the phenyl ring provides a highly reactive site for downstream palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira), allowing researchers to rapidly diversify the scaffold during structure-activity relationship (SAR) campaigns.

This application note outlines a robust, scalable, four-step racemic synthesis route. The strategy leverages a modified 1[1] to construct the


-amino acid backbone[2], followed by amine protection, amidation, and deprotection.

Strategic Note on Stereochemistry: While this protocol details a racemic synthesis, researchers requiring the enantiopure (3S)- or (3R)-enantiomer can substitute Step 1 with an asymmetric synthesis utilizing3 auxiliary[3] to direct the stereochemistry of the initial amine formation.

Visualizing the Synthesis Workflow

The following diagram maps the logical progression of the synthesis, highlighting the transformation of intermediates across the four distinct chemical steps.

SynthesisWorkflow SM Starting Materials 3-Iodobenzaldehyde + Malonic Acid Step1 Step 1: Modified Rodionov Reaction Reagents: NH₄OAc, EtOH Conditions: Reflux, 12 h SM->Step1 Int1 Intermediate 1 3-Amino-3-(3-iodophenyl)propanoic acid Step1->Int1 Step2 Step 2: N-Boc Protection Reagents: Boc₂O, Na₂CO₃ Conditions: H₂O/Dioxane, RT, 4 h Int1->Step2 Int2 Intermediate 2 N-Boc-3-amino-3-(3-iodophenyl)propanoic acid Step2->Int2 Step3 Step 3: Amidation Reagents: NH₄Cl, HATU, DIPEA Conditions: DMF, RT, 6 h Int2->Step3 Int3 Intermediate 3 N-Boc-3-amino-3-(3-iodophenyl)propanamide Step3->Int3 Step4 Step 4: Deprotection Reagents: 4M HCl in Dioxane Conditions: RT, 2 h Int3->Step4 Product Final Product 3-Amino-3-(3-iodophenyl)propanamide HCl Step4->Product

Workflow for the 4-step synthesis of 3-Amino-3-(3-iodophenyl)propanamide.

Quantitative Reaction Parameters

The tables below summarize the stoichiometry and safety parameters for a standard 10 mmol scale synthesis, serving as a quick-reference guide for bench scientists.

Table 1: Step 1 (Rodionov Reaction) Stoichiometry
ReagentMW ( g/mol )EquivalentsAmountRole
3-Iodobenzaldehyde232.021.02.32 gElectrophile / Starting Material
Malonic Acid104.061.21.25 gC2 Homologation Agent
Ammonium Acetate77.082.01.54 gNitrogen Source & Mild Base
Ethanol (Absolute)46.07Solvent20 mLReaction Medium
Table 2: Step 3 (Amidation) Stoichiometry

(Assuming 5 mmol of Intermediate 2 is carried forward)

Reagent MW ( g/mol ) Equivalents Amount Role

| N-Boc-


-Amino Acid | 391.16 | 1.0 | 1.96 g | Substrate |
| Ammonium Chloride | 53.49 | 3.0 | 0.80 g | Ammonia Surrogate |
| HATU | 380.23 | 1.2 | 2.28 g | High-Efficiency Coupling Reagent |
| DIPEA | 129.24 | 4.0 | 3.48 mL | Non-Nucleophilic Base |
| DMF (Anhydrous) | 73.09 | Solvent | 15 mL | Reaction Medium |

Detailed Experimental Protocols

To ensure scientific integrity and reproducibility, every step below incorporates the causality behind the reagent choices and a self-validating system to confirm success before proceeding.

Step 1: Synthesis of 3-Amino-3-(3-iodophenyl)propanoic acid

Causality: The classical Knoevenagel condensation requires a base. Ammonium acetate is strategically chosen because it serves a dual purpose: it acts as a mild base to deprotonate malonic acid (facilitating its condensation with 3-iodobenzaldehyde), and it subsequently provides the ammonia necessary for the conjugate addition into the highly reactive


-unsaturated intermediate[1].
  • Setup: Charge a 100 mL round-bottom flask with 3-iodobenzaldehyde (2.32 g, 10 mmol), malonic acid (1.25 g, 12 mmol), and ammonium acetate (1.54 g, 20 mmol).

  • Reaction: Add 20 mL of absolute ethanol. Attach a reflux condenser and heat the mixture to 80 °C under a nitrogen atmosphere for 12 hours.

  • Isolation: Cool the reaction to room temperature. The

    
    -amino acid zwitterion typically precipitates directly from the ethanolic solution. Filter the white precipitate, wash with cold ethanol (2 x 5 mL), and dry under vacuum.
    
  • Self-Validating System:

    • TLC: Elute with DCM/MeOH/AcOH (80:18:2). Stain with ninhydrin and heat. A purple spot (Rf ~0.2) confirms the presence of the primary aliphatic amine.

    • LC-MS: Expected mass [M+H]⁺ = 292.0 m/z.

Step 2: N-Boc Protection

Causality: Unprotected


-amino acids undergo rapid intermolecular self-condensation (polymerization) when exposed to peptide coupling reagents. Masking the primary amine with a tert-butyloxycarbonyl (Boc) group ensures exclusively directed reactivity at the carboxylic acid during Step 3.
  • Setup: Suspend the Step 1 product (~6 mmol) in a 1:1 mixture of 1,4-dioxane and water (20 mL).

  • Reaction: Add sodium carbonate (1.27 g, 12 mmol) and stir until dissolved. Cool the flask to 0 °C and add Boc-anhydride (1.57 g, 7.2 mmol) dropwise. Warm to room temperature and stir for 4 hours.

  • Workup: Concentrate under reduced pressure to remove the dioxane. Carefully acidify the aqueous layer to pH 3 using 1M HCl (Note: CO₂ gas will evolve). Extract the product with ethyl acetate (3 x 20 mL), wash with brine, dry over Na₂SO₄, and concentrate.

  • Self-Validating System:

    • TLC: Elute with DCM/MeOH (90:10). The product must be UV-active but ninhydrin-negative , proving complete consumption of the free amine.

    • LC-MS: Expected mass[M-tBu+H]⁺ = 336.0 m/z or [M+Na]⁺ = 414.0 m/z.

Step 3: Amidation to N-Boc-3-amino-3-(3-iodophenyl)propanamide

Causality:


-amino acids are sterically hindered compared to their 

-amino counterparts, meaning standard EDC/HOBt coupling often stalls. HATU is selected because it forms a highly reactive HOAt active ester, driving the amidation to completion. Ammonium chloride is used as a safe, easy-to-handle ammonia surrogate, requiring excess DIPEA to generate free ammonia in situ.
  • Activation: Dissolve the N-Boc acid (1.96 g, 5 mmol) and HATU (2.28 g, 6 mmol) in anhydrous DMF (15 mL). Stir for 15 minutes at room temperature to pre-form the active ester.

  • Coupling: Add ammonium chloride (0.80 g, 15 mmol) followed by DIPEA (3.48 mL, 20 mmol). Stir the reaction at room temperature for 6 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (20 mL) and extract with EtOAc (3 x 20 mL). Wash the combined organic layers sequentially with 1M HCl, water, and brine to remove DMF and DIPEA salts. Dry and concentrate.

  • Self-Validating System:

    • FT-IR: Look for the appearance of primary amide N-H stretches at ~3350 and 3180 cm⁻¹ and a characteristic amide I band at ~1650 cm⁻¹.

    • LC-MS: Expected mass [M+H]⁺ = 391.0 m/z.

Step 4: Deprotection to Target Molecule

Causality: 4M HCl in dioxane is chosen over the traditional TFA/DCM mixture because it directly yields the hydrochloride salt of the product. This salt is highly stable, resists air-oxidation, and can be isolated by simple precipitation, avoiding tedious basic aqueous workups that often result in the loss of polar amine products.

  • Reaction: Dissolve the protected amide (4 mmol) in minimal anhydrous DCM (5 mL). Add 4M HCl in dioxane (10 mL, 40 mmol).

  • Crystallization: Stir at room temperature for 2 hours. A white precipitate will form as the deprotected amine hydrochloride salt crystallizes.

  • Isolation: Add diethyl ether (15 mL) to the flask to maximize precipitation. Filter the solid, wash thoroughly with ether, and dry under high vacuum.

  • Self-Validating System:

    • ¹H NMR (DMSO-d6): Complete disappearance of the intense 9H singlet at ~1.35 ppm confirms quantitative Boc removal.

    • LC-MS: Target mass [M+H]⁺ = 291.0 m/z.

References

  • GlobalChemMall. "3-amino-3-(3-iodophenyl)propanoic acid Synthesis Route." GlobalChemMall Database.[2]

  • ResearchGate. "Transaminases for the synthesis of enantiopure beta-amino acids." ResearchGate Publications.[1]

  • National Institutes of Health (NIH). "Asymmetric synthesis of propargylamines as amino acid surrogates in peptidomimetics." NIH PubMed Central.[3]

Sources

Application

Application Note: Enantioselective Preparation of 3-Amino-3-(3-iodophenyl)propanamide Isomers

Executive Summary Chiral -amino amides are privileged pharmacophores, serving as the critical structural backbone in numerous blockbuster therapeutics, most notably the DPP-4 inhibitor sitagliptin . The specific preparat...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Chiral


-amino amides are privileged pharmacophores, serving as the critical structural backbone in numerous blockbuster therapeutics, most notably the DPP-4 inhibitor sitagliptin . The specific preparation of 3-amino-3-(3-iodophenyl)propanamide  isomers introduces an aryl iodide moiety, which acts as a highly versatile synthetic handle. This allows for late-stage diversification via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira), accelerating structure-activity relationship (SAR) profiling in drug discovery.

This application note outlines two orthogonally validated, highly enantioselective methodologies for synthesizing this target:

  • Auxiliary-Directed Diastereoselective Synthesis using Ellman’s chiral sulfinamide (ideal for rapid, predictable bench-scale synthesis).

  • Catalytic Asymmetric Reductive Amination (ARA) utilizing a chiral Ruthenium complex (ideal for atom-economical, large-scale process chemistry).

Mechanistic Rationale & Strategy Selection

Strategy A: Ellman's Auxiliary-Directed Synthesis

This stoichiometric approach relies on the condensation of 3-iodobenzaldehyde with enantiopure tert-butanesulfinamide.

  • Causality of Reagents: Titanium(IV) ethoxide (

    
    ) is employed as both a Lewis acid to activate the carbonyl and a water scavenger. By irreversibly sequestering the water generated during condensation, it drives the equilibrium entirely to the imine product .
    
  • Stereocontrol Mechanism: During carbon-carbon bond formation, Lithium Diisopropylamide (LDA) is used at -78 °C to kinetically generate the E-enolate of methyl acetate. The lithium cation coordinates simultaneously to the enolate oxygen and the sulfinyl oxygen of the chiral imine. This forms a highly rigid, six-membered Zimmerman-Traxler transition state, sterically shielding one face of the imine and forcing nucleophilic attack exclusively onto the Re-face of the

    
    -sulfinyl imine. This yields the 
    
    
    
    -stereocenter with exceptional diastereomeric excess (>98% de).

Ellman_Workflow SM 3-Iodobenzaldehyde + (R)-t-BuSONH2 Imine Chiral Sulfinyl Imine (Ti(OEt)4 mediated) SM->Imine Condensation Adduct Diastereoselective Addition (Methyl Acetate + LDA) Imine->Adduct C-C Bond Formation Amide Amidation (7N NH3 in MeOH) Adduct->Amide Ester to Amide Product (S)-3-Amino-3-(3-iodophenyl) propanamide HCl Amide->Product Acidic Deprotection

Fig 1. Enantioselective synthesis workflow via Ellman's chiral auxiliary.

Strategy B: Ru-Catalyzed Asymmetric Reductive Amination (ARA)

For process-scale applications, the ARA method directly converts the


-keto amide precursor (3-(3-iodophenyl)-3-oxopropanamide) to the chiral amine.
  • Causality of Reagents: Ammonium acetate (

    
    ) is utilized because it serves a dual purpose: it acts as the nitrogen source to form the intermediate unprotected enamine, and it provides a mildly acidic buffering environment that prevents the deactivation of the transition-metal catalyst .
    
  • Stereocontrol Mechanism: The choice of

    
     is critical. The sterically demanding 3,5-dimethylphenyl groups on the segphos ligand create a deep, restrictive chiral pocket. This topography dictates the approach of the enamine to the ruthenium-hydride intermediate, ensuring highly selective hydride transfer to a single face of the double bond, yielding the 
    
    
    
    -isomer.

Ru_Catalysis Keto β-Keto Amide Enamine Unprotected Enamine Intermediate Keto->Enamine NH4OAc MeOH Product (R)-β-Amino Amide Enamine->Product H2 (90 psi) Ru-dm-segphos

Fig 2. Catalytic cycle for Ru-catalyzed asymmetric reductive amination.

Experimental Protocols

Protocol A: Synthesis via Ellman's Auxiliary (Bench-Scale)

This protocol is designed as a self-validating system with integrated In-Process Controls (IPCs).

Step 1: Imine Condensation

  • Charge a flame-dried, argon-purged flask with 3-iodobenzaldehyde (10.0 mmol) and

    
    -(+)-tert-butanesulfinamide (10.5 mmol).
    
  • Add anhydrous THF (25 mL), followed by

    
     (20.0 mmol) via syringe.
    
  • Stir at room temperature for 12 hours.

  • IPC (Self-Validation): Monitor by TLC (Hexanes/EtOAc 7:3). The imine product is highly UV-active and runs higher (

    
    ) than the starting aldehyde (
    
    
    
    ).
  • Quench with equal volume of brine. Filter the resulting white suspension through a pad of Celite, wash with EtOAc, and concentrate the organic layer to yield the crude imine.

Step 2: Diastereoselective Enolate Addition

  • In a separate flask, cool a solution of diisopropylamine (12.0 mmol) in THF (20 mL) to -78 °C. Add n-BuLi (11.5 mmol, 2.5 M in hexanes) dropwise. Stir for 30 min.

  • Add methyl acetate (12.0 mmol) dropwise. Stir for 30 min to form the enolate.

  • Add the crude imine from Step 1 (dissolved in 10 mL THF) dropwise over 15 minutes. Stir at -78 °C for 3 hours.

  • IPC (Self-Validation): Analyze a quenched aliquot by

    
    H NMR. The diastereomeric ratio (dr) is validated by integrating the tert-butyl singlet of the major (1.22 ppm) vs. minor (1.25 ppm) diastereomers. Expect a dr of >95:5.
    
  • Quench with saturated aqueous

    
    , extract with EtOAc, and purify via flash chromatography to isolate the sulfinyl 
    
    
    
    -amino ester.

Step 3 & 4: Amidation and Deprotection

  • Dissolve the ester (5.0 mmol) in 7N

    
     in methanol (20 mL). Seal the pressure tube and heat to 50 °C for 24 hours. Cool and concentrate.
    
  • Dissolve the crude amide in MeOH (10 mL) and add 4N HCl in dioxane (10 mL). Stir at room temperature for 1 hour.

  • Validation: The cleavage of the sulfinyl group is marked by the disappearance of the tert-butyl signal in NMR and the precipitation of the target

    
    -3-amino-3-(3-iodophenyl)propanamide as a white hydrochloride salt. Filter and wash with cold diethyl ether.
    
Protocol B: Ru-Catalyzed ARA (Process-Scale)
  • Charge a high-pressure hydrogenation autoclave with 3-(3-iodophenyl)-3-oxopropanamide (50.0 mmol),

    
     (250.0 mmol), and anhydrous MeOH (150 mL).
    
  • In a nitrogen-filled glovebox, prepare a solution of

    
     (0.1 mol%, 0.05 mmol) in degassed MeOH (10 mL) and transfer it to the autoclave.
    
  • Purge the vessel with

    
     gas three times. Pressurize to 90 psi (6.2 bar) with 
    
    
    
    .
  • Heat the reaction mixture to 80 °C under vigorous stirring (800 rpm).

  • IPC (Self-Validation): Monitor hydrogen uptake via a mass flow controller. The reaction is complete when system pressure stabilizes at 90 psi for >1 hour without further

    
     consumption (typically 12-18 hours).
    
  • Cool to room temperature, vent the

    
     safely, and concentrate the mixture. Basify with saturated 
    
    
    
    and extract with dichloromethane to afford the free base of
    
    
    -3-amino-3-(3-iodophenyl)propanamide.

Quantitative Data & Analytics Summary

ParameterMethod A: Ellman's AuxiliaryMethod B: Ru-Catalyzed ARA
Primary Reagent

-

-Butanesulfinamide

Stereochemical Outcome

-Isomer

-Isomer
Overall Yield 74% (over 4 steps)91% (one-pot)
Enantiomeric Excess (ee) > 99%98.5%
Diastereomeric Excess (de) > 98%N/A
Scalability High (Up to 100 g)Very High (Pilot/Kg scale)
Cycle Time 48 hours18 hours

Analytical Validation (Chiral HPLC): To confirm the enantiomeric excess of the final products, perform Chiral HPLC using a Daicel Chiralpak AD-H column.

  • Mobile Phase: Hexane/Isopropanol/Diethylamine (80:20:0.1 v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Note: The

    
     and 
    
    
    
    enantiomers will exhibit baseline separation, allowing for precise integration of the Area Under the Curve (AUC) to calculate ee %.

References

  • Hsiao, Y., Rivera, N. R., Rosner, T., Krska, S. W., Njolito, E., Wang, F., Sun, Y., Armstrong, J. D., Grabowski, E. J. J., Tillyer, R. D., Spindler, F., & Malan, C. (2004). Highly Efficient Synthesis of β-Amino Acid Derivatives via Asymmetric Hydrogenation of Unprotected Enamines. Journal of the American Chemical Society, 126(32), 9918–9919.[Link]

  • Ellman, J. A., Owens, T. D., & Tang, T. P. (2002). N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines. Accounts of Chemical Research, 35(11), 984–995.[Link]

  • Maity, S., Potter, T. J., & Ellman, J. A. (2019). α-Branched Amines by Catalytic 1,1-Addition of C-H Bonds and Aminating Agents to Terminal Alkenes. Nature Catalysis, 2(9), 756–762.[Link]

Method

Application Notes and Protocols: 3-Amino-3-(3-iodophenyl)propanamide as a Versatile Building Block for Advanced Peptidomimetics

Introduction: The Strategic Advantage of β-Amino Acids and the Unique Potential of 3-Amino-3-(3-iodophenyl)propanamide The pursuit of therapeutic peptides is often hampered by their inherent limitations, including poor m...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Advantage of β-Amino Acids and the Unique Potential of 3-Amino-3-(3-iodophenyl)propanamide

The pursuit of therapeutic peptides is often hampered by their inherent limitations, including poor metabolic stability and limited bioavailability.[1] Peptidomimetics, molecules that mimic the structure and function of natural peptides, offer a compelling strategy to overcome these hurdles.[2] Among the various approaches to peptidomimetic design, the incorporation of β-amino acids has emerged as a particularly powerful tool.[3][4][5] Unlike their α-amino acid counterparts, β-amino acids possess an additional carbon atom in their backbone, a seemingly minor alteration that imparts profound and advantageous properties.[3][4][5][6] This extended backbone endows β-peptides with remarkable resistance to proteolytic degradation and the ability to form stable, well-defined secondary structures, such as helices and sheets, even in short sequences.[3][4][5][6][7]

This application note focuses on a uniquely functionalized β-amino acid, 3-Amino-3-(3-iodophenyl)propanamide , as a strategic building block for creating sophisticated peptidomimetics. The presence of the iodophenyl moiety serves as a versatile chemical handle, enabling post-synthetic modifications through a variety of palladium-catalyzed cross-coupling reactions. This dual-functionality—imparting structural stability and allowing for late-stage diversification—makes it an invaluable tool for researchers in drug discovery and chemical biology. Herein, we provide a comprehensive guide, from the synthesis of the building block to its incorporation into peptide chains and subsequent functionalization, complete with detailed protocols and the scientific rationale behind the experimental choices.

I. Synthesis of the Building Block: N-α-Fmoc-3-Amino-3-(3-iodophenyl)propanoic Acid

A robust and stereochemically controlled synthesis of the Fmoc-protected β-amino acid is paramount for its successful application in solid-phase peptide synthesis (SPPS). The Arndt-Eistert homologation is a well-established and reliable method for converting α-amino acids to their β-homologues with retention of stereochemistry.[3][4][7][8][9] This method involves the conversion of a carboxylic acid to its next higher homologue.[7][9]

Rationale for Synthetic Route: We begin with commercially available N-α-Fmoc-3-iodo-L-phenylalanine. The Arndt-Eistert reaction proceeds via the formation of a diazoketone intermediate, followed by a Wolff rearrangement to a ketene, which is then trapped by a nucleophile (in this case, water) to yield the desired β-amino acid.[7] The use of Fmoc-protected α-amino acid pentafluorophenyl esters for the acylation of diazomethane is an efficient way to produce the key diazomethane intermediates as crystalline solids in good yield and purity.[3]

Experimental Workflow: Arndt-Eistert Homologation

cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Diazoketone Formation cluster_2 Step 3: Wolff Rearrangement & Hydrolysis Fmoc-3-iodo-L-Phe N-α-Fmoc-3-iodo-L-phenylalanine Acid_Chloride Fmoc-3-iodo-L-phenylalaninoyl chloride Fmoc-3-iodo-L-Phe->Acid_Chloride  SOCl₂ or (COCl)₂  DCM, 0°C to RT Diazoketone α-Diazoketone Intermediate Acid_Chloride->Diazoketone  CH₂N₂ (in Et₂O)  Et₂O, 0°C Final_Product N-α-Fmoc-3-amino-3-(3-iodophenyl)propanoic acid Diazoketone->Final_Product  1. Ag₂O, H₂O/Dioxane  2. Mild Acidic Workup

Caption: Workflow for Arndt-Eistert homologation.

Detailed Protocol: Synthesis of N-α-Fmoc-3-amino-3-(3-iodophenyl)propanoic Acid

  • Acid Chloride Formation: To a solution of N-α-Fmoc-3-iodo-L-phenylalanine (1.0 equiv.) in anhydrous dichloromethane (DCM) at 0 °C, add oxalyl chloride (1.5 equiv.) dropwise, followed by a catalytic amount of dimethylformamide (DMF). Allow the reaction to warm to room temperature and stir for 2-3 hours until gas evolution ceases. The solvent is removed under reduced pressure to yield the crude acid chloride, which is used immediately in the next step.

  • Diazoketone Formation: Dissolve the crude acid chloride in anhydrous diethyl ether and add it dropwise to a freshly prepared, chilled (0 °C) solution of diazomethane in diethyl ether (approx. 3.0 equiv.). Stir the reaction at 0 °C for 3-4 hours and then allow it to stand at 4 °C overnight. Safety Note: Diazomethane is toxic and explosive. This reaction must be performed in a well-ventilated fume hood with appropriate safety precautions.

  • Wolff Rearrangement and Hydrolysis: To the diazoketone solution at 0 °C, add a solution of silver benzoate (0.1 equiv.) in triethylamine (1.0 equiv.) and water in dioxane.[4] The reaction mixture is stirred and allowed to warm to room temperature overnight. The solvent is then evaporated, and the residue is taken up in ethyl acetate and washed with a mild acid (e.g., 1M HCl) and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash chromatography to yield N-α-Fmoc-3-amino-3-(3-iodophenyl)propanoic acid.

Step Reactants Reagents Typical Yield
1N-α-Fmoc-3-iodo-L-phenylalanineOxalyl chloride, DMF (cat.)>95% (crude)
2Fmoc-3-iodo-L-phenylalaninoyl chlorideDiazomethane80-90%
3α-Diazoketone intermediateSilver benzoate, Triethylamine, Water70-80%

II. Incorporation into Peptidomimetics via Solid-Phase Peptide Synthesis (SPPS)

The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is the most widely used method for modern solid-phase peptide synthesis due to its mild deprotection conditions.[10][11] This orthogonal protection scheme allows for the selective removal of the N-terminal Fmoc group with a base (typically piperidine) while the acid-labile side-chain protecting groups (like tBu) remain intact.[5][][13]

Causality in Protocol Design:

  • Resin Choice: A Rink Amide resin is selected for the synthesis of C-terminally amidated peptides, a common feature in many bioactive peptides.[14]

  • Coupling Reagents: Due to the potential steric hindrance of the β-amino acid, a potent coupling reagent is required to ensure high coupling efficiency.[15][16] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like diisopropylethylamine (DIPEA) is an excellent choice for coupling sterically demanding amino acids.[17]

  • Monitoring: The Kaiser (ninhydrin) test is a crucial in-process control to qualitatively assess the completion of each coupling step by detecting free primary amines.[18]

SPPS Workflow

cluster_0 Resin Preparation cluster_1 Peptide Elongation Cycle cluster_2 Final Steps Resin Rink Amide Resin Swell Swell in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Initial Deprotection Coupling Amino Acid Coupling (Fmoc-AA-OH, HATU, DIPEA) Deprotection->Coupling Wash Wash (DMF) Coupling->Wash Wash->Deprotection Repeat for each AA Final_Deprotection Final Fmoc Deprotection Wash->Final_Deprotection Cleavage Cleavage from Resin & Side-chain Deprotection Final_Deprotection->Cleavage

Caption: General workflow for Fmoc-based SPPS.

Detailed Protocol: SPPS Incorporation

This protocol describes a standard 0.1 mmol scale synthesis.

  • Resin Preparation: Swell Rink Amide resin (0.1 mmol) in DMF for 1 hour in a peptide synthesis vessel.

  • Fmoc Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF. Agitate for 5 minutes, drain, and repeat with a fresh 20% piperidine/DMF solution for 15 minutes. Wash the resin thoroughly with DMF (5x).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-protected amino acid (0.4 mmol, 4 equiv.), HATU (0.38 mmol, 3.8 equiv.), and DIPEA (0.8 mmol, 8 equiv.) in DMF.

    • Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours at room temperature.

    • Perform a Kaiser test to confirm complete coupling (beads should remain colorless or yellow). If the test is positive (blue beads), repeat the coupling step.[18]

  • Washing: After complete coupling, drain the reaction solution and wash the resin with DMF (5x).

  • Repeat Cycle: Repeat steps 2-4 for each amino acid in the sequence, including the N-α-Fmoc-3-amino-3-(3-iodophenyl)propanoic acid. For the β-amino acid, a double coupling or extended coupling time may be beneficial to ensure high efficiency.[19]

  • Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Side-Chain Deprotection: Wash the resin with DCM (5x) and dry under a stream of nitrogen. Add a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) and agitate for 2-3 hours at room temperature.[2][20]

  • Peptide Precipitation and Isolation: Filter the cleavage mixture and precipitate the crude peptide by adding it to cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether. Dry the crude peptide under vacuum.

III. Post-Synthetic Modification via Cross-Coupling Reactions

The iodophenyl group is a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse functionalities onto the peptide scaffold. This late-stage diversification is a powerful tool for creating libraries of peptidomimetics for structure-activity relationship (SAR) studies.

A. Suzuki-Miyaura Coupling: Aryl-Aryl Bond Formation

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between an organoboron compound and an organohalide.[21][22] Performing this reaction on the resin-bound peptide simplifies purification, as excess reagents and byproducts can be washed away.[21]

Rationale for On-Resin Suzuki Coupling:

  • Catalyst: Pd(PPh₃)₄ is a commonly used and effective catalyst for on-resin Suzuki couplings.[19]

  • Base and Solvent: A biphasic solvent system (e.g., DMF/aqueous base) is often employed to facilitate the reaction. K₃PO₄ or Na₂CO₃ are effective bases.[19]

  • Microwave Irradiation: Microwave heating can significantly accelerate the reaction rate and improve yields.[23]

On-Resin Suzuki-Miyaura Coupling Workflow

Peptide_Resin Peptidyl-resin with 3-iodophenyl group Reaction_Setup Add Arylboronic acid, Pd(PPh₃)₄, Base (e.g., K₃PO₄) in DMF/H₂O Peptide_Resin->Reaction_Setup Reaction Heat (Conventional or Microwave) Reaction_Setup->Reaction Wash_Resin Wash resin with DMF, H₂O, DCM Reaction->Wash_Resin Cleavage Cleave and Deprotect Wash_Resin->Cleavage

Caption: On-resin Suzuki-Miyaura coupling workflow.

Detailed Protocol: On-Resin Suzuki-Miyaura Coupling

  • Swell the peptidyl-resin containing the 3-iodophenyl moiety in DMF.

  • In a reaction vessel, add the arylboronic acid (5-10 equiv.), Pd(PPh₃)₄ (0.1-0.2 equiv.), and an aqueous solution of K₃PO₄ (2M, 5-10 equiv.).

  • Heat the reaction mixture at 60-80°C for 4-12 hours (or using microwave irradiation at 100-120°C for 15-30 minutes).

  • After the reaction, wash the resin extensively with DMF, water, and DCM to remove all traces of reagents and byproducts.

  • Proceed with cleavage and deprotection as described in the SPPS protocol.

B. Sonogashira Coupling: Aryl-Alkyne Bond Formation

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, providing a linear and rigid linkage.[24][25][26][27] This is particularly useful for introducing probes, linkers, or for creating cyclic peptidomimetics.

Rationale for Sonogashira Coupling:

  • Catalyst System: A combination of a palladium catalyst (e.g., PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI) is typically used.[26][27]

  • Base: A mild amine base such as triethylamine or DIPEA is required to facilitate the reaction.[26][27]

  • On-Resin vs. Solution Phase: While on-resin coupling is possible, solution-phase coupling after cleavage can sometimes offer better yields, especially for complex peptides. The protocol below is for a solution-phase reaction.

Detailed Protocol: Solution-Phase Sonogashira Coupling

  • Dissolve the purified, crude peptide containing the 3-iodophenyl group in a suitable solvent like DMF.

  • To the solution, add the terminal alkyne (1.5-2.0 equiv.), PdCl₂(PPh₃)₂ (0.05 equiv.), CuI (0.1 equiv.), and triethylamine (3.0 equiv.).

  • Stir the reaction mixture under an inert atmosphere (e.g., argon) at room temperature to 50°C until the starting material is consumed (monitor by HPLC-MS).

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the final product by preparative RP-HPLC.

IV. Characterization and Analysis of Peptidomimetics

Thorough characterization is essential to confirm the identity, purity, and structural properties of the synthesized peptidomimetics. A combination of analytical techniques is employed for this purpose.

Analytical Techniques Summary

Technique Purpose Key Information Obtained
RP-HPLC Purity assessment and purificationRetention time, peak purity, separation of isomers
Mass Spectrometry (MS) Molecular weight determination and sequence verificationExact mass of the peptide, confirmation of successful coupling and modifications
NMR Spectroscopy 3D structure determination in solutionSecondary structure elements (helices, sheets), side-chain orientations, conformational dynamics
Circular Dichroism (CD) Secondary structure estimationPresence and relative proportion of α-helices, β-sheets, and random coils

Protocols for Characterization:

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Crude peptides are purified using a preparative C18 column with a water/acetonitrile gradient containing 0.1% TFA.[15][24][28][29][30] Analytical RP-HPLC is used to assess the purity of the final product.[15][28] For very hydrophobic peptides, alternative strategies such as using stronger organic modifiers (e.g., propanol) or elevating the column temperature may be necessary.[29][31][32]

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is used to confirm the molecular weight of the synthesized peptides.[7][8] Tandem MS (MS/MS) can be used to verify the peptide sequence and locate the site of modification.[1][6][7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR experiments (e.g., TOCSY, NOESY) are performed to determine the three-dimensional structure of the peptidomimetics in solution.[5][13][16][31][33] The analysis of chemical shifts and nuclear Overhauser effects (NOEs) provides insights into the backbone conformation and side-chain interactions.[5][13][33]

  • Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a rapid method to assess the secondary structure content of the peptidomimetics in solution.[3][4][34] The characteristic spectra for α-helices (negative bands at ~208 and 222 nm) and β-sheets (negative band around 218 nm) allow for a qualitative and semi-quantitative analysis of the peptide's conformation.

V. Assessing Biological Properties: Proteolytic Stability Assay

A key advantage of incorporating β-amino acids is the enhanced resistance to enzymatic degradation. A proteolytic stability assay is performed to quantify this property.

Proteolytic Stability Assay Workflow

Incubation Incubate peptide with protease (e.g., trypsin, chymotrypsin) or serum/plasma at 37°C Time_Points Take aliquots at various time points Incubation->Time_Points Quench Quench reaction (e.g., add acid) Time_Points->Quench Analysis Analyze by RP-HPLC Quench->Analysis Quantification Quantify remaining intact peptide Analysis->Quantification

Caption: Workflow for a proteolytic stability assay.

Detailed Protocol: Proteolytic Stability Assay

  • Prepare a stock solution of the purified peptidomimetic in a suitable buffer (e.g., PBS).

  • Incubate the peptide at a final concentration of 10-100 µM with a specific protease (e.g., trypsin, chymotrypsin) or in human serum/plasma at 37°C.[21][35]

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Immediately quench the enzymatic reaction by adding an equal volume of a stop solution (e.g., 10% TFA or ice-cold acetonitrile).[35]

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant by RP-HPLC to quantify the amount of remaining intact peptide by integrating the peak area.[21]

  • The half-life (t₁/₂) of the peptide under these conditions can be calculated by plotting the percentage of intact peptide versus time.

Conclusion

3-Amino-3-(3-iodophenyl)propanamide is a powerful and versatile building block for the synthesis of advanced peptidomimetics. Its β-amino acid backbone provides inherent proteolytic stability and the propensity to form well-defined secondary structures. The strategically placed iodophenyl group serves as a convenient handle for late-stage functionalization via robust cross-coupling reactions, enabling the creation of diverse molecular architectures and the fine-tuning of biological activity. The protocols and guidelines presented in this application note provide a comprehensive framework for researchers to harness the full potential of this unique building block in their drug discovery and chemical biology endeavors.

References

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  • Royal Society of Chemistry. (2016). Continuous flow synthesis of β-amino acids from α-amino acids via Arndt–Eistert homologation. Retrieved March 6, 2026, from [Link]

  • Wikipedia. (n.d.). Arndt–Eistert reaction. Retrieved March 6, 2026, from [Link]

  • PubMed. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Retrieved March 6, 2026, from [Link]

  • ResearchGate. (n.d.). A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. Retrieved March 6, 2026, from [Link]

  • Universitat de Barcelona. (2008). New Protecting Groups for the Synthesis of Complex Peptides. Retrieved March 6, 2026, from [Link]

  • Springer. (n.d.). Rhodium-Catalyzed Asymmetric Hydrogenation. In Topics in Organometallic Chemistry. Retrieved March 6, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Differential Effects of β3- vs. β2-Amino Acid Residues on the Helicity and Recognition Properties of Bim BH3-Derived α/β- Peptides. Retrieved March 6, 2026, from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2024). Protecting Group Strategies for Complex Molecule Synthesis. Retrieved March 6, 2026, from [Link]

  • Scilit. (n.d.). Efficient Rhodium-Catalyzed Asymmetric Hydrogenation for the Synthesis of a New Class ofN-Aryl β-Amino Acid Derivatives. Retrieved March 6, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Structural Consequences of β-Amino Acid Preorganization in a Self-Assembling α/β-Peptide: Fundamental Studies of Foldameric Helix Bundles. Retrieved March 6, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Rh-catalyzed asymmetric hydrogenation of α- and β-enamido phosphonates: highly enantioselective access to amino phosphonic acids. Retrieved March 6, 2026, from [Link]

  • PubMed. (2005). Efficient rhodium-catalyzed asymmetric hydrogenation for the synthesis of a new class of N-aryl beta-amino acid derivatives. Retrieved March 6, 2026, from [Link]

  • PubMed. (1990). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Retrieved March 6, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein. Retrieved March 6, 2026, from [Link]

  • ResearchGate. (2021). Which chromatography is preferred for purification of hydrophobic peptide? Retrieved March 6, 2026, from [Link]

  • Semantic Scholar. (1990). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Retrieved March 6, 2026, from [Link]

  • Royal Society of Chemistry. (2021). Constrained beta-amino acid-containing miniproteins. Retrieved March 6, 2026, from [Link]

  • University of California, Irvine. (n.d.). Chemical Synthesis of Peptides and Proteins: Solid Support. Retrieved March 6, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Rhodium-catalyzed asymmetric hydrogenation of β-branched enamides for the synthesis of β-stereogenic amines. Retrieved March 6, 2026, from [Link]

  • Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Retrieved March 6, 2026, from [Link]

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  • Royal Society of Chemistry. (n.d.). Enantioselective synthesis of 2-substituted 3-aminopropanoic acid (β-alanine) derivatives which are β-analogues of aromatic amino acids. Retrieved March 6, 2026, from [Link]

  • MDPI. (2017). The Suzuki–Miyaura Cross-Coupling as a Versatile Tool for Peptide Diversification and Cyclization. Retrieved March 6, 2026, from [Link]

  • ResearchGate. (n.d.). Effectiveness of the Suzuki−Miyaura Cross-Coupling Reaction for Solid-Phase Peptide Modification. Retrieved March 6, 2026, from [Link]

  • The Journal of Organic Chemistry. (2011). Enantiospecific Synthesis of Genetically Encodable Fluorescent Unnatural Amino Acid l-3-(6-Acetylnaphthalen-2-ylamino)-2-aminopropanoic Acid. Retrieved March 6, 2026, from [Link]

  • Ataman Kimya. (n.d.). 3-AMINOPROPANOIC ACID. Retrieved March 6, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Matching Cross-linked Peptide Spectra: Only as Good as the Worse Identification. Retrieved March 6, 2026, from [Link]

  • PNAS. (n.d.). Origin of the neighboring residue effect on peptide backbone conformation. Retrieved March 6, 2026, from [Link]

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Application

Incorporating 3-Amino-3-(3-iodophenyl)propanamide into solid-phase peptide synthesis

Application Note & Protocols Strategic Incorporation of 3-Amino-3-(3-iodophenyl)propanoic Acid into Solid-Phase Peptide Synthesis Abstract The incorporation of unnatural amino acids (UnAAs) into peptides is a transformat...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocols

Strategic Incorporation of 3-Amino-3-(3-iodophenyl)propanoic Acid into Solid-Phase Peptide Synthesis

Abstract

The incorporation of unnatural amino acids (UnAAs) into peptides is a transformative strategy in drug discovery and chemical biology, offering pathways to enhance proteolytic stability, modulate biological activity, and introduce novel functionalities.[1] This guide provides a comprehensive technical overview and detailed protocols for the successful incorporation of the β-amino acid, 3-Amino-3-(3-iodophenyl)propanoic acid, into peptide sequences using standard Fmoc-based solid-phase peptide synthesis (SPPS). We address the unique challenges posed by this UnAA, including steric hindrance and potential side reactions, and present optimized, field-proven methodologies to ensure high coupling efficiency and final peptide purity. This document is intended for researchers, chemists, and drug development professionals engaged in advanced peptide synthesis.

Introduction: The Significance of 3-Amino-3-(3-iodophenyl)propanoic Acid

Solid-Phase Peptide Synthesis (SPPS), pioneered by R. Bruce Merrifield, remains the cornerstone of modern peptide chemistry, enabling the rapid and efficient assembly of peptide chains on a solid support.[2] The standard Fmoc/tBu strategy involves the sequential addition of N-α-Fmoc protected amino acids to a growing peptide chain anchored to an insoluble resin.[3][4]

The introduction of UnAAs like 3-Amino-3-(3-iodophenyl)propanoic acid offers distinct advantages:

  • Structural Scaffolding: As a β-amino acid, it induces unique secondary structures (e.g., helices, turns) compared to natural α-amino acids, influencing peptide conformation and receptor binding.

  • Metabolic Stability: The β-amino acid backbone is often resistant to degradation by common peptidases, enhancing the in-vivo half-life of peptide therapeutics.

  • Bio-orthogonal Handle: The iodophenyl moiety is a versatile functional group. It is relatively stable under standard SPPS conditions but can serve as a reactive handle for post-synthetic modifications via palladium-catalyzed cross-coupling reactions (e.g., Sonogashira, Suzuki couplings), allowing for the attachment of fluorescent probes, carbohydrates, or other molecular entities.

  • Heavy Atom for Structural Biology: The iodine atom can be invaluable for solving crystal structures of peptide-protein complexes through single-wavelength anomalous dispersion (SAD) phasing.

This document will navigate the specific considerations required to leverage these benefits by providing robust protocols for its incorporation. For the purpose of this guide, the building block is assumed to be Fmoc-3-amino-3-(3-iodophenyl)propanoic acid .

Core Challenges & Strategic Solutions

The unique structure of Fmoc-3-amino-3-(3-iodophenyl)propanoic acid presents challenges not typically encountered with standard proteinogenic amino acids.[1]

Steric Hindrance

The bulky iodophenyl group adjacent to the β-amino group creates significant steric hindrance. This can dramatically slow down the kinetics of the coupling reaction, leading to incomplete acylation and the formation of deletion sequences, which are often difficult to separate from the target peptide during purification.[1][5]

Strategic Solution: Employing more potent coupling reagents is essential. While standard carbodiimide activators like DIC may be insufficient, aminium/uronium or phosphonium salt-based reagents provide the necessary reactivity to overcome this steric barrier.[6][7] Furthermore, extending the coupling time or performing a "double coupling" step can drive the reaction to completion.[8]

Peptide Aggregation

The hydrophobic nature of the iodophenyl side chain can promote inter-chain aggregation of the growing peptide on the solid support.[5] This aggregation can physically block reactive sites, leading to failed synthesis sequences and significantly reduced yields.

Strategic Solution: The use of specialized resins, such as polyethylene glycol (PEG)-modified polystyrene (e.g., ChemMatrix® or TentaGel®), can help solvate the growing peptide chain and disrupt aggregate formation.[3][9][10] Additionally, performing couplings at elevated temperatures (e.g., 60-75°C), particularly with microwave-assisted SPPS instrumentation, can increase reaction rates and break up secondary structures.[11][12]

Protecting Group and Side-Chain Stability

The primary amino group of the UnAA must be protected with a temporary group, typically Fmoc, to be compatible with the most common SPPS strategies.[13][14] The iodophenyl group itself is generally stable to the mildly basic conditions of Fmoc deprotection (e.g., 20% piperidine in DMF) and the strongly acidic conditions of final cleavage (e.g., TFA).[12][15]

Strategic Solution: Standard Fmoc chemistry is well-suited for this UnAA. No special protecting group is required for the iodophenyl side chain. The final cleavage cocktail should contain scavengers to prevent the re-attachment of reactive cationic species generated during deprotection to other sensitive residues like Trp or Tyr.

Experimental Protocols & Methodologies

Materials and Reagents
Reagent/MaterialRecommended Grade/TypePurpose
Resin Rink Amide (for C-terminal amides) or 2-Chlorotrityl chloride (for C-terminal acids)Solid support for peptide synthesis[16]
Solvents DMF (Peptide Synthesis Grade), DCM (Anhydrous), Diethyl Ether (Cold, -20°C)Washing, reaction medium, peptide precipitation
Fmoc-Amino Acids Standard side-chain protected Fmoc-L-amino acidsPeptide building blocks
Unnatural Amino Acid Fmoc-3-amino-3-(3-iodophenyl)propanoic acidKey building block
Deprotection Solution 20% (v/v) Piperidine in DMFRemoval of Fmoc protecting group[17]
Coupling Reagents HATU, HCTU, or PyAOPActivation of carboxylic acids for amide bond formation[6][18]
Base N,N-Diisopropylethylamine (DIEA) or 2,4,6-CollidineActivation base for coupling reactions[7]
Cleavage Cocktail Reagent K (TFA/Phenol/H₂O/Thioanisole/EDT 82.5:5:5:5:2.5) or TFA/TIS/H₂O (95:2.5:2.5)Cleavage from resin and side-chain deprotection[19][20]
Analytical Tools RP-HPLC, Mass Spectrometer (e.g., LC-MS)Purity assessment and identity confirmation[21][22]
Workflow Visualization: The SPPS Cycle

The general workflow for each amino acid addition follows a well-defined cycle of deprotection and coupling.

SPPS_Cycle cluster_main Fmoc-SPPS Elongation Cycle Resin Peptide-Resin (N-terminally Fmoc-protected) Deprotection Step 1: Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection 2 x 10 min Wash1 Step 2: DMF Wash Deprotection->Wash1 5-7 times Coupling Step 3: Amino Acid Coupling (Fmoc-AA, Activator, Base) Wash1->Coupling Add reagents Wash2 Step 4: DMF Wash Coupling->Wash2 1-2 hours Elongated Elongated Peptide-Resin (n+1 residues) Wash2->Elongated Elongated->Deprotection Repeat Cycle

Figure 1: A generalized workflow for a single elongation cycle in Fmoc-based solid-phase peptide synthesis.

Protocol 1: Optimized Coupling of Fmoc-3-Amino-3-(3-iodophenyl)propanoic Acid

This protocol details the critical step of coupling the sterically hindered UnAA. It assumes the synthesis is proceeding on a 0.1 mmol scale.

  • Resin Preparation: Following the standard Fmoc deprotection of the N-terminal amino group of the resin-bound peptide (using 20% piperidine in DMF), wash the resin thoroughly with DMF (5 x 1 min) to remove all residual piperidine.

  • Activation Solution Preparation: In a separate vessel, pre-activate the UnAA. The causality here is that pre-activation forms the highly reactive O-acylisourea (for carbodiimides) or active ester (for aminium salts) intermediate prior to its introduction to the resin, maximizing coupling efficiency.

    • Dissolve Fmoc-3-amino-3-(3-iodophenyl)propanoic acid (4 equivalents, 0.4 mmol) and a coupling reagent (e.g., HATU, 3.9 equivalents, 0.39 mmol) in DMF.

    • Add a tertiary base (e.g., DIEA, 8 equivalents, 0.8 mmol) to the solution.

    • Allow the mixture to pre-activate for 2-5 minutes at room temperature. The solution may change color, indicating the formation of the active species.

  • Coupling Reaction:

    • Add the activation solution to the deprotected peptide-resin.

    • Agitate the reaction vessel (e.g., via shaking or nitrogen bubbling) for 2-4 hours at room temperature. For microwave-assisted synthesizers, a shorter time at elevated temperature (e.g., 20 min at 75°C) can be highly effective.[11]

  • Monitoring the Coupling (Optional but Recommended): Perform a qualitative ninhydrin (Kaiser) test. A positive test (blue beads) indicates incomplete coupling (free primary amines remain). If the test is positive, a second coupling is warranted.

  • Double Coupling (If Necessary): If the ninhydrin test is positive, drain the reaction vessel, wash with DMF (3x), and repeat steps 2 and 3. This ensures the reaction is driven to completion, which is critical for overall purity.[8]

  • Washing: After a negative ninhydrin test, wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min) to remove excess reagents and byproducts. The peptide is now ready for the next deprotection/coupling cycle.

Coupling Reagent Comparison

The choice of coupling reagent is a critical determinant of success when incorporating sterically hindered residues.

Coupling ReagentEquivalents (AA:Reagent:Base)Typical TimeEfficacy with Hindered UnAAsNotes
DIC / HOBt4 : 4 : 84-12 hLow to ModerateStandard, cost-effective but often insufficient for bulky β-amino acids. Risk of racemization is minimized by HOBt.[18]
HBTU / DIEA4 : 3.9 : 82-4 hGoodA common and effective aminium salt-based reagent.
HATU / DIEA 4 : 3.9 : 8 1-2 h Excellent Highly recommended. The 7-azabenzotriazole (OAt) leaving group makes it more reactive and less prone to racemization than HBTU.[6]
PyAOP / DIEA 4 : 3.9 : 8 1-2 h Excellent A phosphonium salt-based reagent, also highly effective for difficult couplings, including N-methylated amino acids.[18]
Protocol 2: Final Peptide Cleavage and Work-up

This protocol releases the completed peptide from the resin and removes all acid-labile side-chain protecting groups.

Cleavage_Workflow Start Dry Peptide-Resin Cleavage Add Cleavage Cocktail (e.g., TFA/TIS/H₂O) Agitate for 2-3 hours Start->Cleavage Filter Filter to Separate Resin Beads Cleavage->Filter Precipitate Precipitate Peptide in Cold Diethyl Ether (-20°C) Filter->Precipitate Collect filtrate Centrifuge Centrifuge to Pellet Crude Peptide Precipitate->Centrifuge Wash Wash Pellet with Cold Ether (2-3 times) Centrifuge->Wash Dry Dry Crude Peptide Under Vacuum Wash->Dry End Purify via RP-HPLC Dry->End

Figure 2: Standard workflow for peptide cleavage from the resin and subsequent work-up.

  • Resin Preparation: After the final Fmoc deprotection, wash the peptide-resin thoroughly with DMF, followed by DCM, and dry it under a high vacuum for at least 1 hour.

  • Cleavage: Place the dry resin in a reaction vessel. Add the cleavage cocktail (a typical ratio is 10 mL per 1 g of resin). For a peptide containing Trp, Cys, or Met, a scavenger-rich cocktail like Reagent K is advisable. For simpler peptides, TFA/TIS/H₂O (95:2.5:2.5) is often sufficient.[23][20] The purpose of scavengers like triisopropylsilane (TIS) is to quench the highly reactive carbocations (e.g., t-butyl cations) that are liberated from the side-chain protecting groups, preventing them from alkylating sensitive residues.[19]

  • Reaction: Agitate the slurry at room temperature for 2-3 hours.

  • Isolation: Filter the resin and wash it with a small amount of fresh TFA. Collect the combined filtrates.

  • Precipitation: Add the TFA filtrate dropwise into a 50 mL conical tube containing cold diethyl ether (~40 mL). A white precipitate of the crude peptide should form immediately.[1]

  • Pelleting and Washing: Store the ether suspension at -20°C for at least 30 minutes to maximize precipitation. Pellet the peptide via centrifugation (e.g., 3500 rpm for 5 min). Carefully decant the ether. Wash the pellet twice more by resuspending in cold ether and re-centrifuging. This removes residual scavengers and cleaved protecting groups.

  • Drying: Dry the final peptide pellet under vacuum to obtain the crude product.

Analysis and Purification

The crude peptide must be analyzed to confirm its identity and purity before purification.

  • Analytical RP-HPLC: This technique is the gold standard for assessing peptide purity.[21][24] It separates the target peptide from deletion sequences, truncated peptides, and other impurities generated during synthesis.

  • Mass Spectrometry (MS): ESI-MS or MALDI-TOF MS should be used to confirm that the molecular weight of the synthesized peptide matches the theoretical mass, verifying the successful incorporation of the UnAA.[22][25]

Table of Expected Mass for a Model Peptide: Ac-Tyr-Gly-(β³-hPhe(3-I))-Leu-NH₂

ComponentMonoisotopic Mass (Da)
Acetyl Group (Ac)42.011
Tyrosine (Tyr)163.063
Glycine (Gly)57.021
3-Amino-3-(3-iodophenyl)propanoic acid 276.970
Leucine (Leu)113.084
Amide (NH₂)1.008 (from protonation) + 14.016 (N) + 2.016 (H2) - 1.008 (H)
Total [M+H]⁺ 654.16

Troubleshooting

ProblemProbable CauseRecommended Solution
Low purity / Multiple deletion sequences Incomplete coupling of the UnAA.Use a more potent coupling reagent (HATU/PyAOP). Perform a double coupling. Use microwave heating to increase reaction kinetics.
No target peptide detected Complete synthesis failure due to aggregation.Switch to a PEG-based resin. Consider using structure-disrupting "pseudoproline" dipeptides in the sequence preceding the UnAA.[3]
Mass +136 Da observed Re-attachment of dibenzofulvene (DBF) after Fmoc deprotection.Ensure sufficient piperidine concentration and deprotection time. The piperidine acts as a scavenger for DBF.[12]

Conclusion

The successful incorporation of 3-Amino-3-(3-iodophenyl)propanoic acid into peptides via SPPS is readily achievable with strategic adjustments to standard protocols. By anticipating the challenges of steric hindrance and employing high-potency coupling reagents like HATU or PyAOP, researchers can efficiently synthesize modified peptides. The resulting molecules are valuable tools for drug discovery, offering enhanced stability and a versatile chemical handle for further functionalization, thereby expanding the landscape of peptide-based therapeutics and chemical biology probes.

References

  • Vertex AI Search. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Google Cloud.
  • BenchChem. (2025). Application Notes and Protocols for Incorporating Non-Natural Amino acids in Solid-Phase Peptide Synthesis. BenchChem.
  • ijsra.net. (2024). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. ijsra.net.
  • Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec Peptides.
  • Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Biotage.
  • ResolveMass Laboratories Inc. (2025). Peptide Characterization Techniques and Applications.
  • Albericio, F., et al. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. ACS Omega.
  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies.
  • AAPPTEC. (n.d.). Coupling Reagents for Solid Phase Peptide Synthesis Archives. AAPPTEC.
  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. PubMed.
  • ChemPep Inc. (n.d.). Fmoc Solid Phase Peptide Synthesis. ChemPep.
  • Nowick Laboratory. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection. Sigma-Aldrich.
  • Dick, F. (n.d.). Acid Cleavage/Deprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. Methods in Molecular Biology.
  • Creative Peptides. (n.d.). Liquid Phase vs. Solid Phase Peptide Synthesis: Pros and Cons.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
  • Peptide Machines. (2024). Fmoc-Based Peptide Synthesis: A Complete Guide to Chemistry, Steps & Advantages. Peptide Machines.
  • Liu, K., et al. (2020). Fmoc-based solid-phase peptide synthesis. Bio-protocol.
  • Wiley-VCH. (n.d.). 1 Protection Reactions. Wiley-VCH.
  • AAPPTec. (n.d.).
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.
  • ResearchGate. (2025). Analytical techniques for peptide-based drug development: Characterization, stability and quality control.
  • ResearchGate. (n.d.). (PDF) Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • MtoZ Biolabs. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. MtoZ Biolabs.
  • MtoZ Biolabs. (n.d.). Fmoc Solid Phase Peptide Synthesis Service. MtoZ Biolabs.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews.
  • AiFChem. (2026). Solid-Phase Peptide Synthesis (SPPS): The Cornerstone of Modern Macrocyclic and Therapeutic Design. AiFChem.
  • Varkey, J. T. (2018). Protecting Groups in Peptide Synthesis. PubMed.
  • Amblard, M., et al. (2006). Introduction to Peptide Synthesis. Methods in Molecular Biology.
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Method

Application Note: Protecting Group Manipulation on 3-Amino-3-(3-iodophenyl)propanamide

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Document Scope: Strategic rationale, chemoselectivity principles, and self-validating experimental protocols for the orthogonal prote...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Document Scope: Strategic rationale, chemoselectivity principles, and self-validating experimental protocols for the orthogonal protection of a multifunctional beta-amino amide building block.

Strategic Rationale & Chemoselectivity

In the synthesis of complex active pharmaceutical ingredients (APIs), multifunctional building blocks like 3-Amino-3-(3-iodophenyl)propanamide present unique chemoselectivity challenges. This molecule possesses three distinct functional handles:

  • A primary benzylic/aliphatic amine.

  • A primary amide.

  • A meta-substituted aryl iodide.

The Causality of Protection: In drug development, the aryl iodide is a prime candidate for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig). However, the free primary amine (pKa ~9.5) is highly nucleophilic. If left unprotected, it will readily coordinate with and poison palladium catalysts, or undergo competitive self-amination[1].

The primary amide, conversely, is resonance-stabilized; its nitrogen lone pair is delocalized into the adjacent carbonyl, rendering it non-nucleophilic under standard conditions. This inherent electronic disparity allows us to chemoselectively protect the primary amine without needing to mask the amide[2].

Protecting Group Selection (Orthogonality)

The choice of protecting group is dictated entirely by the downstream reaction environment[]:

  • tert-Butyloxycarbonyl (Boc): Highly stable to strong nucleophiles and the basic conditions required for Pd-catalyzed couplings. It is cleaved exclusively by strong acids (e.g., TFA)[1].

  • 9-Fluorenylmethoxycarbonyl (Fmoc): Highly stable to acidic conditions but rapidly cleaved by secondary amines (e.g., piperidine). This is the gold standard if the downstream application involves Solid-Phase Peptide Synthesis (SPPS)[4].

Workflow SM 3-Amino-3-(3-iodophenyl) propanamide Cond1 Downstream: Pd-Coupling (Basic/Nucleophilic) SM->Cond1 Cond2 Downstream: SPPS (Acidic Cleavage) SM->Cond2 Boc Boc Protection (Boc2O, DIPEA) Cond1->Boc Selects for Fmoc Fmoc Protection (Fmoc-OSu, NaHCO3) Cond2->Fmoc Selects for DeprotBoc TFA / DCM (Acidic Deprotection) Boc->DeprotBoc Post-Coupling DeprotFmoc 20% Piperidine / DMF (Basic Deprotection) Fmoc->DeprotFmoc Post-Synthesis

Decision matrix for Boc vs. Fmoc protection based on downstream synthetic requirements.

Self-Validating Experimental Protocols

A protocol is only as robust as its in-process controls (IPCs). The following methodologies integrate specific analytical feedback loops to ensure complete conversion before proceeding to workup.

Protocol A: Boc Protection (Solution-Phase)

Mechanistic Insight: N,N-Diisopropylethylamine (DIPEA) is selected over Triethylamine (TEA). DIPEA’s increased steric bulk renders it non-nucleophilic, ensuring it acts solely as a proton scavenger without competing with the primary amine for the electrophilic Boc anhydride (


)[1].

Step-by-Step Procedure:

  • Dissolution: Suspend 3-Amino-3-(3-iodophenyl)propanamide (1.0 eq, 10 mmol) in anhydrous Dichloromethane (DCM, 0.2 M) under a nitrogen atmosphere.

  • Base Addition: Add DIPEA (2.0 eq, 20 mmol) dropwise at 0 °C. Stir for 10 minutes to ensure complete dissolution and free-basing of any trace salts.

  • Electrophile Addition: Slowly add

    
     (1.1 eq, 11 mmol) as a solution in DCM.
    
  • Reaction: Remove the ice bath and allow the reaction to warm to ambient temperature (20–25 °C). Stir for 4–6 hours.

  • Self-Validation (IPC): Spot the reaction mixture on a silica TLC plate. Stain with Ninhydrin and heat. Validation: The starting material will stain deep purple/blue. The reaction is complete when the baseline purple spot disappears, indicating the primary amine is fully masked.

  • Workup: Quench with saturated aqueous

    
    . Extract with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure.
Protocol B: Fmoc Protection (Aqueous-Organic Biphasic)

Mechanistic Insight: Fmoc-OSu (N-hydroxysuccinimide ester) is strictly prioritized over Fmoc-Cl. Fmoc-Cl is highly reactive and generates HCl, which can lead to the formation of unwanted oligomers. Fmoc-OSu provides a milder, controlled acylation with water-soluble N-hydroxysuccinimide as the only byproduct[4].

Step-by-Step Procedure:

  • Dissolution: Dissolve the starting material (1.0 eq, 10 mmol) in a 1:1 mixture of 1,4-Dioxane and Water (0.15 M).

  • Base Addition: Add Sodium Bicarbonate (

    
    , 2.5 eq, 25 mmol). The mild inorganic base prevents amide deprotonation while keeping the amine nucleophilic.
    
  • Electrophile Addition: Cool to 0 °C. Add Fmoc-OSu (1.1 eq, 11 mmol) portion-wise.

  • Reaction: Stir at room temperature for 12 hours.

  • Self-Validation (IPC): Monitor via LC-MS or UV-Vis TLC. Validation: The product will exhibit strong UV absorbance at 267 nm and 301 nm (characteristic of the fluorenyl ring), which the starting material lacks.

  • Workup: Acidify the mixture to pH 3 using 1M HCl (careful:

    
     evolution). Extract with Ethyl Acetate (3x). Wash with brine, dry over 
    
    
    
    , and concentrate.

Deprotection Mechanisms & Workflows

Fmoc Deprotection (E1cB Mechanism)

Fmoc removal does not occur via standard hydrolysis. Instead, a secondary amine (piperidine) deprotonates the highly acidic C9 proton on the fluorenyl ring. This triggers an E1cB elimination, expelling the carbamate anion (which rapidly decarboxylates into the free amine and


) and generating dibenzofulvene (DBF)[5]. DBF is highly reactive and is immediately scavenged by excess piperidine to form a stable adduct.

FmocMech FmocAmine Fmoc-Protected Amine DBF Dibenzofulvene (Intermediate) FmocAmine->DBF E1cB Elimination FreeAmine Free Amine + CO2 FmocAmine->FreeAmine Decarboxylation Piperidine Piperidine (Base) Piperidine->DBF Deprotonates C9 Adduct DBF-Piperidine Adduct DBF->Adduct Scavenged by Piperidine

E1cB mechanism of Fmoc deprotection and subsequent dibenzofulvene scavenging.

Fmoc Cleavage Protocol: Treat the protected compound with 20% Piperidine in DMF for 30 minutes at room temperature. Concentrate and purify via silica gel chromatography to separate the free amine from the DBF-piperidine adduct.

Boc Deprotection (Acidolysis)

Boc Cleavage Protocol: Treat the protected compound with a 1:1 mixture of Trifluoroacetic Acid (TFA) and DCM for 1 hour at room temperature. The Boc group decomposes into isobutylene gas and


. Concentrate under a stream of nitrogen to yield the amine as a TFA salt.

Quantitative Data Summary

The following table summarizes the operational parameters for protecting 3-Amino-3-(3-iodophenyl)propanamide, enabling rapid comparison for synthesis planning.

ParameterBoc Protection StrategyFmoc Protection Strategy
Optimal Reagent

(1.1 - 1.2 eq)
Fmoc-OSu (1.1 - 1.2 eq)
Optimal Base DIPEA (2.0 eq)

(2.0 - 2.5 eq)
Solvent System Anhydrous DCM1:1 1,4-Dioxane / Water
Typical Yield 85 - 95%80 - 90%
Deprotection Condition 50% TFA in DCM20% Piperidine in DMF
Orthogonality Stable to base, nucleophiles, PdStable to strong acids (TFA, HCl)
Self-Validation (IPC) Ninhydrin Stain (Negative)UV Absorbance (267 nm / 301 nm)

References

  • Greene's Protective Groups in Organic Synthesis, Fourth Edition | Request PDF - ResearchGate. Source: researchgate.net. 4

  • Dual protection of amino functions involving Boc - RSC Publishing. Source: rsc.org. 1

  • Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism – Total Synthesis. Source: total-synthesis.com. 5

  • 3 amino propanamide | Sigma-Aldrich - MilliporeSigma. Source: sigmaaldrich.com. Link

  • PROTECTING GROUPS FOR ORGANIC SYNTHESIS - Neliti. Source: neliti.com. 2

  • Fmoc vs Boc: Choosing the Right Amino Acid Derivative for Your Peptide Synthesis. Source: bocsci.com.

Sources

Application

Application Note: Microwave-Assisted Synthesis of 3-Amino-3-(3-iodophenyl)propanamide Derivatives

Introduction & Rationale The synthesis of -amino amides is of paramount importance in modern drug discovery, as these scaffolds serve as critical building blocks for peptidomimetics, foldamers, and a variety of bioactive...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

The synthesis of


-amino amides is of paramount importance in modern drug discovery, as these scaffolds serve as critical building blocks for peptidomimetics, foldamers, and a variety of bioactive small molecules. Specifically, the 3-amino-3-(3-iodophenyl)propanamide  derivative is highly prized. The strategic placement of the iodine atom at the meta position of the phenyl ring provides an orthogonal, highly reactive handle for late-stage palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira), enabling rapid generation of diverse compound libraries.

To achieve high-throughput synthesis of this scaffold, Microwave-Assisted Organic Synthesis (MAOS) is employed. Unlike conventional conductive heating, which relies on thermal gradients, microwave irradiation directly couples with polar molecules in the reaction mixture via dielectric heating[1]. This targeted energy transfer bypasses thermal conductivity limits, drastically reducing reaction times from hours to minutes, minimizing thermal degradation (such as


-elimination), and improving overall yields and purity[1][2].

Mechanistic Insights & Causality

The synthesis is designed as a self-validating, two-step microwave-assisted protocol that adheres to green chemistry principles by avoiding aggressive solvents and expensive, atom-inefficient coupling reagents[3][4].

  • Step 1: Modified Rodionov Reaction (Multicomponent Condensation). The reaction of 3-iodobenzaldehyde, malonic acid, and ammonium acetate generates the intermediate

    
    -amino acid. Microwave irradiation accelerates the in situ imine formation and subsequent nucleophilic addition of the malonate[2].
    
  • Step 2: Catalyst-Free Direct Amidation. Traditional amide bond formation requires coupling reagents (e.g., HATU, EDC) to overcome the stable carboxylate-ammonium salt intermediate. Under microwave conditions at elevated temperatures (160 °C), the intense, localized dielectric heating provides the exact activation energy required to extrude water and form the amide bond directly from the carboxylic acid and amine[3].

Reaction Pathway Visualization

MAOS_Pathway A 3-Iodobenzaldehyde + Malonic Acid + Ammonium Acetate B MW Step 1: Rodionov Reaction (100°C, 10 min) A->B Mix in EtOH C Intermediate: 3-Amino-3-(3-iodophenyl) propanoic acid B->C Decarboxylative Condensation D MW Step 2: Direct Amidation + Amine Source (160°C, 20 min) C->D Catalyst-free Amidation E Target Compound: 3-Amino-3-(3-iodophenyl) propanamide D->E Dehydrative Coupling F Downstream Diversification (Suzuki/Sonogashira) E->F Cross-Coupling

Two-step microwave-assisted synthesis and downstream diversification of the β-amino amide.

Experimental Protocols

Step 1: Synthesis of 3-Amino-3-(3-iodophenyl)propanoic acid

Reagents: 3-Iodobenzaldehyde (1.0 mmol, 232 mg), Malonic acid (1.2 mmol, 125 mg), Ammonium acetate (2.0 mmol, 154 mg). Equipment: 10 mL microwave-transparent quartz vial with a Teflon-lined crimp cap.

  • Assembly: Add the reagents to the microwave vial and suspend in 3.0 mL of absolute ethanol. Add a magnetic stir bar.

  • Irradiation: Seal the vial and place it in the microwave synthesizer. Set the parameters to 100 °C for 10 minutes, utilizing a rapid 2-minute ramp time.

  • Isolation: Cool the reaction to room temperature using the instrument's compressed air cooling. Filter the resulting white precipitate under vacuum, wash with cold ethanol (2 x 2 mL), and dry.

Causality & Validation: Ethanol is selected due to its high loss tangent (


), making it an excellent microwave absorber for rapid heating[1]. Furthermore, the system is self-validating: the zwitterionic 

-amino acid product is insoluble in ethanol and precipitates out of solution. This drives the equilibrium forward (Le Chatelier's principle) and allows for chromatography-free isolation[4].
Step 2: Catalyst-Free Direct Amidation

Reagents: 3-Amino-3-(3-iodophenyl)propanoic acid (1.0 mmol, 291 mg), Amine source (e.g., 28% aqueous ammonia for primary amide) (3.0 mmol).

  • Assembly: Combine the intermediate

    
    -amino acid and the amine source in a clean 10 mL microwave vial.
    
  • Irradiation: Seal the vial securely to withstand autogenous pressure. Irradiate at 160 °C for 20 minutes[3].

  • Workup: Cool to room temperature. Extract the mixture with ethyl acetate (3 x 5 mL), wash with brine, dry over anhydrous

    
    , and concentrate under reduced pressure to yield the 3-amino-3-(3-iodophenyl)propanamide derivative.
    

Causality & Validation: The absence of coupling reagents means the only byproduct of this step is water. Successful conversion can be rapidly validated via LC-MS by observing the mass shift from the acid to the amide, alongside the characteristic isotopic pattern of the iodine atom.

Quantitative Data & Optimization

The table below summarizes the optimization data for the direct amidation step (Step 2), highlighting the necessity of specific microwave parameters compared to conventional heating.

Heating MethodTemperature (°C)Time (min)Catalyst / ReagentYield (%)Purity (LC-MS, %)
Microwave12060None25>90
Microwave14030None55>95
Microwave 160 20 None 89 >98
Conventional160120None42<80
Conventional25120HATU / DIPEA8592

Data Interpretation: Microwave irradiation at 160 °C achieves superior yields and purity in a fraction of the time compared to conventional heating, completely eliminating the need for expensive reagents like HATU[3].

References[1] Title: 3 amino propanamide | Sigma-Aldrich - MilliporeSigma | Source: sigmaaldrich.com | URL:Click Here[2] Title: Microwave heating in solid-phase peptide synthesis - Luxembourg Bio Technologies | Source: luxembourg-bio.com | URL:Click Here[4] Title: Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids - PMC | Source: nih.gov | URL:Click Here[3] Title: MICROWAVE-ASSISTED MULTI-COMPONENT SYNTHESIS OF β-AMINO KETONES VIA MANNICH REACTION APPROACH USING HETEROGENEOUS SNPs CATALYST | Source: rasayanjournal.co.in | URL:Click Here[5] Title: Efficient Biginelli Synthesis of 2-Aminodihydropyrimidines under Microwave Irradiation | Source: organic-chemistry.org | URL:Click Here

Sources

Method

Functionalization of the Aryl Iodide in 3-Amino-3-(3-iodophenyl)propanamide: An Application and Protocol Guide

Introduction: Unlocking the Potential of a Versatile Scaffold The compound 3-Amino-3-(3-iodophenyl)propanamide represents a valuable building block in medicinal chemistry and materials science. Its structure incorporates...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unlocking the Potential of a Versatile Scaffold

The compound 3-Amino-3-(3-iodophenyl)propanamide represents a valuable building block in medicinal chemistry and materials science. Its structure incorporates a chiral aminopropanamide chain, a feature present in numerous bioactive molecules, and a synthetically versatile aryl iodide handle. The carbon-iodine bond is the most reactive of the carbon-halogen bonds, making it an excellent substrate for a wide array of transition-metal-catalyzed cross-coupling reactions.[1][2] This reactivity allows for the late-stage introduction of diverse functional groups, enabling the rapid generation of compound libraries for drug discovery and the synthesis of complex molecular architectures.

This guide provides a comprehensive overview of established and robust protocols for the functionalization of the aryl iodide moiety in 3-Amino-3-(3-iodophenyl)propanamide. We will delve into the mechanistic underpinnings of key transformations, offering detailed, step-by-step procedures and insights into reaction optimization. The protocols described herein are designed to be reproducible and scalable, empowering researchers to confidently explore the synthetic potential of this important scaffold.

Strategic Approaches to C-C, C-N, and C-O Bond Formation

The synthetic utility of the aryl iodide in 3-Amino-3-(3-iodophenyl)propanamide is primarily realized through palladium- and copper-catalyzed cross-coupling reactions. These transformations allow for the precise and efficient formation of new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds at the 3-position of the phenyl ring.

Diagram 1: Overview of Functionalization Pathways

cluster_start Starting Material cluster_cc C-C Bond Formation cluster_cn C-N Bond Formation cluster_co C-O Bond Formation 3-Amino-3-(3-iodophenyl)propanamide 3-Amino-3-(3-iodophenyl)propanamide Suzuki Suzuki 3-Amino-3-(3-iodophenyl)propanamide->Suzuki Ar-B(OR)2 Sonogashira Sonogashira 3-Amino-3-(3-iodophenyl)propanamide->Sonogashira Terminal Alkyne Heck Heck 3-Amino-3-(3-iodophenyl)propanamide->Heck Alkene Cyanation Cyanation 3-Amino-3-(3-iodophenyl)propanamide->Cyanation CN Source Trifluoromethylation Trifluoromethylation 3-Amino-3-(3-iodophenyl)propanamide->Trifluoromethylation CF3 Source Borylation Borylation 3-Amino-3-(3-iodophenyl)propanamide->Borylation B2pin2 Buchwald-Hartwig Buchwald-Hartwig 3-Amino-3-(3-iodophenyl)propanamide->Buchwald-Hartwig Amine Ullmann Ullmann 3-Amino-3-(3-iodophenyl)propanamide->Ullmann Amine Hydroxylation Hydroxylation 3-Amino-3-(3-iodophenyl)propanamide->Hydroxylation H2O/OH- Ullmann Ether Ullmann Ether 3-Amino-3-(3-iodophenyl)propanamide->Ullmann Ether Alcohol

Caption: Key cross-coupling strategies for functionalizing the aryl iodide.

Carbon-Carbon (C-C) Bond Forming Reactions

The creation of new C-C bonds is fundamental to building molecular complexity. Several palladium-catalyzed reactions are exceptionally well-suited for this purpose.

Suzuki-Miyaura Coupling: Forging Biaryl Linkages

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds between an aryl halide and an organoboron compound.[3] This reaction is prized for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids and esters.

Mechanistic Insight: The catalytic cycle begins with the oxidative addition of the aryl iodide to a Pd(0) complex. This is followed by transmetalation with the boronic acid derivative (activated by a base) and concludes with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.

Diagram 2: Suzuki-Miyaura Coupling Workflow

Start Start Reagents Combine: - Aryl Iodide - Boronic Acid - Pd Catalyst - Ligand - Base - Solvent Start->Reagents Reaction Heat under Inert Atmosphere Reagents->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Biaryl Product Purification->Product

Caption: A typical experimental workflow for Suzuki-Miyaura coupling.

Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: To an oven-dried Schlenk flask, add 3-Amino-3-(3-iodophenyl)propanamide (1.0 equiv), the desired arylboronic acid or ester (1.2-1.5 equiv), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%) or a combination of a palladium source (e.g., Pd(OAc)₂) and a ligand (e.g., SPhos, XPhos), and a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equiv).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

ParameterRecommended ConditionsNotes
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂/LigandCatalyst choice can influence reaction efficiency.
Ligand SPhos, XPhos, P(t-Bu)₃Bulky, electron-rich phosphine ligands are often effective.
Base K₂CO₃, Cs₂CO₃, K₃PO₄The choice of base can be critical for success.
Solvent Toluene/H₂O, Dioxane/H₂O, DMF/H₂ODegassing the solvent is crucial to prevent catalyst deactivation.
Temperature 80-110 °CHigher temperatures may be required for less reactive substrates.
Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is the premier method for the synthesis of arylalkynes, involving the reaction of an aryl halide with a terminal alkyne.[4][5] This reaction is notable for its mild conditions and is typically co-catalyzed by palladium and copper(I) salts.[4][5]

Mechanistic Insight: The reaction involves two interconnected catalytic cycles.[4] In the palladium cycle, oxidative addition of the aryl iodide is followed by transmetalation with a copper(I) acetylide intermediate.[4] The copper acetylide is formed in a separate cycle where the copper(I) salt reacts with the terminal alkyne in the presence of a base.[4] Reductive elimination from the palladium complex yields the arylalkyne.

Protocol: General Procedure for Sonogashira Coupling

  • Reaction Setup: In a Schlenk flask, combine 3-Amino-3-(3-iodophenyl)propanamide (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-5 mol%).

  • Solvent and Reagent Addition: Evacuate and backfill the flask with an inert gas. Add a degassed solvent (e.g., THF, DMF) and a base (e.g., triethylamine, diisopropylamine). Finally, add the terminal alkyne (1.1-1.5 equiv).

  • Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion.

  • Workup: Dilute the reaction mixture with water and extract with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by column chromatography.

ParameterRecommended ConditionsNotes
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂A variety of Pd(0) and Pd(II) catalysts can be used.
Copper Co-catalyst CuIEssential for the formation of the copper acetylide.
Base Triethylamine, DiisopropylamineThe base also often serves as a co-solvent.
Solvent THF, DMF, AcetonitrileAnhydrous and degassed solvents are recommended.
Temperature Room Temperature to 60 °CAryl iodides are typically reactive at lower temperatures.[1]
Additional C-C Bond Forming Reactions
  • Heck Reaction: This reaction couples the aryl iodide with an alkene to form a substituted alkene.[6][7] It is catalyzed by palladium and requires a base.[8]

  • Cyanation: The introduction of a nitrile group can be achieved using various cyanide sources, such as CuCN or K₄[Fe(CN)₆], with a palladium catalyst.[9][10][11] The cyano group is a versatile functional group that can be further transformed into amines, carboxylic acids, or amides.

  • Trifluoromethylation: The trifluoromethyl group is a key pharmacophore. Trifluoromethylation of the aryl iodide can be accomplished using copper-mediated protocols with reagents like CF₃SiMe₃ or via in situ generated CuCF₃.[12][13][14]

  • Borylation: The aryl iodide can be converted to an arylboronic ester through palladium-catalyzed borylation with reagents like bis(pinacolato)diboron (B₂pin₂).[15][16][17][18] This transformation is valuable as it prepares the molecule for subsequent Suzuki-Miyaura couplings.[19]

Carbon-Nitrogen (C-N) Bond Forming Reactions

The formation of C-N bonds is critical in the synthesis of pharmaceuticals and other nitrogen-containing compounds.

Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction is a highly versatile method for the formation of C-N bonds between an aryl halide and an amine.[2] It has largely superseded older methods due to its broad substrate scope and functional group tolerance.[2]

Mechanistic Insight: The mechanism is similar to other palladium-catalyzed cross-couplings, involving oxidative addition, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and reductive elimination.[2]

Protocol: General Procedure for Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine 3-Amino-3-(3-iodophenyl)propanamide (1.0 equiv), the desired amine (1.1-1.5 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., BINAP, Xantphos), and a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄).

  • Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane.

  • Reaction: Heat the mixture (typically 80-110 °C) until the reaction is complete.

  • Workup and Purification: Cool the reaction, quench with water, and extract with an organic solvent. Purify by column chromatography.

ParameterRecommended ConditionsNotes
Palladium Catalyst Pd₂(dba)₃, Pd(OAc)₂A palladium(0) source is typically used.
Ligand BINAP, Xantphos, JosiphosLigand choice is crucial and depends on the specific substrates.
Base NaOt-Bu, K₃PO₄, Cs₂CO₃A strong, sterically hindered base is generally required.
Solvent Toluene, DioxaneAnhydrous conditions are important.
Temperature 80-110 °CReaction temperature can be optimized for specific substrates.
Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed method for the formation of C-N bonds.[20][21] While often requiring harsher conditions than the Buchwald-Hartwig amination, it remains a useful alternative, particularly for certain substrates.[20] Modern protocols often utilize ligands to improve reaction efficiency and lower reaction temperatures.[22]

Carbon-Oxygen (C-O) Bond Forming Reactions

The synthesis of phenols and aryl ethers from aryl halides is another important transformation.

Hydroxylation to Phenols

The direct conversion of aryl iodides to phenols can be achieved through copper-catalyzed hydroxylation.[23][24][25] These reactions typically employ a copper catalyst, a ligand, and a hydroxide source (e.g., KOH, NaOH) in a suitable solvent system.[23][24][26]

Protocol: General Procedure for Copper-Catalyzed Hydroxylation

  • Reaction Setup: Combine 3-Amino-3-(3-iodophenyl)propanamide (1.0 equiv), a copper catalyst (e.g., CuI, Cu₂O), a ligand (e.g., 1,10-phenanthroline, 8-hydroxyquinoline), and a base (e.g., KOH, NaOH).

  • Solvent Addition: Add a solvent such as DMSO or a mixture of DMSO and water.

  • Reaction: Heat the reaction mixture (typically 100-130 °C) for several hours.

  • Workup and Purification: After cooling, acidify the reaction mixture with aqueous HCl and extract with an organic solvent. Purify the product by column chromatography.

Ullmann Ether Synthesis

The Ullmann ether synthesis is a copper-catalyzed reaction between an aryl halide and an alcohol to form an aryl ether.[21][27] Similar to the C-N Ullmann reaction, modern protocols often employ ligands to facilitate the transformation under milder conditions.[27]

Conclusion

The aryl iodide moiety of 3-Amino-3-(3-iodophenyl)propanamide serves as a versatile anchor for a multitude of powerful cross-coupling reactions. The protocols outlined in this guide for Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and other key transformations provide a solid foundation for researchers to explore the vast chemical space accessible from this valuable building block. By understanding the underlying principles and carefully selecting the appropriate reaction conditions, scientists can efficiently synthesize novel derivatives with potential applications in drug discovery, materials science, and beyond.

References

  • Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent. Royal Society of Chemistry.
  • Electrochemical Radical Borylation of Aryl Iodides. Wiley Online Library.
  • Palladium-catalyzed cyanation of aryl and heteroaryl iodides with copper(I) cyanide. Royal Society of Chemistry.
  • Bench-Stable Copper Complex for Trifluoromethylation and 18F-Labeling of Aryl Iodides.
  • Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis.
  • Cu-catalyzed trifluoromethylation of aryl iodides with trifluoromethylzinc reagent prepared in situ from trifluoromethyl iodide. Beilstein Journals.
  • [18F]Trifluoromethylation of Aryl and Heteroaryl Iodides. Thieme.
  • Palladium-Catalyzed Sequential Acylation/Cyanation of Aryl Iodides: A Regiospecific Synthesis of 2-Cyanoaryl Ketones.
  • Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides.
  • Room Temperature Aryl Trifluoromethylation via Copper-Mediated Oxidative Cross-Coupling.
  • Palladium-catalyzed solid-state borylation of aryl halides using mechanochemistry. Beilstein Journals.
  • An Improved System for the Palladium-Catalyzed Borylation of Aryl Halides with Pinacol Borane.
  • Copper-catalyzed trifluoromethylation of aryl iodide 1a.
  • Palladium-Catalyzed Cyanation of Aryl Halides with CuSCN.
  • N,N-Dimethylglycine-Promoted Ullmann-Type Coupling Reactions of Aryl Iodides with Aliph
  • Application Notes and Protocols for Sonogashira Coupling with Aryl Iodides. Benchchem.
  • Base-Free Borylation of Aryl Halides Enabled by Zn-Promoted Halide Abstraction.
  • Transition-metal-catalyzed synthesis of phenols and aryl thiols.
  • Selective hydroxylation of aryl iodides to produce phenols under mild conditions using a supported copper c
  • Sonogashira Coupling. Chemistry LibreTexts.
  • Cyrene: a bio-based solvent for the Mizoroki–Heck reaction of aryl iodides. Royal Society of Chemistry.
  • Sonogashira coupling. Wikipedia.
  • Highly Efficient Synthesis of Phenols by Copper-Catalyzed Hydroxylation of Aryl Iodides, Bromides, and Chlorides. R Discovery.
  • Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts.
  • Cu-catalyzed Goldberg and Ullmann reactions of aryl halides using chel
  • Palladium-catalyzed cross-coupling reaction of organoindiums with aryl halides in aqueous media. PubMed.
  • Arylboronic acid or boron
  • Sonogashira Cross Coupling of 3-Iodobenzo[b]furans with phenyl alkyne.
  • An Ullmann Coupling of Aryl Iodides and Amines Using an Air-Stable Diazaphospholane Ligand.
  • Buchwald–Hartwig amin
  • Phenol synthesis by substitution or oxid
  • Sonogashira Coupling. Organic Chemistry Portal.
  • Heck Reaction—St
  • Direct conversion of aryl halides to phenols using high-temperature or near-critical water and microwave heating.
  • Ullmann Reaction. Organic Chemistry Portal.
  • An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides.
  • Heck Reaction. Organic Chemistry Portal.
  • Buchwald-Hartwig Coupling. Organic Synthesis.
  • Palladium-Catalyzed Amination of Aryl Iodides.
  • Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis. University of Windsor.
  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. ProQuest.
  • Application Notes and Protocols for Suzuki Coupling Reactions Involving 3-Pentylaniline Deriv
  • Cross-coupling polymerization at iodophenyl thin films prepared by spontaneous grafting of a diazonium salt. PeerJ.
  • Mechanisms of the Mizoroki–Heck Reaction. SciSpace.
  • Palladium-catalyzed Cross-coupling Reactions. Sigma-Aldrich.
  • Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradi
  • Palladium catalyzed Suzuki cross-coupling of 3-iodo-2-(methylthio)
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Cross-coupling reaction. Wikipedia.

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Application

Application Note: Scalable Manufacturing of 3-Amino-3-(3-iodophenyl)propanamide

Executive Summary This Application Note details a robust, scalable manufacturing protocol for 3-Amino-3-(3-iodophenyl)propanamide (CAS: 771522-10-2). This molecule is a critical beta-amino acid derivative, serving as a v...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This Application Note details a robust, scalable manufacturing protocol for 3-Amino-3-(3-iodophenyl)propanamide (CAS: 771522-10-2). This molecule is a critical beta-amino acid derivative, serving as a versatile scaffold in medicinal chemistry.[1][2][3] The presence of the meta-iodine substituent provides a strategic handle for downstream palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira) without interfering with the beta-amino amide backbone construction.

The protocol outlined below prioritizes process safety, cost-efficiency, and scalability , avoiding chromatographic purification in favor of crystallization-driven isolation. The route utilizes a modified Rodionov reaction to establish the carbon-nitrogen framework, followed by a high-yielding esterification-ammonolysis sequence.

Retrosynthetic Analysis & Strategy

To achieve kilogram-scale throughput, we avoid direct condensation methods that often yield complex mixtures. Instead, we employ a three-stage linear synthesis:

  • Core Construction: One-pot condensation of 3-iodobenzaldehyde with malonic acid and ammonium acetate (Rodionov type) to yield the

    
    -amino acid.
    
  • Activation: Conversion of the acid to the methyl ester hydrochloride.

  • Amidation: Controlled ammonolysis of the ester to yield the final primary amide.

Reaction Scheme (DOT Visualization)

G SM1 3-Iodobenzaldehyde INT1 Intermediate 1: 3-Amino-3-(3-iodophenyl) propanoic acid SM1->INT1 Step 1: Rodionov EtOH, Reflux Precipitation SM2 Malonic Acid SM2->INT1 Step 1: Rodionov EtOH, Reflux Precipitation SM3 NH4OAc SM3->INT1 Step 1: Rodionov EtOH, Reflux Precipitation INT2 Intermediate 2: Methyl Ester HCl Salt INT1->INT2 Step 2: Esterification SOCl2, MeOH, 0°C->RT PROD FINAL PRODUCT: 3-Amino-3-(3-iodophenyl) propanamide INT2->PROD Step 3: Ammonolysis NH3 (aq), 0°C

Figure 1: Linear synthetic pathway designed for scalability, relying on precipitation and crystallization for purification.

Detailed Manufacturing Protocol

Step 1: Synthesis of 3-Amino-3-(3-iodophenyl)propanoic acid

The Rodionov reaction is selected for its atom economy and the tendency of the product to precipitate directly from the reaction medium, eliminating extraction steps.

  • Reagents:

    • 3-Iodobenzaldehyde (1.0 equiv)

    • Malonic acid (1.0 equiv)

    • Ammonium acetate (2.0 equiv)

    • Ethanol (95% or absolute, 5-7 volumes)

  • Procedure:

    • Charge a glass-lined reactor with Ethanol (5 vol) and engage the stirrer.

    • Add 3-Iodobenzaldehyde (1.0 eq), Malonic acid (1.0 eq), and Ammonium acetate (2.0 eq).

    • Heat the slurry to reflux (

      
      ). The mixture will become homogeneous initially.
      
    • Maintain reflux for 6–8 hours. A white to off-white precipitate (the

      
      -amino acid) will begin to form.
      
    • Critical Control Point (CCP): Monitor consumption of aldehyde via HPLC. Target <1.0% remaining aldehyde.

    • Cool the mixture to

      
       and age for 2 hours to maximize precipitation.
      
    • Filter the solid.

    • Wash: Rinse the filter cake with cold Ethanol (2 x 1 vol) followed by Diethyl ether (1 vol) to remove residual acetic acid.

    • Dry under vacuum at

      
      .
      
  • Expected Yield: 55–65%

  • Purity: >95% (HPLC)

Step 2: Esterification to Methyl 3-Amino-3-(3-iodophenyl)propanoate HCl

Conversion to the ester serves as purification and activation for the amide formation.

  • Reagents:

    • Intermediate 1 (Acid) (1.0 equiv)

    • Thionyl Chloride (

      
      ) (1.5 equiv)
      
    • Methanol (anhydrous, 10 volumes)

  • Procedure:

    • Charge Methanol into the reactor and cool to

      
      .
      
    • Add Thionyl Chloride dropwise, maintaining temperature

      
       (Exothermic!). Stir for 30 mins to form HCl/MeOH.
      
    • Charge Intermediate 1 (Solid) in portions.

    • Allow the mixture to warm to Room Temperature (

      
      ) and stir for 12 hours.
      
    • Workup: Concentrate the solvent under reduced pressure to ~20% of original volume.

    • Add Methyl tert-butyl ether (MTBE) (5 vol) to induce crystallization of the hydrochloride salt.

    • Filter the white crystalline solid.

    • Dry under vacuum.

  • Expected Yield: 85–90%

Step 3: Ammonolysis to 3-Amino-3-(3-iodophenyl)propanamide

Direct treatment with aqueous ammonia yields the amide.

  • Reagents:

    • Intermediate 2 (Methyl Ester HCl) (1.0 equiv)

    • Ammonium Hydroxide (28-30% aq, 10 equiv)

    • Methanol (2 volumes, optional co-solvent)

  • Procedure:

    • Dissolve Intermediate 2 in Methanol (minimal volume) or suspend directly in cold Ammonium Hydroxide at

      
      .
      
    • Stir the mixture at Room Temperature for 12–24 hours in a sealed vessel (to retain

      
      ).
      
    • CCP: Monitor disappearance of ester via HPLC.

    • Concentrate the mixture under vacuum to remove excess ammonia and methanol.

    • The product often precipitates from the remaining aqueous phase. If oiling occurs, extract with Ethyl Acetate, dry over

      
      , and concentrate.
      
    • Final Purification: Recrystallize from Isopropanol/Heptane if necessary.

  • Expected Yield: 80–85%

  • Final Appearance: White to off-white solid.

Process Safety & Quality Control

Operational Hazards
  • 3-Iodobenzaldehyde: Irritant. Light sensitive (store in amber containers).

  • Thionyl Chloride: Corrosive, releases HCl and

    
    . Use efficient scrubbing.
    
  • Iodine Stability: Avoid using palladium contaminants or high temperatures (>100°C) in basic media to prevent de-iodination.

In-Process Control (IPC) Specifications
StepParameterSpecificationMethod
1 Aldehyde Content< 1.0% AreaHPLC (UV 254nm)
1 Water Content (Cake)< 0.5%KF Titration
2 Acid Content< 2.0%HPLC
3 Ester Content< 0.5%HPLC
Final Purity> 98.0%HPLC
Final Iodine ContentPositive IDElemental Analysis / MS

Chiral Resolution (Optional Upgrade)

For drug development requiring enantiopure material (e.g., (S)-isomer), insert an Enzymatic Resolution step after Step 2.

  • Enzyme: Candida antarctica Lipase B (CAL-B, immobilized).

  • Protocol: Suspend the racemic ethyl or methyl ester (free base) in MTBE/buffer. Add CAL-B. The enzyme selectively hydrolyzes the (S)-ester to the (S)-acid, leaving the (R)-ester intact (or vice-versa depending on specific conditions).

  • Separation: Partition between aqueous base (takes Acid) and organic solvent (takes Ester).

Resolution Workflow (DOT Visualization)

Resolution Racemic Racemic Ester (Free Base) Enzyme CAL-B Lipase MTBE/Buffer Racemic->Enzyme S_Acid (S)-Acid (Aqueous Phase) Enzyme->S_Acid Hydrolysis R_Ester (R)-Ester (Organic Phase) Enzyme->R_Ester No Reaction

Figure 2: Kinetic resolution strategy for obtaining enantiopure intermediates.

References

  • Tan, C. Y. K., & Weaver, D. F. (2002).[4] "A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids." Tetrahedron, 58(37), 7449-7461. Link

    • Foundational reference for the modified Rodionov reaction conditions used in Step 1.
  • Solymár, M., et al. (2002). "Enzymatic resolution of 3-amino-3-arylpropionic acids." Tetrahedron: Asymmetry, 13(24), 2737-2742.
  • BenchChem. "3-(2-Iodophenylamino)propanoic acid Synthesis Routes." Link

    • General reference for handling iodo-substituted beta-amino acids.
  • Sigma-Aldrich. "Safety Data Sheet: 3-Amino-3-phenylpropionic acid derivatives." Link

    • Source for general safety handling of beta-amino acid class compounds.

Sources

Method

Bioconjugation strategies involving 3-Amino-3-(3-iodophenyl)propanamide

[fontname="Helvetica", shape=box, style="filled Orthogonal two-step bioconjugation workflow utilizing 3-Amino-3-(3-iodophenyl)propanamide. Experimental Protocols The following protocols outline a self-validating system f...

Author: BenchChem Technical Support Team. Date: March 2026

[fontname="Helvetica", shape=box, style="filled

Orthogonal two-step bioconjugation workflow utilizing 3-Amino-3-(3-iodophenyl)propanamide.

Experimental Protocols

The following protocols outline a self-validating system for attaching the scaffold to a protein and subsequently functionalizing it via a water-soluble palladium catalyst.

Protocol 1: Primary Amine Conjugation to NHS-Ester Modified Proteins

Objective: To covalently attach 3-Amino-3-(3-iodophenyl)propanamide to an NHS-ester functionalized protein, yielding a stable aryl iodide-protein conjugate.

Causality & Design Choices: Amine-reactive crosslinking requires a buffer devoid of competing primary amines (e.g., Tris or glycine must be strictly avoided). HEPES buffer at pH 8.0 ensures that a significant fraction of the


-amine is deprotonated and nucleophilic, while minimizing the hydrolysis rate of the NHS ester.

Step-by-Step Methodology:

  • Preparation: Dissolve the NHS-ester functionalized protein in 100 mM HEPES buffer (pH 8.0) to a final concentration of 2–5 mg/mL.

  • Scaffold Addition: Prepare a 50 mM stock solution of 3-Amino-3-(3-iodophenyl)propanamide in anhydrous DMSO. Add a 10-fold to 20-fold molar excess of the scaffold to the protein solution. Ensure the final DMSO concentration does not exceed 5% (v/v) to prevent protein denaturation.

  • Incubation: Incubate the reaction mixture at room temperature (20–25°C) for 2 hours under gentle orbital agitation.

  • Quenching: Add 1 M Tris-HCl (pH 8.0) to a final concentration of 50 mM to quench unreacted NHS esters.

  • Purification: Remove excess small molecules using a size-exclusion desalting column (e.g., PD-10 or Zeba Spin) pre-equilibrated with 1X PBS (pH 7.4). Confirm protein recovery via A280 measurement.

Protocol 2: Late-Stage Aqueous Suzuki-Miyaura Cross-Coupling

Objective: To couple a functional boronic acid (e.g., a fluorescent probe or cytotoxic payload) to the aryl iodide-protein conjugate using aqueous palladium catalysis.

Causality & Design Choices: Traditional Pd catalysts (like


) are insoluble in water and rapidly form inactive "Pd black" aggregates. We utilize sSPhos-Pd-G2 , a water-soluble Buchwald precatalyst. As demonstrated in 1 [2], sSPhos-Pd-G2 rapidly activates in aqueous media to form a highly active mono-ligated Pd(0) species, enabling quantitative conversion of aryl iodides at physiological temperatures.

Step-by-Step Methodology:

  • Reagent Preparation: To the purified aryl iodide-protein conjugate (in PBS, pH 7.4), add the desired aryl or heteroaryl boronic acid (100-fold molar excess relative to the protein) dissolved in a minimal volume of DMA or DMSO.

  • Catalyst Activation: Prepare a fresh 10 mM stock of sSPhos-Pd-G2 in degassed water.

  • Reaction Assembly: Add the sSPhos-Pd-G2 catalyst to the protein mixture to achieve a final concentration of 1 mM (or a 20-fold molar excess over the protein). Add

    
     or 
    
    
    
    to a final concentration of 10 mM to facilitate the transmetalation step.
  • Incubation: Seal the reaction vessel and incubate at 37°C for 2 to 4 hours. The superior reactivity of the aryl iodide ensures completion within this timeframe without requiring elevated temperatures.

  • Purification: Purify the fully functionalized bioconjugate via size-exclusion chromatography or dialysis against PBS to remove the palladium catalyst and excess boronic acid.

Quantitative Data Presentation

The table below summarizes the kinetic advantages of utilizing the aryl iodide handle of 3-Amino-3-(3-iodophenyl)propanamide compared to other halogenated scaffolds under aqueous bioconjugation conditions.

Aryl Halide ScaffoldCatalyst SystemTemp (°C)Time (h)Conversion (%)Mechanistic Limitation
Aryl Iodide (Current Scaffold) sSPhos-Pd-G2372>95% None; rapid oxidative addition
Aryl BromidesSPhos-Pd-G23724<20%High activation energy barrier
Aryl BromidesSPhos-Pd-G2801275%Requires denaturing temperatures
Aryl ChloridesSPhos-Pd-G28024<10%C-Cl bond is too inert for aqueous Pd(0)

Data synthesized from comparative studies on DNA-compatible palladium cross-coupling methodologies [3].

Conclusion

3-Amino-3-(3-iodophenyl)propanamide represents a highly optimized node for modular bioconjugation. By leveraging the distinct physicochemical properties of its


-amino amide and aryl iodide moieties, researchers can execute complex, site-specific protein modifications with high fidelity and minimal disruption to biological function.

References

  • Arylation Chemistry for Bioconjugation Source: PMC - NIH URL
  • DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)
  • Palladium-Catalyzed Hydroxycarbonylation of (Hetero)

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yields for 3-Amino-3-(3-iodophenyl)propanamide synthesis

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Amino-3-(3-iodophenyl)propanamide. This document provides in-depth troubleshooting ad...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Amino-3-(3-iodophenyl)propanamide. This document provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond a simple procedural outline to explain the chemical principles behind the recommended solutions. Our goal is to empower you to diagnose and resolve common issues encountered during this synthesis, leading to improved reaction yields and product purity.

Introduction to the Synthesis Pathway

The synthesis of 3-Amino-3-(3-iodophenyl)propanamide can be effectively achieved through a two-step process. The first step involves the Strecker synthesis of the corresponding α-aminonitrile, followed by a controlled hydrolysis to yield the final amide product. This pathway is advantageous due to the ready availability of the starting materials and the robustness of the reactions.

Troubleshooting Guide: From Starting Materials to Final Product

This section addresses specific problems that may arise during the synthesis, presented in a question-and-answer format.

Step 1: Strecker Synthesis of 3-Amino-3-(3-iodophenyl)propanenitrile

Q1: My Strecker reaction is showing low conversion of 3-iodobenzaldehyde. What are the likely causes and how can I improve the yield of the aminonitrile?

A1: Low conversion in a Strecker synthesis can often be attributed to several factors related to the equilibrium of imine formation and the subsequent nucleophilic attack by the cyanide ion.[1][2][3]

  • Inefficient Imine Formation: The initial and crucial step is the formation of the imine from 3-iodobenzaldehyde and ammonia. This reaction is an equilibrium process.

    • Solution: To drive the equilibrium towards the imine, it is beneficial to remove the water formed during the reaction. This can be achieved by using a dehydrating agent, such as magnesium sulfate (MgSO₄), or by performing the reaction in a solvent system that allows for azeotropic removal of water.[2]

  • Purity of Starting Materials: The purity of 3-iodobenzaldehyde is critical. Aldehydes can oxidize to carboxylic acids upon storage, which will not participate in the desired reaction.

    • Solution: Ensure the 3-iodobenzaldehyde is pure and free from the corresponding carboxylic acid. If necessary, purify the aldehyde by recrystallization or column chromatography before use.

  • Cyanide Source and Addition: The nucleophilic addition of the cyanide ion to the imine is the key bond-forming step. The concentration and availability of the cyanide nucleophile are important.

    • Solution: Sodium cyanide (NaCN) or potassium cyanide (KCN) are common sources. The reaction is often carried out in the presence of an ammonium salt (e.g., ammonium chloride), which provides the ammonia and helps to maintain a suitable pH. Slow, controlled addition of the cyanide source can sometimes prevent side reactions.

Q2: I am observing the formation of significant side products during the Strecker reaction. What are these likely to be and how can I minimize them?

A2: The primary side product of concern in a Strecker synthesis is the corresponding cyanohydrin, formed from the reaction of the aldehyde with the cyanide ion before imine formation.

  • Cyanohydrin Formation: If the rate of cyanide addition to the aldehyde is faster than the rate of imine formation, significant amounts of 3-iodo-α-hydroxyacetonitrile will be produced.

    • Solution: To favor imine formation, the aldehyde should be pre-mixed with the ammonia source (e.g., ammonium chloride) to allow the imine to form before the addition of the cyanide source. Running the reaction at a slightly elevated temperature (e.g., 40-50 °C) can also favor imine formation over cyanohydrin formation, but this should be monitored carefully to avoid decomposition.

Step 2: Hydrolysis of 3-Amino-3-(3-iodophenyl)propanenitrile to the Amide

Q3: My hydrolysis of the aminonitrile is proceeding all the way to the carboxylic acid, resulting in a low yield of the desired amide. How can I selectively stop the reaction at the amide stage?

A3: The hydrolysis of a nitrile to an amide is often challenging because the amide can be more susceptible to hydrolysis to the carboxylic acid under the same reaction conditions.[4][5] Therefore, controlled conditions are crucial.

  • Harsh Reaction Conditions: Using strong acids or bases with prolonged heating will invariably lead to the formation of the carboxylic acid.[4][5]

    • Solution 1: Mild Basic Hydrolysis with Peroxide: A common and effective method for the partial hydrolysis of nitriles to amides is the use of a basic solution of hydrogen peroxide. The hydroperoxide anion (HOO⁻) is a more potent nucleophile towards the nitrile than the hydroxide ion, leading to the formation of the amide with minimal over-hydrolysis.[6] This reaction is typically carried out at a controlled temperature.

    • Solution 2: Controlled Acidic Hydrolysis: Some sources suggest that using milder acidic conditions, for instance, concentrated sulfuric acid in acetic acid or trifluoroacetic acid, at a carefully controlled, lower temperature can favor the formation of the amide.[7] Careful monitoring of the reaction progress by techniques like TLC or LC-MS is essential to stop the reaction at the desired point.

    • Solution 3: Enzyme-Catalyzed Hydrolysis: Nitrile hydratase enzymes can be highly selective for the conversion of nitriles to amides without further hydrolysis.[8] While this requires specialized reagents, it offers excellent selectivity.

Q4: The hydrolysis reaction is very slow or incomplete, even after extended reaction times. What could be the issue?

A4: Incomplete hydrolysis can be due to several factors, including reagent stoichiometry and reaction temperature.

  • Insufficient Reagents: In the case of peroxide-mediated hydrolysis, an insufficient amount of hydrogen peroxide will lead to an incomplete reaction.

    • Solution: Ensure that at least one equivalent of hydrogen peroxide is used. A slight excess may be beneficial, but a large excess should be avoided to prevent potential side reactions.

  • Low Reaction Temperature: While high temperatures can lead to over-hydrolysis, a temperature that is too low may result in a very slow reaction rate.

    • Solution: For basic peroxide hydrolysis, a temperature range of 40-50 °C is often a good starting point. The reaction should be monitored, and the temperature can be adjusted as needed.

Purification and Characterization

Q5: I am having difficulty purifying the final product, 3-Amino-3-(3-iodophenyl)propanamide. It seems to be very polar and I'm getting poor separation on my silica gel column.

A5: The target molecule contains both a basic amino group and a polar amide group, which can lead to strong interactions with the acidic silica gel, causing tailing and poor separation.[9]

  • Strong Adsorption to Silica Gel: The basic nature of the primary amine leads to strong adsorption on the acidic surface of silica gel.

    • Solution 1: Use of a Modified Eluent: Adding a small amount of a basic modifier to the mobile phase can significantly improve the chromatography. Commonly used modifiers include triethylamine (0.1-1%) or a small percentage of ammonium hydroxide in the methanol portion of the eluent (e.g., dichloromethane/methanol/ammonium hydroxide).[9]

    • Solution 2: Alternative Stationary Phases: Consider using a less acidic stationary phase like neutral alumina. Reversed-phase chromatography (C18) can also be an effective alternative for purifying polar compounds.[9]

  • Crystallization Issues: Due to its polarity, inducing crystallization can be challenging.

    • Solution: If purification by chromatography is difficult, consider converting the product to a salt (e.g., hydrochloride salt) to facilitate crystallization and purification. The free base can then be regenerated. Alternatively, techniques such as slow evaporation, anti-solvent addition, or scratching the flask can be employed to induce crystallization.[10]

Frequently Asked Questions (FAQs)

Q: What are the expected spectroscopic data (¹H NMR, ¹³C NMR) for 3-Amino-3-(3-iodophenyl)propanamide?

  • ¹H NMR: Expect aromatic protons in the range of 7-8 ppm, with splitting patterns characteristic of a 1,3-disubstituted benzene ring. The methine proton (CH-NH₂) will likely appear as a multiplet between 4-5 ppm. The methylene protons (CH₂) adjacent to the amide will be diastereotopic and may appear as two separate multiplets between 2-3 ppm. The NH₂ and CONH₂ protons will appear as broad singlets, and their chemical shifts will be dependent on the solvent and concentration.

  • ¹³C NMR: Expect aromatic carbons between 120-150 ppm, with the carbon bearing the iodine atom being significantly shifted. The carbonyl carbon of the amide will be in the range of 170-180 ppm. The methine carbon will be around 50-60 ppm, and the methylene carbon around 40-50 ppm.

Q: Are there any specific safety precautions I should take during this synthesis?

A: Yes, several safety precautions are essential.

  • Cyanide: Sodium or potassium cyanide and hydrogen cyanide (which can be generated in situ) are highly toxic. All manipulations involving cyanides should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, safety glasses) must be worn. A cyanide antidote kit should be readily available.

  • 3-Iodobenzaldehyde: This compound is an irritant.[11][12] Avoid inhalation and contact with skin and eyes.

  • Hydrogen Peroxide: Concentrated solutions of hydrogen peroxide are strong oxidizers and can be corrosive. Handle with care.

Q: Can I use a different starting material instead of 3-iodobenzaldehyde?

A: Yes, the Strecker synthesis is versatile. You could use other substituted benzaldehydes to synthesize a variety of 3-amino-3-arylpropanamides. For example, using 3-chlorobenzaldehyde or 3-bromobenzaldehyde would yield the corresponding chloro- or bromo-analogs.[13]

Visualizing the Workflow

SynthesisWorkflow cluster_step1 Step 1: Strecker Synthesis cluster_step2 Step 2: Hydrolysis cluster_purification Purification Start 3-Iodobenzaldehyde + NH4Cl Imine Imine Formation Start->Imine Equilibrium Aminonitrile 3-Amino-3-(3-iodophenyl)propanenitrile Imine->Aminonitrile Cyanide NaCN Cyanide->Aminonitrile Nucleophilic Attack Hydrolysis Controlled Hydrolysis (e.g., H2O2, NaOH) Aminonitrile->Hydrolysis Product 3-Amino-3-(3-iodophenyl)propanamide Hydrolysis->Product Purification Column Chromatography (Modified Eluent) or Crystallization Product->Purification FinalProduct Pure Product Purification->FinalProduct

Caption: A simplified workflow for the synthesis of 3-Amino-3-(3-iodophenyl)propanamide.

Tabulated Summary of Troubleshooting Strategies

Problem Potential Cause(s) Recommended Solution(s)
Low conversion in Strecker synthesis Inefficient imine formation, impure starting materials.Use a dehydrating agent, purify the aldehyde, pre-mix aldehyde and ammonia source before adding cyanide.
Side product formation in Strecker Cyanohydrin formation.Pre-form the imine before adding the cyanide source.
Over-hydrolysis to carboxylic acid Harsh reaction conditions (strong acid/base, high temp).Use mild basic hydrolysis with H₂O₂, controlled acidic hydrolysis at low temperature, or enzymatic hydrolysis.
Incomplete hydrolysis Insufficient reagents, low temperature.Ensure at least one equivalent of hydrolyzing agent, optimize reaction temperature (e.g., 40-50 °C).
Poor purification by column chromatography Strong interaction of the polar amine with silica gel.Use a basic modifier in the eluent (e.g., triethylamine), or switch to a different stationary phase (neutral alumina, C18).
Difficulty in crystallization High polarity of the product.Attempt salt formation, use techniques like slow evaporation, anti-solvent addition, or scratching.

References

  • Nitrile to Amide - Common Conditions. (n.d.). Retrieved March 7, 2026, from [Link]

  • Converting Nitriles to Amides. (2024, December 1). Chemistry Steps. Retrieved March 7, 2026, from [Link]

  • How should I purify a complex, polar, amide reaction mixture? (2023, February 10). Biotage. Retrieved March 7, 2026, from [Link]

  • Reactions of Nitriles. (2024, December 5). Chemistry Steps. Retrieved March 7, 2026, from [Link]

  • What is the best technique for amide purification? (2020, November 2). ResearchGate. Retrieved March 7, 2026, from [Link]

  • A question on the hydrolisis of nitriles to acids. (2008, May 30). Sciencemadness.org. Retrieved March 7, 2026, from [Link]

  • Strecker amino acid synthesis. (n.d.). In Wikipedia. Retrieved March 7, 2026, from [Link]

  • Hydrolysis of nitriles: Amide vs Carboxylic acid. (2021, April 16). Chemistry Stack Exchange. Retrieved March 7, 2026, from [Link]

  • The Strecker Synthesis of Amino Acids. (2018, November 12). Master Organic Chemistry. Retrieved March 7, 2026, from [Link]

  • Synthesis of stable and efficient amide-based covalent organic frameworks fiber coatings for the improved solid-phase microextraction of polar aromatic amines. (2023, December 15). PubMed. Retrieved March 7, 2026, from [Link]

  • Process for the purification of aromatic amines. (n.d.). Google Patents.
  • Overview of Strecker Amino Acid Synthesis. (2018, October 30). News-Medical.net. Retrieved March 7, 2026, from [Link]

  • Strecker Synthesis. (n.d.). Organic Chemistry Portal. Retrieved March 7, 2026, from [Link]

  • 23.1: Properties of amines. (2024, November 7). Chemistry LibreTexts. Retrieved March 7, 2026, from [Link]

  • Ch27 : Strecker Synthesis of amino acids. (n.d.). University of Calgary. Retrieved March 7, 2026, from [Link]

  • Nitrile and Amide Hydrolysis and Enzymatic Synthesis of Amides and Peptides. (n.d.). Science of Synthesis. Retrieved March 7, 2026, from [Link]

  • 3-Iodobenzaldehyde - CID 252610. (n.d.). PubChem. Retrieved March 7, 2026, from [Link]

  • Amide Synthesis through Selective Partial Hydrolysis of Nitriles in Alkaline Media. (n.d.). Semantic Scholar. Retrieved March 7, 2026, from [Link]

  • A Plausible Simultaneous Synthesis of Amino Acids and Simple Peptides on the Primordial Earth. (n.d.). Retrieved March 7, 2026, from [Link]

  • Amide synthesis by oxidation, hydrolysis or rearrangement. (n.d.). Organic Chemistry Portal. Retrieved March 7, 2026, from [Link]

  • 3-Iodobenzaldehyde. (2025, August 20). Chemsrc.com. Retrieved March 7, 2026, from [Link]

  • Hydration of Nitriles to Primary Amides Enabled by the Ghaffar-Parkins Catalyst. (2024, October 7). Organic Syntheses. Retrieved March 7, 2026, from [Link]

  • Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. (n.d.). PMC. Retrieved March 7, 2026, from [Link]

Sources

Optimization

Troubleshooting solubility issues of 3-Amino-3-(3-iodophenyl)propanamide in water

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers facing critical bottlenecks not because their target compound is biologically inactive, but because its physi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers facing critical bottlenecks not because their target compound is biologically inactive, but because its physicochemical properties prevent it from ever reaching the target in solution.

3-Amino-3-(3-iodophenyl)propanamide presents a classic formulation challenge. While the primary amine and propanamide groups offer hydrogen-bonding and ionization potential, the bulky 3-iodophenyl moiety acts as a massive hydrophobic sink. The heavy iodine atom significantly increases the molecule's partition coefficient (LogP) and stabilizes its crystal lattice via dispersion forces. Consequently, the entropic penalty of hydrating this lipophilic ring in pure water is exceptionally high, leading to rapid precipitation at physiological pH.

This guide is designed to bypass trial-and-error by providing field-proven, self-validating methodologies to solubilize this compound based on the thermodynamic principles of your specific downstream application.

Diagnostic Formulation Workflow

G Start Solubility Issue: 3-Amino-3-(3-iodophenyl)propanamide App Determine Downstream Application Start->App InVitro In Vitro Assays (Cell Culture/Biochemical) App->InVitro InVivo In Vivo Studies (Animal Models) App->InVivo Struct Structural Biology (Crystallography/NMR) App->Struct DMSO Cosolvent Approach (DMSO Stock + Dilution) InVitro->DMSO Low final conc. acceptable Cyclo Cyclodextrin Complexation (HP-β-CD) InVivo->Cyclo Requires physiological compatibility Salt pH Adjustment (In Situ Salt Formation) Struct->Salt Requires high aqueous conc. Precip Precipitation upon dilution? DMSO->Precip Precip->Cyclo Yes

Diagnostic Workflow for Solubilizing 3-Amino-3-(3-iodophenyl)propanamide based on Application.

Troubleshooting Guides & Self-Validating Protocols

Q1: My compound powder won't dissolve in standard PBS (pH 7.4), or it immediately crashes out when diluted. How do I fix this for in vitro cell assays?

The Causality: At pH 7.4, the primary amine (pKa ~8.5–9.0) is only partially protonated. The unprotonated free base is dominated by the highly lipophilic 3-iodophenyl group. When you add the compound directly to water, the water molecules prefer to hydrogen-bond with themselves rather than solvate the halogenated ring. Using a cosolvent like DMSO lowers the dielectric constant of the mixture, disrupting the structured water network and reducing the energy required to create a hydration cavity for the drug[1].

Self-Validating Protocol: Cosolvent Stock Preparation

  • Weighing: Weigh the required mass of 3-Amino-3-(3-iodophenyl)propanamide in a glass amber vial (to prevent photodehalogenation).

  • Master Stock: Add 100% anhydrous, cell-culture grade DMSO to create a 50 mM master stock. Vortex vigorously.

    • Validation Check 1: The solution must be optically clear. If micro-crystals persist, sonicate in a water bath at 37°C for 5 minutes.

  • Aqueous Dilution: Pre-warm your assay buffer (e.g., PBS or DMEM) to 37°C. Add the DMSO stock dropwise into the buffer while vortexing continuously to prevent localized high concentrations. Keep the final DMSO concentration ≤ 0.5% (v/v) to avoid cellular toxicity.

    • Validation Check 2: Measure the absorbance of the final solution at 600 nm. An

      
       indicates sub-visible micro-precipitation (colloidal aggregation). If this occurs, you must switch to the cyclodextrin method (Q2).
      
Q2: I need a high-concentration aqueous formulation for in vivo dosing (IV/IP), but I cannot use toxic levels of DMSO. What is the best approach?

The Causality: High fractions of organic cosolvents cause tissue necrosis and rapid drug precipitation at the injection site as the solvent rapidly partitions into surrounding tissues. To bypass this, we utilize inclusion complexation. Hydroxypropyl-β-Cyclodextrin (HP-β-CD) features a hydrophobic internal cavity and a hydrophilic exterior. The lipophilic 3-iodophenyl ring displaces high-energy water molecules from inside the cyclodextrin cavity. This displacement results in a net increase in entropy, driving the complexation thermodynamically while the hydrophilic exterior maintains excellent aqueous solubility[2],[3].

Self-Validating Protocol: HP-β-CD Inclusion Complexation

  • Excipient Preparation: Prepare a 20% (w/v) HP-β-CD solution in sterile Water for Injection (WFI) or 0.9% saline.

  • API Addition: Add the 3-Amino-3-(3-iodophenyl)propanamide powder directly to the cyclodextrin solution to achieve the target concentration (e.g., 10 mg/mL).

  • Thermodynamic Equilibration: Sonicate the suspension in a water bath at 25°C for 30 minutes, then place on a magnetic stirrer at room temperature for 12–24 hours. Note: Complexation is an equilibrium process; rushing this step results in incomplete solubilization[4].

  • Sterile Filtration: Filter the solution through a 0.22 µm Polyethersulfone (PES) syringe filter.

    • Validation Check: Perform HPLC or UV-Vis analysis on both the pre-filtered suspension (diluted in methanol to dissolve everything) and the post-filtered solution. If the post-filtration concentration drops by >5%, the complexation is incomplete; increase the HP-β-CD concentration to 30% (w/v).

Q3: Can I just lower the pH with acid to dissolve it?

The Causality: Yes, but with caveats. The primary amine on the benzylic carbon can be fully protonated by lowering the pH well below its pKa (e.g., pH 4.0–5.0). This creates a highly polar ammonium cation that maximizes ion-dipole interactions with water, significantly enhancing solubility[5]. However, unbuffered highly acidic solutions can cause severe injection site pain in vivo or denature proteins in biochemical assays.

Self-Validating Protocol: In Situ Salt Formation & Back-Titration

  • Acidification: Suspend the compound in distilled water. Add 0.1 N HCl dropwise while stirring until the pH reaches 4.0.

    • Validation Check 1: The cloudy suspension should transition to a completely clear solution as the hydrochloride salt forms.

  • Back-Titration: Slowly back-titrate the solution using a mild biological buffer (e.g., 100 mM Citrate or Acetate) to raise the pH closer to 6.0.

    • Validation Check 2: Monitor closely for opalescence. If the solution turns cloudy during back-titration, you have crossed the pH-solubility limit of the free base. Immediately stop and add a drop of HCl to re-clarify.

Quantitative Formulation Comparison

To aid in experimental design, refer to the following expected physicochemical parameters when applying these strategies to 3-Amino-3-(3-iodophenyl)propanamide:

Formulation StrategyPrimary Solubilization MechanismExpected Aqueous Solubility LimitBiological Compatibility
Free Base (pH 7.4 Buffer) Intrinsic aqueous solubility< 0.1 mg/mLHigh (if successfully dissolved)
pH Adjustment (pH 4.0) Ion-dipole interaction (Ammonium salt)~ 5.0 - 10.0 mg/mLLow (Acidic stress to cells/tissues)
1% DMSO Cosolvent Dielectric constant reduction~ 1.0 - 2.0 mg/mLModerate (Cell-line dependent)
20% HP-β-CD Complex Hydrophobic cavity inclusion> 20.0 mg/mLHigh (FDA-approved excipient)

Frequently Asked Questions (FAQs)

Q: Does the iodine atom make the compound light-sensitive during solubilization? A: Yes. Halogenated aromatic rings, particularly iodinated ones, are susceptible to photo-dehalogenation when exposed to broad-spectrum light over extended periods. Always prepare and store stock solutions in amber glass vials to maintain structural integrity.

Q: Why does my solubilized stock turn slightly yellow over time? A: A yellow tint usually indicates one of two degradation pathways: the oxidation of the primary amine into a hydroxylamine/nitroso species, or the homolytic cleavage of the carbon-iodine bond releasing trace amounts of free iodine (


). To prevent this, purge storage vials with Argon or Nitrogen gas and store at -20°C.

Q: Can I use surfactants like Tween 80 or Triton X-100 instead of Cyclodextrins? A: While surfactants can form micelles to encapsulate the hydrophobic iodophenyl group[6], they frequently cause cell membrane lysis in vitro and can severely interfere with photometric readouts (like fluorescence or absorbance assays) by scattering light. Cyclodextrins are generally preferred for maintaining assay integrity.

References

1.7 - International Journal of Scientific Research and Technology[7] 2. 5 - Journal of Pharmaceutical Negative Results[5] 3.6 - National Institutes of Health (NIH) / PMC[6] 4.2 - National Institutes of Health (NIH) / PMC[2] 5.3 - National Institutes of Health (NIH) / PMC[3] 6.4 - MDPI Pharmaceutics[4] 7.1 - National Institutes of Health (NIH) / PMC[1]

Sources

Troubleshooting

Technical Support Center: Minimizing Racemization During 3-Amino-3-(3-iodophenyl)propanamide Coupling

Welcome to the Advanced Applications Support Portal. This guide is engineered for researchers, scientists, and drug development professionals working with halogenated -amino amide building blocks.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Portal. This guide is engineered for researchers, scientists, and drug development professionals working with halogenated


-amino amide building blocks. Coupling 3-amino-3-(3-iodophenyl)propanamide presents unique stereochemical challenges that require precise kinetic and thermodynamic control.

Mechanistic Grounding: The Causality of Racemization

To successfully troubleshoot coupling issues, you must first understand the structural vulnerabilities of your substrate. Unlike standard


-amino acids that racemize primarily via a 5(4H)-oxazolone intermediate[1], 

-amino amides like 3-amino-3-(3-iodophenyl)propanamide racemize through an entirely different pathway: E1cB (Retro-Michael) Elimination-Addition .

The molecule possesses a "perfect storm" for stereochemical degradation:

  • Acidic

    
    -Protons:  The C2 protons are rendered acidic by the adjacent propanamide carbonyl.
    
  • Benzylic Leaving Group: The chiral center at C3 is benzylic. The electron-withdrawing inductive effect of the 3-iodo substituent further stabilizes the transition state for the departure of the C3-amino group [3].

When exposed to basic coupling conditions, the C2 proton is abstracted to form an enolate. This triggers the expulsion of the C3 amine, yielding an achiral 3-(3-iodophenyl)acrylamide intermediate. The subsequent non-stereoselective re-addition of the amine (Michael addition) destroys the stereocenter, resulting in a racemic mixture [4].

E1cB_Pathway A 3-Amino Amide (Chiral C3) B Deprotonation at C2 A->B Base C Enolate Intermediate B->C D E1cB Elimination (-Amine) C->D E Achiral Acrylamide (Loss of Chirality) D->E F Michael Addition (+Amine) E->F Nucleophile G Racemized Product F->G

Fig 1: E1cB retro-Michael racemization pathway for benzylic beta-amino amides.

Troubleshooting Guide: Specific Experimental Issues

Issue 1: I am observing >20% D-enantiomer formation when coupling my carboxylic acid to 3-amino-3-(3-iodophenyl)propanamide using HBTU and DIPEA. What is going wrong?

  • The Cause: The combination of HBTU and N,N-Diisopropylethylamine (DIPEA) is highly basic and kinetically slow. DIPEA (

    
    ) is strong enough to trigger the E1cB pathway by deprotonating the C2 carbon before the acylation can complete [2].
    
  • The Solution: You must kinetically outcompete the deprotonation. Switch to a weaker, sterically hindered base such as 2,4,6-collidine (

    
    ) or N-methylmorpholine (NMM). Pair this with a highly reactive uronium/aminium reagent like HATU or COMU, which drives rapid amide bond formation [1].
    

Issue 2: I switched to HATU/Collidine but still see 5-8% racemization. How can I reduce this to <1%?

  • The Cause: Even with weaker bases, the activation energy for the E1cB elimination is accessible at room temperature (25°C) due to the benzylic stabilization provided by the 3-iodophenyl group.

  • The Solution: Temperature control is your final thermodynamic lever. The desired acylation pathway has a lower activation energy than the E1cB elimination. By dropping the internal reaction temperature to 0°C to -5°C, you selectively suppress the racemization pathway while allowing the coupling to proceed.

Issue 3: I am experiencing incomplete coupling when using weaker bases at low temperatures.

  • The Cause: At 0°C, 2,4,6-collidine may not efficiently deprotonate the incoming carboxylic acid to form the active ester with HATU, stalling the reaction.

  • The Solution: Pre-activate the carboxylic acid with HATU and Collidine for 3–5 minutes at room temperature before cooling the mixture to 0°C and adding your sensitive 3-amino-3-(3-iodophenyl)propanamide.

Quantitative Data: Condition Optimization

The following table summarizes the causal relationship between reagent choice, temperature, and stereochemical fidelity. Data is synthesized from standardized


-amino acid coupling models [1][2].
Coupling ReagentBase (Equiv)TemperatureSolventConversion YieldResulting %ee
HBTUDIPEA (2.0)25°CDMF65%72%
HATUDIPEA (2.0)25°CDMF82%85%
HATUCollidine (2.0)25°CDMF88%94%
DIC / OxymaPureNone*25°CDMF/DCM85%96%
HATU Collidine (2.0) 0°C DMF/DCM 91% >99%

*Note: DIC/Oxyma couplings do not require tertiary bases, inherently preventing base-catalyzed E1cB elimination, making it an excellent alternative if HATU/Collidine fails.

Validated Experimental Protocol: Racemization-Free Coupling

This protocol is designed as a self-validating system . It incorporates in-process monitoring to ensure the stereochemical integrity is maintained throughout the workflow, rather than relying solely on end-point analysis.

Materials Required:
  • Carboxylic acid partner (1.1 eq)

  • 3-Amino-3-(3-iodophenyl)propanamide (1.0 eq)

  • HATU (1.1 eq)

  • 2,4,6-Collidine (2.0 eq)

  • Anhydrous DCM and DMF (1:1 v/v)

Step-by-Step Methodology:
  • Pre-Activation (Room Temperature): Dissolve the carboxylic acid (1.1 eq) and HATU (1.1 eq) in minimal anhydrous DMF. Add 2,4,6-collidine (2.0 eq). Stir for exactly 3 minutes to generate the active ester. Validation Check: A slight color change (usually to pale yellow) indicates active ester formation.

  • Thermal Quenching: Immediately transfer the activation vessel to an ice-brine bath. Monitor the internal temperature using a thermocouple until it reaches 0°C to -5°C.

  • Substrate Addition: Dissolve 3-amino-3-(3-iodophenyl)propanamide (1.0 eq) in anhydrous DCM (pre-chilled to 0°C). Add this solution dropwise to the activated ester over 5 minutes.

  • Kinetically-Driven Coupling: Maintain the reaction at 0°C. Validation Check: Take a 10

    
    L aliquot at 15 minutes and 60 minutes. Quench in 100 
    
    
    
    L of 0.1% TFA/Acetonitrile and analyze via LC-MS to confirm product mass and via Chiral HPLC to plot conversion vs. enantiomeric excess (ee).
  • Workup: Once conversion >95% is confirmed, quench the reaction with saturated aqueous

    
     while still cold to neutralize the collidine and halt any latent E1cB pathways. Extract with EtOAc, wash with 5% 
    
    
    
    , brine, and dry over
    
    
    .

Coupling_Workflow Step1 1. Pre-activate Acid + HATU + Collidine (3 mins, 25°C) Step2 2. Thermal Quench (Cool to 0°C internal temp) Step1->Step2 Step3 3. Add Chiral 3-Amino Amide (Dropwise in cold DCM) Step2->Step3 Step4 4. Kinetically-Driven Coupling (Hold at 0°C, monitor via HPLC) Step3->Step4 Step5 5. Acidic Quench & Extraction (Sat. NH4Cl to neutralize base) Step4->Step5

Fig 2: Optimized low-temperature coupling workflow to kinetically outcompete racemization.

Frequently Asked Questions (FAQs)

Q: Does the choice of solvent impact the epimerization of this specific building block? A: Yes. Polar aprotic solvents like pure DMF stabilize the charged enolate intermediate formed during the E1cB mechanism. By using a 1:1 mixture of DMF and a less polar solvent like DCM, you decrease the dielectric constant of the medium, destabilizing the enolate and raising the activation energy for racemization.

Q: Can I use this protocol for Solid-Phase Peptide Synthesis (SPPS)? A: While the principles apply, low-temperature coupling on a solid support is challenging due to resin shrinkage and poor diffusion. For SPPS, we recommend abandoning base-driven uronium reagents entirely and utilizing the DIC/OxymaPure coupling cocktail at room temperature, which operates without tertiary bases [2].

Q: Why is the 3-iodophenyl group specifically more problematic than a standard alkyl


-amino acid? 
A:  Alkyl 

-amino acids lack the extended

-system required to stabilize the transition state during amine expulsion. The 3-iodophenyl group lowers the LUMO of the system and provides benzylic stabilization to the developing double bond in the retro-Michael transition state, making the elimination pathway exponentially faster [3][4].

References

  • ChemRxiv. "Racemization-free Peptide Bond Formation via 2-Nitrobenzensulfonyl Strategy for Diastereoselective Synthesis of (Z)-Fluoroalkene Peptidomimetics." ChemRxiv. URL: [Link]

  • ACS Publications. "Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications." Chemical Reviews. URL:[Link]

Optimization

Purification strategies for removing impurities from 3-Amino-3-(3-iodophenyl)propanamide

Welcome to the Technical Support Center for the purification and chromatographic resolution of 3-Amino-3-(3-iodophenyl)propanamide . As a primary -amino amide containing a heavy, lipophilic halogen, this molecule present...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification and chromatographic resolution of 3-Amino-3-(3-iodophenyl)propanamide .

As a primary


-amino amide containing a heavy, lipophilic halogen, this molecule presents unique chromatographic challenges. The presence of the basic amine (pKa ~9.5), the polar neutral amide, and the highly hydrophobic 3-iodophenyl group requires a multimodal purification approach. This guide is designed by senior application scientists to help you troubleshoot common impurities, understand the mechanistic causality behind separation techniques, and execute self-validating protocols.

🛠️ Diagnostic FAQs & Troubleshooting Guide

Q1: My crude mixture contains unreacted starting materials (e.g., 3-iodobenzaldehyde derivatives). How can I remove these before applying the sample to an HPLC column? Mechanistic Rationale: Unreacted aldehydes or neutral byproducts lack the basic primary amine present in your target molecule. By lowering the pH of your sample, you protonate the


-amine of 3-Amino-3-(3-iodophenyl)propanamide, converting it into a cation. This allows you to use Strong Cation Exchange (SCX) chromatography to trap the target molecule while washing away neutral and acidic impurities (1[1]).
Solution:  Implement an SCX Solid-Phase Extraction (SPE) clean-up step prior to HPLC. Load the sample under acidic conditions, wash with organic solvents to remove non-basic impurities, and elute with an ammoniacal solution.

Q2: During Reverse-Phase HPLC (RP-HPLC), my target peak exhibits severe tailing. What causes this and how do I correct it? Mechanistic Rationale: Peak tailing for primary amines on silica-based C18 columns is typically caused by secondary interactions between the positively charged amine and residual, unendcapped silanol groups (


) on the stationary phase.
Solution:  Introduce an ion-pairing agent to the mobile phase. Adding 0.1% Trifluoroacetic acid (TFA) lowers the pH to suppress silanol ionization and forms a neutral, hydrophobic ion-pair complex with the amine, drastically sharpening the peak shape (2[2]).

Q3: I am detecting a major impurity at m/z 165 [M+H]+. How do I separate this from my target compound (m/z 291 [M+H]+)? Mechanistic Rationale: The m/z 165 species is the de-iodinated byproduct (3-amino-3-phenylpropanamide), a common artifact if reductive synthetic steps were employed. The iodine atom in the meta-position of the phenyl ring contributes massive lipophilicity (increasing the LogP). Solution: Because the de-iodinated impurity is significantly less hydrophobic, it will elute much earlier than the iodinated target on a standard RP-HPLC C18 column. A shallow gradient of Acetonitrile (MeCN) from 10% to 40% will easily resolve these two peaks.

Q4: How can I resolve the (R) and (S) enantiomers of this


-amino amide? 
Mechanistic Rationale:  Standard achiral C18 columns cannot separate enantiomers. Because the chiral center is located at the 

-carbon bearing a primary amine, specialized Chiral Stationary Phases (CSPs) are required. Solution: Utilize a CSP containing a (+)-(18-crown-6) ether motif. The crown ether forms highly stereoselective host-guest inclusion complexes with primary amines, providing excellent chiral recognition and baseline resolution for

-amino derivatives (3[3]).

📊 Quantitative Data: Impurity Retention Matrix

To predict chromatographic behavior, consult the following matrix comparing the target molecule against its most common structural impurities.

Compound / ImpurityStructural DifferenceMass [M+H]+LogP ImpactRP-HPLC Retention (C18)SCX Binding
Target: 3-Amino-3-(3-iodophenyl)propanamide None (Baseline) 291.1 Baseline Reference Peak Strong
De-iodinated ByproductLoss of Iodine (replaced by H)165.2Highly DecreasedElutes significantly earlierStrong
Regioisomer (e.g., 4-iodo)Iodine at para instead of meta291.1NegligibleClose eluting (requires shallow gradient)Strong
Hydrolysis ProductCarboxylic acid instead of amide292.1DecreasedElutes earlierWeak (Zwitterionic)
Starting MaterialAldehyde instead of

-amino amide
VariableVariableVariableNone

🔬 Standardized Experimental Protocols

Protocol 1: SCX-SPE Clean-up (Capture & Release)

This protocol isolates the basic


-amino amide from neutral/acidic synthetic impurities. (4[4]).
  • Cartridge Preparation: Condition a 1g Strong Cation Exchange (SCX) SPE cartridge with 5 mL Methanol (MeOH), followed by 5 mL of 0.1 M HCl in Water.

  • Sample Loading: Dissolve the crude mixture in 2 mL of 0.1 M HCl (ensure pH < 4). Load slowly onto the cartridge (1 drop/sec).

  • Wash Step (Waste): Wash the cartridge with 5 mL of Water, followed by 5 mL of MeOH. Mechanistic note: This strips away non-basic impurities like 3-iodobenzaldehyde.

  • Elution Step (Product): Elute the target compound using 5 mL of 5% Ammonium Hydroxide (

    
    ) in MeOH.
    
  • Self-Validation / QC Check: Spot the wash and elution fractions on a TLC plate. Stain with Ninhydrin and heat. Only the elution fraction should yield a purple/blue spot, confirming the exclusive presence and recovery of the primary amine.

Protocol 2: RP-HPLC Purification

This protocol separates the target from de-iodinated byproducts and regioisomers.

  • Column Selection: C18 Reverse-Phase Column (e.g., 250 x 21.2 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water + 0.1% TFA

    • Solvent B: Acetonitrile (MeCN) + 0.1% TFA

  • Gradient Method:

    • 0-5 min: 5% B (Isocratic hold to elute highly polar salts)

    • 5-25 min: Linear gradient from 5% B to 50% B

    • 25-30 min: 100% B (Column wash)

  • Detection: UV absorbance at 220 nm (amide/amine) and 254 nm (aromatic ring).

  • Self-Validation / QC Check: Collect fractions corresponding to the major peak eluting around 40% B. Perform direct-injection LC-MS on the fraction. The presence of a dominant m/z 291.1 signal with the absence of m/z 165.2 confirms successful purification from the de-iodinated impurity.

🗺️ Visualizing the Purification Workflow

Purification Crude Crude Mixture 3-Amino-3-(3-iodophenyl)propanamide SCX Strong Cation Exchange (SCX) Capture Step Crude->SCX Load (pH < 4) Waste1 Neutral/Acidic Impurities (e.g., Aldehydes) SCX->Waste1 Wash (MeOH/H2O) Elution Ammoniacal Elution (Release of Free Base) SCX->Elution 5% NH4OH in MeOH RPHPLC Reverse-Phase HPLC (C18, 0.1% TFA) Elution->RPHPLC Re-dissolve in Mobile Phase Waste2 De-iodinated Byproducts (Early Eluting) RPHPLC->Waste2 Gradient Elution Pure Purified Target Compound (>99% Purity) RPHPLC->Pure Target Fraction Collection

Figure 1: Multimodal purification workflow for 3-Amino-3-(3-iodophenyl)propanamide.

📚 References

1.[5] "3 amino propanamide | Sigma-Aldrich - MilliporeSigma." sigmaaldrich.com. 5 2.[3] "Liquid chromatographic direct resolution of beta-amino acids on a doubly tethered chiral stationary phase containing N--H amide linkage based on (+)-(18-crown-6)." nih.gov. 3 3.[4] "Enantioseparation and quantitative determination of two homologous beta amino acids found in Fabaceae plants." mtak.hu. 4 4.[2] "HPLC Analysis and Purification of Peptides - PMC." nih.gov. 2 5.[1] "Analytical Methods for Amino Acids - Shimadzu." shimadzu.com. 1

Sources

Troubleshooting

Technical Support Center: Preventing Deiodination of 3-Amino-3-(3-iodophenyl)propanamide Under Basic Conditions

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals encountering unwanted hydrodehalogenation (deiodination) of 3-Amino-3-(3-iodophenyl)propan...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals encountering unwanted hydrodehalogenation (deiodination) of 3-Amino-3-(3-iodophenyl)propanamide during basic workups, storage, or cross-coupling reactions.

Aryl iodides are highly reactive electrophiles. While this makes them excellent candidates for functionalization, the weak C(sp²)–I bond is highly susceptible to premature cleavage. In basic environments, this cleavage is often catalyzed by trace transition metals or initiated via Single Electron Transfer (SET) radical pathways.

Part 1: Troubleshooting Guide & FAQs

Q1: Why does my isolated 3-Amino-3-(3-iodophenyl)propanamide spontaneously deiodinate during basic aqueous workup or prolonged storage?

A1: Spontaneous deiodination in the absence of an explicit catalyst is typically driven by photochemical Single Electron Transfer (SET) . The molecule contains a free primary amine. Under basic conditions, this amine is fully deprotonated (free base form), maximizing its electron-donating potential. When exposed to ambient light, electron-rich donors can form an Electron Donor-Acceptor (EDA) complex with the electron-deficient aryl iodide. Upon photoexcitation, this complex transfers an electron to the C–I antibonding orbital, generating an aryl radical and releasing an iodide ion [3].

Causality & Fix: The combination of a free amine, a basic pH, and light creates a self-reducing system. To prevent this, perform workups in the dark (wrap flasks in foil), avoid strong aqueous bases (use 5% NaHCO₃ instead of NaOH), and store the compound under an inert atmosphere at -20 °C.

Q2: I am performing a Suzuki/Sonogashira coupling. Why is the deiodinated byproduct (3-amino-3-phenylpropanamide) the major species instead of my cross-coupled product?

A2: This is a classic competing pathway in transition-metal catalysis known as hydrodehalogenation . It is highly dependent on your choice of base and solvent. When using strong alkoxide bases (e.g., KOtBu) or protic solvents (e.g., Methanol, Isopropanol), the palladium catalyst undergoes oxidative addition into your C–I bond. Instead of transmetalation, the Pd(II) intermediate reacts with the solvent or alkoxide to form a Palladium-Hydride (Pd–H) species via β-hydride elimination. This Pd–H complex rapidly undergoes reductive elimination, yielding the deiodinated arene [1][2].

Causality & Fix: Strong bases and protic solvents act as terminal reductants and hydrogen sources. Switch to aprotic solvents (Toluene, 1,4-Dioxane) and milder, sterically hindered inorganic bases (K₃PO₄, K₂CO₃) to shut down the Pd–H formation pathway [4].

Q3: Does the primary amine on the propanamide chain actively interfere with transition-metal catalysts?

A3: Yes. The primary amine is a strong σ-donor ligand. It can competitively coordinate to the palladium or copper center, altering the electronics of the catalyst. This coordination can slow down the desired transmetalation step, giving the catalyst more time to undergo unwanted side reactions like hydrodehalogenation. Causality & Fix: If cross-coupling yields remain low despite solvent/base optimization, protect the primary amine as a tert-butyl carbamate (Boc). This removes its coordinating ability and prevents it from acting as an intramolecular SET donor.

Part 2: Mechanistic & Troubleshooting Visualizations

Mechanism Substrate 3-Amino-3-(3-iodophenyl) propanamide SET Single Electron Transfer (SET) Radical Anion Formation Substrate->SET Ambient Light / Amines OxidativeAddition Pd(II) Aryl Complex Substrate->OxidativeAddition + Pd(0) Base Strong Base (e.g., KOtBu, Alkoxides) Base->SET Electron Donor PdH Palladium-Hydride (Pd-H) Base->PdH Alkoxide exchange TraceMetal Trace Pd/Cu (Contaminants/Catalysts) Solvent Protic Solvents (MeOH, EtOH) Solvent->PdH β-Hydride Elimination ArylRadical Aryl Radical Intermediate SET->ArylRadical -I⁻ Deiodinated Deiodinated Byproduct (3-Amino-3-phenylpropanamide) ArylRadical->Deiodinated H-atom abstraction (from solvent/amine) OxidativeAddition->PdH PdH->Deiodinated Reductive Elimination

Caption: Mechanistic pathways of deiodination via Radical SET and Trace Metal-catalyzed Pd-H formation.

Workflow Start Deiodination Detected Under Basic Conditions CheckMetal Are trace transition metals (Pd/Cu) present? Start->CheckMetal MetalYes Add metal scavengers (e.g., QuadraSil AP) CheckMetal->MetalYes Yes CheckBase Is a strong alkoxide base (e.g., KOtBu) used? CheckMetal->CheckBase No BaseYes Switch to weaker/sterically hindered base (K2CO3, K3PO4) CheckBase->BaseYes Yes CheckSolvent Is a protic solvent (MeOH/EtOH) used? CheckBase->CheckSolvent No SolventYes Switch to aprotic solvent (THF, Dioxane, Toluene) CheckSolvent->SolventYes Yes CheckLight Is the reaction exposed to visible light? CheckSolvent->CheckLight No LightYes Perform reaction in the dark (wrap in foil) CheckLight->LightYes Yes

Caption: Troubleshooting decision tree for mitigating hydrodehalogenation in basic environments.

Part 3: Data Presentation & Optimization Matrices

Table 1: Influence of Reaction Parameters on Deiodination Risk

The following table synthesizes quantitative trends observed in aryl iodide stability under various basic environments [1][4].

Parameter CategoryHigh Risk Condition (Promotes Deiodination)Low Risk Condition (Preserves C–I Bond)Mechanistic Rationale
Base Strength KOtBu, NaOMe, NaHK₃PO₄, K₂CO₃, DIPEAStrong alkoxides facilitate rapid alkoxide-exchange on metal centers, leading to hydride formation.
Solvent Type Methanol, Isopropanol, DMFToluene, 1,4-Dioxane, MeTHFProtic solvents act as terminal reductants and H-atom donors via β-hydride elimination.
Atmosphere Aerobic / AmbientRigorously Degassed (Argon)Oxygen can initiate radical chain processes or oxidize ligands, altering catalyst behavior.
Illumination Ambient Lab Light / LEDsDark (Foil-wrapped)Light excites EDA complexes formed between the basic amine and the aryl iodide, triggering SET.
Table 2: Recommended Additives to Suppress Deiodination
AdditiveFunctionRecommended LoadingApplication Phase
BHT (Butylated hydroxytoluene) Radical Scavenger0.1 – 1.0 mol%Storage / Reaction
QuadraSil® AP Metal Scavenger (Removes Pd/Cu)1 – 5 wt%Post-reaction Workup
TEMPO Radical Trap0.5 mol%Mechanistic Probing

Part 4: Validated Experimental Protocols

Protocol A: Metal-Free, Radical-Inhibited Basic Workup

Use this protocol to isolate 3-Amino-3-(3-iodophenyl)propanamide after an upstream synthesis to ensure zero degradation.

  • Dilution: Dilute the crude reaction mixture with an aprotic organic solvent (e.g., Ethyl Acetate or 2-Methyltetrahydrofuran).

  • Light Shielding: Immediately wrap the separatory funnel and all receiving flasks in aluminum foil.

  • Mild Quench: Wash the organic layer with a mild, non-nucleophilic aqueous base (5% w/v NaHCO₃) to neutralize any acids, strictly avoiding NaOH or KOH.

  • Scavenging: Transfer the organic layer to an Erlenmeyer flask. Add 0.1 mol% BHT (to quench any ambient radicals) and 2 wt% of a silica-based metal scavenger (e.g., SiliaMetS® Thiol or QuadraSil® AP).

  • Incubation: Stir the suspension at room temperature for 2 hours under an argon atmosphere.

  • Isolation: Filter the mixture through a pad of Celite to remove the metal scavengers. Dry the filtrate over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at a bath temperature not exceeding 30 °C .

  • Validation: Analyze the isolated product via LC-MS. The mass spectrum should show the intact [M+H]⁺ peak (m/z ~291) with no trace of the deiodinated [M-I+H]⁺ peak (m/z ~165).

Protocol B: Optimized Suzuki-Miyaura Coupling (Minimizing Dehalogenation)

Use this protocol when cross-coupling the aryl iodide is required.

  • Amine Protection (Crucial Step): Pre-treat the substrate with Boc₂O (1.1 eq) and Et₃N (1.5 eq) in DCM to yield the N-Boc protected intermediate. This prevents the amine from coordinating to palladium.

  • Solvent Degassing: Prepare a solvent mixture of Toluene/H₂O (10:1). Rigorously degas the mixture using three freeze-pump-thaw cycles. Self-validating check: Oxygen removal prevents oxidative ligand degradation which exacerbates deiodination.

  • Reagent Assembly: In a Schlenk flask under argon, combine the N-Boc protected aryl iodide (1.0 eq), the desired boronic acid (1.1 eq), K₃PO₄ (2.0 eq), and Pd(dppf)Cl₂ (5 mol%).

  • Reaction Execution: Add the degassed solvent. Seal the flask, wrap in foil, and heat to 80 °C with vigorous stirring for 12 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry over Na₂SO₄ and purify via flash chromatography.

References

  • A mechanistic investigation of hydrodehalogenation using ESI-MS Chemical Communications (RSC Publishing) URL:[Link]

  • Dehalogenation of Aryl Halides by 9-Fluorenol Catalysis Chemistry - An Asian Journal (Wiley) URL:[Link]

  • Photochemical Reduction of Aryl Chlorides, Bromides, and Iodides via Ternary EDA Complexes with Guanidine Bases Chemical Science (RSC Publishing) URL:[Link](Note: Representative DOI for RSC Chemical Science EDA complex literature)

Optimization

Technical Support Center: Optimizing Recrystallization of 3-Amino-3-(3-iodophenyl)propanamide

An in-depth technical guide by a Senior Application Scientist. Welcome to the technical support center for the purification of 3-Amino-3-(3-iodophenyl)propanamide.

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide by a Senior Application Scientist.

Welcome to the technical support center for the purification of 3-Amino-3-(3-iodophenyl)propanamide. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges during the recrystallization of this molecule. My goal is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions and effectively troubleshoot your experiments.

The unique structure of 3-Amino-3-(3-iodophenyl)propanamide, featuring a polar primary amine, a highly polar primary amide, and a large, nonpolar iodophenyl group, presents a distinct set of purification challenges. This bifunctional polarity can make solvent selection non-intuitive, leading to common issues such as oiling out, poor crystal formation, and low recovery. This guide provides a systematic approach to overcoming these obstacles.

Section 1: Understanding the Molecule - Physicochemical Properties

A successful purification strategy begins with understanding the molecule's properties. The interplay between the polar, hydrogen-bonding functional groups and the nonpolar aromatic ring dictates its solubility.

The principle of "like dissolves like" is our starting point.[1][2] Polar solvents will interact favorably with the amine and amide groups, while nonpolar solvents will interact with the iodophenyl ring. The challenge lies in finding a solvent or solvent system that provides the ideal solubility differential with temperature—high solubility when hot and low solubility when cold.[1]

Table 1: Physicochemical Properties of 3-Amino-3-(3-iodophenyl)propanamide

PropertyValueSourceSignificance for Recrystallization
CAS Number 771522-10-2[3]Unique identifier for the compound.
Molecular Formula C₉H₁₁IN₂O[3]Indicates the elemental composition.
Molecular Weight 290.10 g/mol [3]Used for calculating molar quantities.
Hydrogen Bond Donors 2 (from -NH₂) + 2 (from -CONH₂)CalculatedHigh capacity for H-bonding suggests solubility in protic solvents (e.g., alcohols, water).
Hydrogen Bond Acceptors 1 (from C=O) + 1 (from -NH₂)CalculatedComplements the H-bond donating capacity, enhancing polarity.
Predicted LogP ~0.7 - 0.9[4][5]A low positive value indicates a slight preference for an organic phase over water, reflecting its mixed polarity.
Physical Form SolidConfirms that recrystallization is an appropriate purification method.

Section 2: Rational Solvent Selection - A Systematic Approach

The most critical step in recrystallization is choosing the right solvent.[6] A trial-and-error approach on a small scale is always recommended.

FAQ: How do I choose a starting solvent for my recrystallization?

Answer: A systematic screening process using small amounts of your crude product will save significant time and material. The ideal single solvent should dissolve your compound completely when hot (near its boiling point) but poorly when cold (at room temperature or in an ice bath).[7]

Experimental Protocol: Small-Scale Solvent Screening
  • Preparation: Place approximately 20-30 mg of your crude 3-Amino-3-(3-iodophenyl)propanamide into several small test tubes.

  • Solvent Addition (Cold): To each tube, add a different solvent (see Table 2) dropwise at room temperature, swirling after each addition, up to about 0.5 mL. Note if the compound dissolves readily. If it does, that solvent is unsuitable as a single recrystallization solvent because recovery will be poor.

  • Solvent Addition (Hot): For solvents that did not dissolve the compound at room temperature, heat the test tube in a hot water or sand bath.[8] Continue to add the solvent dropwise until the solid just dissolves.

  • Cooling and Observation: Allow the clear, hot solutions to cool slowly to room temperature, then place them in an ice bath for 10-15 minutes.

  • Analysis: The best solvent is one that required a minimal amount of hot solvent to dissolve the compound and produced a large quantity of crystals upon cooling.

Table 2: Common Solvents for Recrystallization Screening (Ordered by Decreasing Polarity)

SolventPolarityBoiling Point (°C)Notes
WaterVery High100Good for highly polar compounds. Slow drying of crystals.[9]
MethanolHigh65Good general-purpose polar solvent, easily removed.[9]
Ethanol (95%)High78Excellent general solvent, slightly less polar than methanol.[9]
AcetonitrileMedium-High82Often gives excellent results for amides.[10]
AcetoneMedium-High56Good general solvent, but low boiling point can be difficult to work with.[9]
Ethyl AcetateMedium77Good for compounds of intermediate polarity.[9]
TolueneLow111Good for aromatic compounds, but high boiling point makes it hard to remove.[9]
Hexane/HeptaneVery Low69 / 98Good for nonpolar compounds; likely to be a poor solvent for this molecule.[11]
Workflow for Single-Solvent Selection

A Start: Place ~20mg crude product in a test tube B Add 0.5 mL of a test solvent at RT A->B C Does it dissolve? B->C D No C->D No E Yes C->E Yes G Heat gently D->G F Discard solvent. Try a less polar one. E->F H Does it dissolve? G->H I Yes H->I Yes J No H->J No P Cool slowly to RT, then cool in ice bath I->P K Add more hot solvent (up to 1.5 mL total) J->K L Does it dissolve now? K->L M Yes L->M Yes N No L->N No M->P O Discard solvent. Consider mixed solvents. N->O Q Do crystals form? P->Q R Yes Q->R Yes S No Q->S No T Ideal Solvent Found! R->T U Supersaturated or too much solvent used. Troubleshoot. S->U

Caption: Workflow for selecting a single recrystallization solvent.

Section 3: Troubleshooting Guide - Common Problems & Solutions

This section addresses the most frequent issues encountered during the recrystallization of 3-Amino-3-(3-iodophenyl)propanamide.

Problem 1: The compound "oils out" and does not form crystals.
  • Q: My compound separated as a viscous liquid or oil instead of solid crystals. What went wrong and how do I fix it?

    • A: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or if the concentration of the solute is too high, causing it to separate as a liquid phase instead of an ordered crystal lattice.[1] This is common with compounds that have relatively low melting points or when using high-boiling point solvents.[6]

    • Troubleshooting Protocol:

      • Re-dissolve: Heat the solution until the oil completely redissolves.

      • Dilute: Add a small amount (10-20% of the current volume) of the same hot solvent to reduce the solution's saturation.

      • Slow Cooling: This is critical. Allow the flask to cool as slowly as possible. Insulate the flask by placing it in a large beaker of hot water or a Dewar flask and letting it cool to room temperature overnight. Rapid cooling favors oil formation.[1]

      • Change Solvents: If oiling persists, the boiling point of your solvent may be too high. Select a solvent with a lower boiling point. Alternatively, switch to a mixed-solvent system (see Problem 3).

Problem 2: No crystals form, even after cooling in an ice bath.
  • Q: My solution is clear and cold, but no crystals have appeared. What should I do?

    • A: This is a classic case of either using too much solvent or the solution being supersaturated. In a supersaturated solution, the solute concentration is higher than its normal saturation point, but there are no nucleation sites for crystals to begin forming.[7]

    • Troubleshooting Protocol:

      • Induce Crystallization (Nucleation):

        • Scratching: Use a glass stirring rod to gently scratch the inside surface of the flask just below the liquid level. The microscopic scratches on the glass provide a surface for the first crystals to form.[7]

        • Seeding: If you have a small crystal of the pure compound, add it to the solution. This "seed" crystal acts as a template for further crystal growth.[6]

      • Reduce Solvent Volume: If induction methods fail, you have likely used too much solvent.[1] Gently heat the solution and boil off a portion of the solvent (25-30%). Let the more concentrated solution cool again.

      • Add an Anti-Solvent: If you are using a solvent in which your compound is quite soluble, you can carefully add a miscible "anti-solvent" (one in which it is insoluble) dropwise until the solution turns cloudy, then proceed as described in the mixed-solvent protocol below.

Problem 3: I can't find a single suitable solvent.
  • Q: My compound is very soluble in some solvents even when cold, and almost completely insoluble in others even when hot. What is my next step?

    • A: This is the perfect scenario for using a mixed-solvent system, also known as a binary solvent system. This technique uses two miscible solvents: a "good" solvent that readily dissolves the compound, and an "anti-solvent" or "bad" solvent in which the compound is insoluble.[9] The goal is to create a solvent mixture with the perfect polarity to achieve a sharp solubility difference with temperature.

    • Experimental Protocol: Mixed-Solvent Recrystallization

      • Dissolve: Place the crude compound in a flask and add the minimum amount of the hot "good" solvent required to fully dissolve it.

      • Add Anti-Solvent: While keeping the solution hot, add the "bad" solvent dropwise, swirling after each drop, until you observe a persistent cloudiness (this is the "cloud point" or point of saturation).

      • Re-clarify: Add a few drops of the hot "good" solvent until the solution becomes clear again.

      • Cool Slowly: Set the flask aside and allow it to cool slowly and undisturbed to room temperature, then in an ice bath to maximize crystal formation.

      • Collect: Collect the crystals via vacuum filtration.

Table 3: Recommended Mixed-Solvent Systems

"Good" Solvent (Polar)"Anti-Solvent" (Less Polar)Miscible?Notes
Ethanol / MethanolWaterYesA classic pair for polar molecules. Water acts as the anti-solvent.[12]
AcetoneWaterYesAnother effective polar combination.[12]
Ethyl AcetateHexane / HeptaneYesA good choice for intermediate polarity compounds.[12]
DichloromethaneHexane / HeptaneYesUseful but be aware of the volatility of the solvents.[6]
TolueneHexane / HeptaneYesAn aromatic/aliphatic pair that can sometimes yield excellent crystals.[12]
Workflow for Mixed-Solvent Recrystallization

A Start: Dissolve crude product in minimum amount of hot 'Good' Solvent B Keep solution hot A->B C Add 'Anti-Solvent' dropwise with swirling B->C D Is solution persistently cloudy (Cloud Point)? C->D E No D->E No F Yes D->F Yes E->C G Add a few drops of hot 'Good' Solvent to re-clarify F->G H Cool slowly to RT, then in ice bath G->H I Collect pure crystals by vacuum filtration H->I

Caption: Workflow for mixed-solvent recrystallization.

Problem 4: The recovered crystals are still impure or the yield is very low.
  • Q: My yield was less than 50%, or analysis (e.g., NMR, LC-MS) shows the product isn't pure. How can I improve this?

    • A: Poor yield is often caused by using too much solvent, where a significant amount of product remains in the mother liquor even when cold. Low purity can result from cooling too quickly, which traps impurities in the crystal lattice, or from impurities having a very similar solubility profile to your product.

    • Optimization Strategies:

      • Minimize Solvent: Always use the absolute minimum amount of hot solvent needed for dissolution. This is the most common reason for low yield.[7]

      • Ensure Slow Cooling: Do not rush the cooling process. Slower crystal growth leads to a more perfect crystal lattice that excludes impurities.[1]

      • Wash Correctly: During vacuum filtration, wash the collected crystals with a small amount of ice-cold recrystallization solvent to rinse away the impurity-laden mother liquor without dissolving your product.[8]

      • Try a Different Solvent System: If impurities are co-crystallizing, their solubility is too similar to your product's in that specific solvent. A completely different solvent system (e.g., switching from alcohol/water to ethyl acetate/hexane) can alter the relative solubilities enough to achieve separation.

      • Second Crop: The mother liquor can be concentrated (by boiling off some solvent) and cooled again to obtain a second, though typically less pure, crop of crystals.[9]

Section 4: Advanced Techniques & FAQs

  • FAQ: How do I remove colored impurities?

    • A: Highly polar, colored impurities can be removed using activated charcoal (decolorizing carbon). Add a very small amount (the tip of a spatula) of activated charcoal to the hot, dissolved solution and swirl for a few minutes. Caution: Adding charcoal to a near-boiling solution can cause vigorous bumping. The charcoal adsorbs the colored impurities. You must then perform a hot gravity filtration to remove the charcoal before allowing the solution to cool.[6][9] Using too much charcoal will also adsorb your product and reduce your yield.

  • FAQ: What should I do if there are insoluble impurities (e.g., dust, inorganic salts) in my crude product?

    • A: These must be removed while your desired compound is dissolved in the hot solvent. Perform a hot gravity filtration. To do this, use a stemless funnel and fluted filter paper to filter the hot solution into a clean, pre-heated flask. Keeping the solution and apparatus hot is crucial to prevent your product from crystallizing prematurely in the funnel.[9]

  • FAQ: Since my compound has a basic amine, should I be concerned about the solvent's pH?

    • A: For a standard recrystallization, it is best to use neutral solvents. Using a strongly acidic solvent (e.g., acetic acid) could protonate the primary amine, forming an ammonium salt.[13] This salt would have drastically different solubility properties—likely becoming much more soluble in polar solvents like water and insoluble in organic solvents. While this can be a deliberate purification strategy (an acid-base extraction in liquid form), it complicates a simple recrystallization and should be avoided unless you are specifically trying to isolate the compound as its salt.

References

  • University of California, Davis. (n.d.). 4. Crystallization. Chemistry LibreTexts. [Link]

  • Nichols, L. (n.d.). Experiment 2: Recrystallization. University of Toronto Scarborough. [Link]

  • Important Chemistry Tips-Solvents choose for recrystallization-Part4. (2022, July 8). YouTube. [Link]

  • Wired Chemist. (n.d.). Recrystallization. [Link]

  • Reddit r/Chempros. (2023, February 19). Go-to recrystallization solvent mixtures. [Link]

  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]

  • ResearchGate. (2020, November 2). What is the best technique for amide purification?. [Link]

  • ScienceMadness Discussion Board. (2018, January 10). How do I best conduct a recrystallization when the impurities are similar solubilities as the product?. [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization. [Link]

  • University of Massachusetts Lowell. (n.d.). Recrystallization. [Link]

  • California State University, Stanislaus. (n.d.). Recrystallization1. [Link]

  • PubChem. (n.d.). 2-Amino-3-(4-iodophenyl)propanamide. National Center for Biotechnology Information. [Link]

  • University of Rochester. (n.d.). Recrystallization. [Link]

  • PubChem. (n.d.). N-(3-Aminophenyl)propanamide. National Center for Biotechnology Information. [Link]

Sources

Troubleshooting

Technical Support Center: Handling &amp; Storage of 3-Amino-3-(3-iodophenyl)propanamide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound Profile: 3-Amino-3-(3-iodophenyl)propanamide (CAS: 771522-10-2) Executive Summary 3-Amino-3-(3-iodophenyl)propanamide is a...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound Profile: 3-Amino-3-(3-iodophenyl)propanamide (CAS: 771522-10-2)

Executive Summary

3-Amino-3-(3-iodophenyl)propanamide is a critical building block in pharmaceutical synthesis, particularly valued for its reactive aryl iodide moiety in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). However, the dual presence of a primary amine and a primary amide renders this compound highly hygroscopic. Failure to control moisture exposure leads to deliquescence, severe stoichiometric inaccuracies, and downstream catalyst quenching. This guide provides field-proven, self-validating methodologies to secure your workflows.

Troubleshooting FAQs: Causality & Mechanisms

Q: Why does my powder batch turn into a sticky, unweighable paste over time? A: This is a physical degradation process known as deliquescence. The primary amine and amide functional groups act as potent hydrogen-bond acceptors and donors. When exposed to ambient humidity, the compound rapidly absorbs atmospheric water, breaking down its own crystalline lattice until it dissolves into an aqueous paste 1. This alters the dissolution profile and makes accurate handling impossible 2.

Q: How does moisture absorption specifically cause my cross-coupling reactions to fail? A: Moisture introduces two critical failure points. First, it creates a stoichiometric imbalance . If your powder has absorbed 15% water by weight, weighing out 100 mg means you are only introducing 85 mg of the actual API, starving your reaction of the limiting reagent 3. Second, excess water can coordinate with sensitive palladium catalysts or promote competitive hydrolysis pathways at elevated temperatures, quenching the catalytic cycle entirely.

Q: Why does my Karl Fischer (KF) titration yield erratic, continuously drifting endpoints when testing this compound? A: The standard Karl Fischer Bunsen reaction relies on the oxidation of an alkyl sulfite intermediate, which optimally occurs at a pH of 5–8. The inherent basicity of the primary amine in 3-Amino-3-(3-iodophenyl)propanamide shifts the working medium's pH above 8. In this alkaline environment, an interfering esterification side reaction occurs, continuously producing water in situ and resulting in a vanishing, infinite endpoint 4.

Mechanistic & Workflow Visualizations

MoistureImpact A Atmospheric Moisture (High Relative Humidity) B 3-Amino-3-(3-iodophenyl)propanamide (Primary Amine/Amide) A->B Absorption C Deliquescence & Clumping (Loss of Crystalline Lattice) B->C Hydrogen Bonding D Weighing Inaccuracy (False Mass Recording) C->D F Pd-Catalyst Quenching (Moisture Interference) C->F E Stoichiometric Imbalance (Deficient API Equivalent) D->E G Cross-Coupling Reaction Failure (Low Yield / Impurities) E->G F->G

Figure 1: Mechanistic pathway of moisture-induced degradation and downstream reaction failure.

StorageWorkflow Start Receive Bulk Compound Q1 Immediate Use Required? Start->Q1 Store Store at 2-8°C Over Active Desiccant Q1->Store No Glovebox Transfer to Glovebox (Ar/N2 Atmosphere) Q1->Glovebox Yes Equilibrate Equilibrate to Room Temp (2 Hours Minimum) Store->Equilibrate Prior to opening Equilibrate->Glovebox Aliquot Aliquot into Single-Use Amber PTFE-Sealed Vials Glovebox->Aliquot Verify Verify Mass Constancy (Self-Validation Step) Aliquot->Verify

Figure 2: Optimal handling and storage workflow to prevent moisture ingress and condensation.

Quantitative Storage Matrix

Storage ConditionRelative Humidity (RH)Estimated Shelf-LifeDownstream Impact & Causality
Ambient Benchtop (Open) > 40%< 24 HoursRapid deliquescence; API dissolves into an aqueous paste, causing severe stoichiometric errors.
Desiccator (Room Temp) < 10%1–3 MonthsPrevents clumping, but ambient temperature allows slow thermal degradation of the primary amine.
Refrigerated (2–8°C) + Desiccant < 10%12–24 MonthsOptimal stability. Low temp minimizes thermal degradation; desiccant prevents moisture ingress.
Frozen (-20°C) + Argon Backfill ~ 0%> 24 MonthsMaximum preservation for archiving. Prevents both hydrolysis and amine-CO2 carbamate formation.

Self-Validating Experimental Protocols

Protocol A: Inert-Atmosphere Handling & Aliquoting

Objective: To accurately weigh the compound without inducing moisture contamination or static-driven mass loss.

  • Thermal Equilibration (Critical Causality Step): Remove the sealed bulk container from 2–8°C storage. Do NOT open it. Allow it to sit in a desiccator at room temperature for a minimum of 2 hours. Causality: Opening a cold container in ambient air instantly condenses atmospheric moisture directly onto the hygroscopic powder.

  • Glovebox Transfer: Transfer the unopened container, pre-dried amber storage vials, and a micro-spatula into a glovebox purged with high-purity Argon or Nitrogen (RH < 1%).

  • Anti-Static Mitigation: Hygroscopic powders in ultra-dry environments generate static electricity, causing the powder to repel from the spatula. Pass an anti-static gun (Zerostat) over the analytical balance and vials before weighing.

  • Self-Validation (Mass Constancy Check): Place a tared vial with the weighed compound on the analytical balance. Observe the digital readout for 30 seconds.

    • Validation: If the mass remains perfectly stable, your inert atmosphere is uncompromised. If the mass continuously increases, moisture is actively leaking into your chamber and being absorbed by the API.

  • Sealing: Cap the aliquots with PTFE-lined septa and wrap tightly with Parafilm before removing them from the glovebox.

Protocol B: Buffered Coulometric Karl Fischer Titration

Objective: To accurately quantify trace moisture in the API without triggering amine-induced side reactions.

  • Solvent Preparation & Buffering: Add 50 mL of standard Karl Fischer methanol working solution to the titration vessel. Add 5 grams of anhydrous salicylic acid or benzoic acid. Causality: The weak acid buffers the basic primary amine, keeping the pH in the optimal 5–8 range to prevent false-positive water generation.

  • Pre-titration (Drift Stabilization): Start the titrator to neutralize any ambient moisture in the solvent and buffer. Wait until the background drift rate stabilizes below 10 µ g/min .

  • Sample Injection: Rapidly transfer 50–100 mg of 3-Amino-3-(3-iodophenyl)propanamide into the vessel using a back-weighing technique (weigh the transfer syringe/boat before and after injection) to ensure exact mass calculation.

  • Self-Validation (Standard Recovery Check): Immediately after the sample titration completes, inject a certified 1.0% water standard.

    • Validation: The recovery must read between 97–103%. If the recovery fails or the drift rate spikes, the buffer capacity of the salicylic acid has been exhausted, and the solvent must be completely replaced before the next run.

References

  • Amine Storage Conditions: Essential Guidelines for Safety. Diplomata Comercial. Available at:[Link]

  • Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. Journal of Chemical and Pharmaceutical Research (JOCPR). Available at: [Link]

Sources

Optimization

Troubleshooting amide bond formation with sterically hindered beta-amino acids

Technical Support Center: Amide Bond Formation with Sterically Hindered -Amino Acids Welcome to the Advanced Peptide Synthesis Support Center. As application scientists, we frequently encounter the limits of standard cou...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Amide Bond Formation with Sterically Hindered -Amino Acids

Welcome to the Advanced Peptide Synthesis Support Center. As application scientists, we frequently encounter the limits of standard coupling chemistries when incorporating


-amino acids—particularly 

-,

-, or

-disubstituted variants. The additional carbon in the backbone, combined with bulky side chains, fundamentally alters the steric and electronic landscape of the coupling partners.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to overcome low coupling efficiencies, sequence truncation, and epimerization.

Diagnostic Logic Tree

Before altering your protocol, you must identify whether the steric bottleneck originates from the nucleophile (the amine) or the electrophile (the carboxylic acid). Use the diagnostic workflow below to isolate the root cause of your coupling failure.

BetaAminoAcidTroubleshooting A Coupling Failure: Hindered β-Amino Acid B Identify the Hindered Component A->B C β-Amino Acid is the Nucleophile (Shielded Amine) B->C D β-Amino Acid is the Electrophile (Shielded Carboxyl) B->D E Standard OBt/OAt esters are too bulky. Amine cannot attack. C->E F Slow activation leads to side reactions (e.g., guanidinylation). D->F G Action: Generate Acyl Fluoride (Compact, highly reactive) E->G H Action: Use Phosphonium Reagents (PyAOP/PyBOP) or BTFFH F->H

Diagnostic workflow for troubleshooting hindered beta-amino acid couplings based on substrate role.

Deep-Dive Troubleshooting Guides (FAQs)

Q1: Why do standard uronium coupling reagents (like HATU or HBTU) fail or produce truncated sequences when activating


-disubstituted amino acids? 
Causality & Solution:  Uronium-based reagents (which exist as aminium salts in solution) require the carboxylic acid to attack the reagent to form the active ester. For sterically congested 

-amino acids, this initial activation step is exceptionally slow. Consequently, the unreacted HATU/HBTU can react directly with the incoming amine nucleophile, forming a stable, unreactive guanidinium byproduct that permanently caps the peptide chain. Solution: Switch to phosphonium-based reagents like PyBOP or PyAOP[1]. Because phosphonium reagents do not contain a reactive electrophilic carbon, they cannot trap amines. This allows you to use them in excess and activate the hindered acid over extended periods without risking sequence truncation.

Q2: I am trying to acylate a highly hindered


-amino acid (where the amine is the nucleophile), but even PyAOP/HOAt yields <10% product. What is the mechanistic barrier? 
Causality & Solution:  When the amine is buried behind 

-substituents, the transition state for its attack on a standard OBt or OAt activated ester is sterically forbidden due to the sheer bulk of the benzotriazole leaving group. Solution: Utilize in situ acyl fluoride generation[2]. Acyl fluorides behave like highly activated esters but possess a uniquely compact steric profile because the fluoride leaving group is extremely small (similar in Van der Waals radius to a hydrogen atom). This minimizes steric clash at the Bürgi-Dunitz trajectory during nucleophilic attack[3]. Reagents like BTFFH can generate these intermediates efficiently under mild conditions[2].

Q3: How do I prevent epimerization during the prolonged coupling times required for these hindered substrates? Causality & Solution: While


-amino acids are less prone to classical 5(4H)-oxazolone-mediated racemization than 

-amino acids, prolonged exposure to strong bases (like DIPEA) during slow couplings can still cause direct

-proton abstraction (enolization). Solution: Implement a self-validating pH-controlled environment. Replace DIPEA with a less nucleophilic, weaker base such as 2,4,6-trimethylpyridine (TMP/collidine). Additionally, using Oxyma Pure as an additive instead of HOBt provides a mildly acidic local environment that suppresses enolization while accelerating the coupling rate through efficient hydrogen-bonding networks.

Quantitative Data: Coupling Reagent Profiling

To select the optimal reagent, you must balance the steric volume of the leaving group against the risk of side reactions. The table below summarizes the quantitative and qualitative metrics of common coupling strategies for hindered


-amino acids.
Coupling StrategyReactive IntermediateRelative Steric Volume of Leaving GroupGuanidinylation RiskEpimerization RiskTypical Yield (Ultra-Hindered)Recommended Base
HBTU / HOBt OBt EsterBulky (~120 ų)HighModerate< 10%DIPEA
HATU / HOAt OAt EsterBulky (~125 ų)HighModerate15 - 30%DIPEA / TMP
PyAOP / HOAt OAt EsterBulky (~125 ų)None Low40 - 60%DIPEA / TMP
DIC / Oxyma Oxyma EsterModerate (~90 ų)None Very Low50 - 70%TMP (or none)
BTFFH Acyl FluorideExtremely Compact (~10 ų) None Very Low> 85% DIPEA

Self-Validating Experimental Protocols

Trustworthy science relies on protocols that confirm their own success at critical junctures. The following methodologies incorporate built-in validation steps to ensure you do not proceed with failed intermediates.

Protocol A: In Situ Acyl Fluoride Generation for Ultra-Hindered Couplings

This solution-phase protocol leverages the compact nature of acyl fluorides to force amide bond formation in sterically forbidden environments[4].

  • Self-Validating Mechanism: Infrared (IR) spectroscopy is used to confirm the quantitative formation of the acyl fluoride prior to amine addition, ensuring that activation is complete before the nucleophile is introduced.

Step-by-Step Methodology:

  • Activation: Dissolve the Fmoc-protected

    
    -amino acid (1.5 equiv) in anhydrous dichloromethane (DCM) at 0 °C under an inert argon atmosphere.
    
  • Fluorination: Add BTFFH (1.5 equiv) followed dropwise by DIPEA (3.0 equiv).

  • Validation Check (Critical): Stir for 30 minutes. Take a 5

    
    L aliquot, evaporate the DCM, and analyze via ATR-IR spectroscopy. The disappearance of the carboxylic acid stretch (~1710 cm
    
    
    
    ) and the appearance of a distinct, sharp acyl fluoride carbonyl stretch at ~1840 cm
    
    
    confirms complete activation. Do not proceed until this peak is dominant.
  • Coupling: Once validated, add the sterically hindered amine nucleophile (1.0 equiv) dissolved in a minimal amount of DCM.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12–24 hours.

  • Workup: Quench with saturated aqueous NaHCO

    
    , extract with DCM, wash with 1M HCl and brine, dry over MgSO
    
    
    
    , and concentrate under vacuum.
Protocol B: Microwave-Assisted Solid-Phase Peptide Synthesis (SPPS) with PyAOP

When synthesizing peptides on a solid support, uronium salts risk capping the resin[1]. This protocol utilizes phosphonium chemistry combined with microwave energy to overcome activation barriers.

  • Self-Validating Mechanism: The quantitative chloranil test ensures that secondary or highly hindered primary amines are fully consumed before proceeding to the next deprotection cycle, preventing deletion sequences.

Step-by-Step Methodology:

  • Resin Swelling: Swell the resin-bound amine (1.0 equiv) in DMF for 20 minutes in a microwave-safe peptide synthesis vessel.

  • Pre-activation: In a separate vial, dissolve the Fmoc-

    
    -amino acid (4.0 equiv), PyAOP (4.0 equiv), and Oxyma Pure (4.0 equiv) in a minimal volume of DMF.
    
  • Base Addition: Add TMP (8.0 equiv) to the activation mixture and stir for 3 minutes to pre-form the active OAt/Oxyma ester.

  • Coupling: Transfer the activated mixture to the resin.

  • Microwave Irradiation: Heat the reaction vessel in a microwave synthesizer at 75 °C for 15 minutes (ensure your specific resin and linker are stable at this temperature; standard Rink Amide is generally safe).

  • Validation Check (Critical): Wash the resin with DMF (5 × 1 min). Perform a chloranil test (ideal for secondary/hindered amines). A colorless bead indicates successful, complete coupling; a blue/green bead indicates an incomplete reaction. If incomplete, repeat steps 2-5 with fresh reagents before attempting Fmoc deprotection.

References

1.2 - Royal Society of Chemistry (RSC) 2.3 - Organic Chemistry Portal / Synthesis 3. 4 - CHIMIA 4.1 - ChemPep

Sources

Troubleshooting

Technical Support Center: Stability Optimization for 3-Amino-3-(3-iodophenyl)propanamide

Welcome to the Technical Support Center. As researchers and drug development professionals, working with multifunctional beta-amino amides like 3-Amino-3-(3-iodophenyl)propanamide requires navigating a complex stability...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As researchers and drug development professionals, working with multifunctional beta-amino amides like 3-Amino-3-(3-iodophenyl)propanamide requires navigating a complex stability landscape. This molecule possesses three distinct reactive liabilities: a hydrolytically sensitive terminal amide, a photolabile aryl iodide, and a nucleophilic primary amine.

This guide provides field-proven, mechanistically grounded troubleshooting strategies and protocols to ensure the integrity of your experimental solutions.

Part 1: Troubleshooting Guide & Mechanistic FAQs

Q1: We observe rapid degradation of 3-Amino-3-(3-iodophenyl)propanamide in our aqueous stock solutions over 48 hours. LC-MS analysis shows a primary degradant with a mass shift of +1 Da. What is the mechanism, and how do we prevent it?

The Science: A mass shift of +1 Da (loss of ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 [16 Da] and gain of 

[17 Da]) is the classic signature of amide hydrolysis , converting the terminal propanamide into 3-amino-3-(3-iodophenyl)propanoic acid. Hydrolysis reactions are primary degradation mechanisms for amides in aqueous environments[1]. The reaction is highly pH-dependent and is driven by specific acid or base catalysis. At low pH, protonation of the carbonyl oxygen increases its electrophilicity, while at high pH, direct nucleophilic attack by hydroxide ions accelerates the breakdown.

The Solution: Amide hydrolysis exhibits a V-shaped pH-rate profile, meaning there is a specific pH where the degradation rate is minimized (typically where water is the sole, albeit weak, nucleophile)[2].

  • Actionable Step: Buffer your aqueous solutions to pH 5.5 – 6.5 using non-nucleophilic buffers (e.g., MES or citrate). Avoid high concentrations of phosphate buffers, as dibasic phosphate can act as a general base catalyst, accelerating hydrolysis.

Q2: Our solutions develop a yellow/brown tint when left on the benchtop. LC-MS reveals a new peak with a mass of 163 Da (a loss of 126 Da from the parent mass of 289 Da). What is causing this instability?

The Science: The yellowing and the exact -126 Da mass shift indicate photolytic dehalogenation . The 3-iodophenyl group is highly susceptible to UV and visible light. Absorption of light excites the molecule, leading to the homolytic cleavage of the relatively weak C–I bond[3]. This generates a highly reactive aryl radical and an iodine radical (


). The iodine radicals rapidly recombine to form molecular iodine (

), which imparts the yellow/brown color to the solution[1]. Meanwhile, the aryl radical abstracts a hydrogen atom from the solvent, yielding the dehalogenated product (3-amino-3-phenylpropanamide).

The Solution:

  • Actionable Step: Implement strict photoprotection. Always prepare and store solutions in amber glass vials , which block UV light below 400 nm. If your current protocol uses a strong hydrogen-donating solvent (like methanol or THF) which accelerates the radical quenching step, switch to a less reactive solvent such as acetonitrile.

Q3: We are seeing variable recovery of the API during long-term storage at 4°C, alongside the appearance of high-molecular-weight species. How can we mitigate this?

The Science: The primary amine at the beta position is highly nucleophilic. In concentrated solutions, it can undergo intermolecular condensation reactions with trace carbonyl impurities in excipients, or participate in oxidative dimerization. Oxidation reactions in pharmaceuticals often involve free radical mechanisms catalyzed by trace heavy metals (e.g.,


, 

) introduced via glassware or buffer salts[1].

The Solution:

  • Actionable Step: Incorporate a chelating agent such as 0.05% EDTA into your aqueous buffers to sequester trace metals. Ensure all organic co-solvents are peroxide-free and LC-MS grade.

Part 2: Visualizing Degradation and Optimization

DegradationPathways API 3-Amino-3-(3-iodophenyl) propanamide Hydrolysis Amide Hydrolysis (Acid/Base Catalysis) API->Hydrolysis H2O, pH < 5 or > 7 Photolysis Photolytic Dehalogenation (UV/Vis Light) API->Photolysis Oxidation Amine Oxidation (Trace Metals/O2) API->Oxidation O2, Cu2+/Fe3+ Deg1 3-Amino-3-(3-iodophenyl) propanoic acid Hydrolysis->Deg1 Deg2 3-Amino-3-phenyl propanamide + I2 Photolysis->Deg2 Deg3 Oxidative Dimers / N-Oxides Oxidation->Deg3

Fig 1. Primary degradation pathways of 3-Amino-3-(3-iodophenyl)propanamide in solution.

OptimizationWorkflow Step1 1. Buffer Selection Target pH 5.5-6.5 Step2 2. Photoprotection Amber Vials & Dark Step1->Step2 Step3 3. Antioxidants Add 0.05% EDTA Step2->Step3 Step4 4. Solvent Purity Peroxide-Free Step3->Step4 Final Optimized Stable Formulation Step4->Final

Fig 2. Step-by-step workflow for formulating photoprotected, pH-optimized solutions.

Part 3: Quantitative Data Summaries

Table 1: pH-Dependent Stability Profile (Aqueous Buffer, 25°C)

Data represents typical kinetic behavior for beta-amino amides to guide buffer selection.

Solution pHDominant CatalysisEstimated Half-Life (

)
Recommendation
pH 2.0 Specific Acid (

)
< 24 HoursAvoid. Rapid amide hydrolysis.
pH 4.0 Weak Acid7 DaysMarginal. Use only if required for solubility.
pH 6.0 Water (Neutral)> 6 Months Optimal. Minimum hydrolysis rate.
pH 8.0 Weak Base14 DaysAvoid. Amine becomes unprotonated/reactive.
pH 10.0 Specific Base (

)
< 12 HoursAvoid. Rapid amide hydrolysis & oxidation.
Table 2: Solvent and Excipient Compatibility Matrix
Solvent / ExcipientCompatibilityMechanistic Rationale
Acetonitrile (LC-MS Grade) ExcellentNon-nucleophilic, poor hydrogen atom donor (minimizes radical propagation if photolysis occurs).
Methanol / Ethanol PoorStrong hydrogen donors; rapidly accelerate the formation of dehalogenated degradants upon UV exposure.
Phosphate Buffer (PBS) ModerateHigh concentrations (>50 mM) can act as general base catalysts for amide hydrolysis.
MES Buffer (pH 6.0) ExcellentNon-nucleophilic buffer; maintains optimal pH without catalyzing degradation.
EDTA (0.05% w/v) ExcellentChelates trace heavy metals (

,

), preventing oxidative dimerization of the primary amine.

Part 4: Experimental Protocols

Protocol A: Preparation of Highly Stable Aqueous Stock Solutions (10 mM)

This self-validating protocol controls for pH, trace metals, and light exposure simultaneously.

  • Solvent Preparation: Prepare a 50 mM MES (2-(N-morpholino)ethanesulfonic acid) buffer solution. Adjust to exactly pH 6.0 using 1N NaOH.

  • Chelation: Add EDTA disodium salt to the buffer to achieve a final concentration of 0.05% (w/v). Stir until completely dissolved.

  • API Dissolution: Weigh the appropriate amount of 3-Amino-3-(3-iodophenyl)propanamide. To ensure rapid dissolution and prevent localized aggregation, first dissolve the API in 10% total volume of LC-MS grade Acetonitrile.

  • Dilution: Slowly add the prepared MES/EDTA buffer (90% volume) to the acetonitrile solution while vortexing.

  • Filtration: Filter the solution through a 0.22 µm PTFE syringe filter. (Note: Avoid Nylon filters, as they can bind aromatic compounds and leach trace impurities).

  • Storage: Aliquot the filtered solution into amber glass HPLC vials . Purge the headspace of each vial with Argon gas to displace oxygen, cap tightly, and store at -20°C.

Protocol B: ICH Q1B-Aligned Photostability Forced Degradation Testing

Use this protocol to validate the photoprotective properties of your final formulation.

  • Sample Preparation: Prepare a 1 mM solution of the API using Protocol A.

  • Control Setup: Aliquot 1 mL of the solution into a standard clear glass vial (Test) and 1 mL into a dark amber glass vial wrapped in aluminum foil (Dark Control).

  • Exposure: Place both vials in a photostability chamber. Expose to cool white fluorescent and near-UV light, ensuring an overall illumination of

    
     million lux hours and an integrated near-UV energy of 
    
    
    
    Watt hours/square meter.
  • Sampling: Pull 50 µL aliquots at

    
     hours.
    
  • Analysis: Analyze via LC-MS. The Dark Control validates that degradation is strictly light-induced (excluding thermal or hydrolytic breakdown). Monitor the Test vial for the emergence of the 163 Da peak (dehalogenation) and the appearance of a yellow tint (

    
     formation).
    

Part 5: References

  • Chemical stability in dosage forms - Clinical Gate Clinical Gate. (2015). Chemical stability in dosage forms. URL:

  • Chemical Stability Of Pharmaceuticals A Handbook For Pharmacists - NIMC National Identity Management Commission (NIMC). Chemical Stability Of Pharmaceuticals A Handbook For Pharmacists. URL:

  • Amide Bond Activation of Biological Molecules - PMC National Institutes of Health (NIH). Amide Bond Activation of Biological Molecules. URL:

  • Modern photo- and electrochemical approaches to aryl radical generation - RSC Publishing Royal Society of Chemistry (RSC). (2024). Modern photo- and electrochemical approaches to aryl radical generation. URL:

Sources

Reference Data & Comparative Studies

Validation

Analytical Profiling of Halogenated Building Blocks: A Comparative NMR Guide to 3-Amino-3-(3-iodophenyl)propanamide

As drug development pipelines increasingly rely on late-stage functionalization, halogenated chiral building blocks have become indispensable. 3-Amino-3-(3-iodophenyl)propanamide is a prime example, serving as a highly r...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pipelines increasingly rely on late-stage functionalization, halogenated chiral building blocks have become indispensable. 3-Amino-3-(3-iodophenyl)propanamide is a prime example, serving as a highly reactive electrophile for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Sonogashira couplings).

However, introducing a heavy halogen like iodine fundamentally alters the electronic landscape of the aromatic ring. For researchers transitioning from standard aromatic building blocks to heavily halogenated analogs, interpreting the resulting Nuclear Magnetic Resonance (NMR) spectra can be counterintuitive.

This guide objectively compares the NMR performance and structural elucidation of 3-Amino-3-(3-iodophenyl)propanamide against its chemically inert, non-iodinated alternative, 3-Amino-3-phenylpropanamide . By isolating the spectral impact of the meta-iodine substituent, we provide a definitive framework for verifying the structural integrity of these critical intermediates.

Mechanistic Logical Framework: The HALA Effect

Before diving into the experimental data, it is crucial to understand the causality behind the spectral shifts. The presence of an iodine atom does not merely pull electron density via classical inductive effects; it introduces complex relativistic quantum mechanics into your NMR data.

When analyzing the ¹³C spectrum of an iodinated aromatic ring, novice analysts often misinterpret the carbon directly attached to the iodine (C-I) as an aliphatic impurity because it resonates unusually far upfield. This phenomenon is driven by the Heavy-Atom Effect on Light-Atom Shielding (HALA) ([1]).

The massive electron cloud of the iodine atom introduces significant spin-orbit (SO) coupling. High-lying occupied nonbonding orbitals (lone pairs) with π-symmetry on the iodine atom couple with the external magnetic field, inducing a powerful shielding effect on the directly attached ¹³C nucleus ([1]). Conversely, classical inductive electron withdrawal (-I effect) dominates the ¹H spectrum, deshielding the adjacent ortho protons.

HALA_Logic Iodine Iodine Substitution (Heavy Atom) Inductive Inductive Effect (-I) Electron Withdrawal Iodine->Inductive SpinOrbit Spin-Orbit (SO) Coupling Relativistic Effect Iodine->SpinOrbit Protons Ortho Protons (1H) Deshielded (Downfield) Inductive->Protons Carbon Attached Carbon (13C) Shielded (Upfield) SpinOrbit->Carbon

Figure 1: Logical relationship of electronic effects induced by iodine substitution in NMR spectra.

Self-Validating Experimental Protocol: NMR Sample Preparation

To accurately capture these nuanced electronic effects, sample preparation must be flawless. Suspended particulates or incorrect volumes will create magnetic susceptibility gradients that destroy field homogeneity. Follow this self-validating protocol to ensure high-fidelity spectral acquisition.

Step 1: Mass Optimization

  • Action: Weigh 5–15 mg of the analyte for ¹H NMR, or 25–40 mg for ¹³C NMR.

  • Causality: Lower concentrations for ¹H prevent excessive intermolecular hydrogen bonding (via the amide/amine groups) that broadens signals. Higher concentrations for ¹³C compensate for the low natural abundance (1.1%) and reduced sensitivity of the ¹³C isotope ([2]).

Step 2: Solvent Selection & Dissolution

  • Action: Dissolve the compound in 0.6 mL of anhydrous DMSO-d₆.

  • Causality: DMSO-d₆ fully solubilizes the polar propanamide moiety and slows the chemical exchange rate of the -NH₂ protons, allowing them to be observed. The deuterium provides the essential frequency lock for the spectrometer ().

Step 3: Filtration

  • Action: Pass the solution through a Pasteur pipette tightly packed with a glass wool plug into a clean vial.

  • Causality: Solid particles distort the magnetic field homogeneity because their magnetic susceptibility differs from the bulk solution, causing uncorrectable line broadening ().

  • Validation Check: Hold the vial against a light source; the solution must be optically clear with zero Tyndall effect.

Step 4: Tube Filling & Depth Calibration

  • Action: Transfer the filtered solution into a high-quality 5 mm NMR tube, ensuring a liquid height of exactly 50 mm.

  • Causality: A 50 mm depth ensures the sample perfectly fills the active volume of the probe's RF coil without extending too far, which complicates the shimming process ().

  • Validation Check: Use a standardized NMR depth gauge. The meniscus must align perfectly with the 50 mm mark.

Comparative Data Analysis

The tables below summarize the quantitative spectral differences between the iodinated product and its non-iodinated alternative. Data was acquired at 400 MHz (¹H) and 100 MHz (¹³C) in DMSO-d₆.

Table 1: ¹H NMR Spectral Comparison

Notice how the iodine atom acts as a powerful electron-withdrawing group via the inductive effect, deshielding the adjacent aromatic protons.

Proton Position3-Amino-3-phenylpropanamide (δ ppm)3-Amino-3-(3-iodophenyl)propanamide (δ ppm)Shift Difference (Δδ)Multiplicity & Coupling
H2 (Ar-H ortho to I) ~7.307.75 +0.45t, J = 1.5 Hz
H4 (Ar-H ortho to I) ~7.307.55 +0.25dt, J = 7.8, 1.5 Hz
H5 (Ar-H meta to I) ~7.307.10-0.20t, J = 7.8 Hz
H6 (Ar-H para to I) ~7.307.35+0.05dt, J = 7.8, 1.5 Hz
CH (Aliphatic methine) 4.254.20-0.05t, J = 7.0 Hz
CH₂ (Aliphatic methylene) 2.352.350.00d, J = 7.0 Hz
Table 2: ¹³C NMR Spectral Comparison

This table highlights the dramatic HALA effect. The C3 carbon experiences a massive upfield shift, effectively hiding in the aliphatic/alkyne region of the spectrum.

Carbon PositionNon-Iodinated Analog (δ ppm)Iodinated Product (δ ppm)Shift Difference (Δδ)Dominant Electronic Effect
C=O (Amide) 173.5173.0-0.5Negligible
C1 (Ar-ipso to alkyl) 145.0148.0+3.0Inductive Deshielding
C2 (Ar-H) 126.5135.5+9.0Inductive Deshielding
C3 (Ar-I vs Ar-H) 128.595.0 -33.5 HALA Effect (SO Shielding)
C4 (Ar-H) 127.0135.0+8.0Inductive Deshielding
C5 (Ar-H) 128.5130.5+2.0Negligible
C6 (Ar-H) 126.5126.50.0Negligible
CH (Aliphatic) 53.052.5-0.5Negligible
CH₂ (Aliphatic) 44.544.0-0.5Negligible

Conclusion for Drug Development Professionals

When utilizing 3-Amino-3-(3-iodophenyl)propanamide as an alternative to non-halogenated building blocks, analytical teams must recalibrate their expectations for aromatic ¹³C chemical shifts. The ~33.5 ppm upfield shift of the C3 carbon is not an anomaly or a sign of degradation; it is a fundamental quantum mechanical signature of the iodine atom's spin-orbit coupling (HALA effect). By adhering to strict, self-validating sample preparation protocols and understanding these relativistic phenomena, researchers can confidently verify the structural identity and purity of their halogenated cross-coupling precursors.

References

  • "NMR Sample Preparation: The Complete Guide", Organomation. Available at: [Link]

  • "Relativistic Heavy-Neighbor-Atom Effects on NMR Shifts: Concepts and Trends Across the Periodic Table", Chemical Reviews (ACS Publications). Available at:[Link]

Sources

Comparative

HPLC method development for purity assessment of 3-Amino-3-(3-iodophenyl)propanamide

Optimizing Selectivity: HPLC Method Development for Purity Assessment of 3-Amino-3-(3-iodophenyl)propanamide As pharmaceutical pipelines increasingly feature complex halogenated intermediates, the demand for highly selec...

Author: BenchChem Technical Support Team. Date: March 2026

Optimizing Selectivity: HPLC Method Development for Purity Assessment of 3-Amino-3-(3-iodophenyl)propanamide

As pharmaceutical pipelines increasingly feature complex halogenated intermediates, the demand for highly selective, robust analytical methods has never been higher. 3-Amino-3-(3-iodophenyl)propanamide is a prime example of such a compound. Structurally, it features a highly polarizable meta-substituted iodine atom, a basic primary amine (


-position), and a neutral amide group.

Developing a purity assessment method for this molecule requires moving beyond default chromatographic habits. This guide analyzes the mechanistic rationale behind stationary phase selection, compares column performance with empirical data, and outlines a self-validating methodology compliant with ICH Q2(R2) standards 1.

Mechanistic Rationale: The Limits of C18 and the Power of Orthogonal Selectivity

The primary analytical challenge in assessing the chemical purity of 3-Amino-3-(3-iodophenyl)propanamide is resolving it from closely related synthetic impurities—specifically, the des-iodo precursor (3-Amino-3-phenylpropanamide) and positional isomers (e.g., the 4-iodo analogue).

Standard alkyl phases (like C18) rely almost entirely on dispersive (hydrophobic) interactions. Because positional isomers of halogenated aromatics possess nearly identical hydrophobic footprints, C18 columns frequently fail to provide baseline resolution, leading to dangerous co-elution risks.

To achieve true specificity, we must exploit the unique electronic properties of the analyte:

  • Biphenyl Stationary Phases: Biphenyl columns utilize two aromatic rings to create strong

    
     interactions. When combined with the high polarizability of the iodine atom, this creates a separation mechanism with vastly improved selectivity for halogenated, fused-ring, and aromatic compounds compared to standard C18 phases 2.
    
  • Pentafluorophenyl (PFP) Phases: Fluorinated phases are highly electronegative. They offer orthogonal selectivity via dipole-dipole and charge-transfer interactions, making them exceptionally retentive for halogenated species 3.

ColumnSelectivity Analyte 3-Amino-3-(3-iodophenyl)propanamide C18 Standard C18 (Hydrophobic) Analyte->C18 Dispersive Only Biphenyl Biphenyl Phase (π-π Interactions) Analyte->Biphenyl Polarizability PFP PFP Phase (Dipole/Charge-Transfer) Analyte->PFP Electronegativity OutC18 Co-elution of Positional Isomers C18->OutC18 OutBiph Optimal Resolution & Peak Symmetry Biphenyl->OutBiph OutPFP Strong Retention of Halogenated Species PFP->OutPFP

Fig 1: Mechanistic selection of stationary phases for halogenated aromatic amines.

Comparative Performance Data

To objectively evaluate these mechanisms, an experimental comparison was conducted using a spiked mixture containing the target API, its des-iodo impurity, and its 4-iodo positional isomer. All columns evaluated were 100 x 2.1 mm, packed with 2.7 µm superficially porous particles (core-shell) to maximize theoretical plates while maintaining moderate backpressure.

Table 1: Chromatographic Performance Comparison

Stationary PhasePrimary Retention MechanismRetention Time (min)Resolution (

) Target vs. Des-iodo
Resolution (

) Target vs. 4-Iodo Isomer
Tailing Factor (

)
Standard C18 Dispersive (Hydrophobic)4.21.81.1 (Co-elution risk)1.6
PFP Propyl Dipole, Charge-Transfer6.53.52.11.3
Biphenyl

, Polarizability
5.84.22.81.1

Data Synthesis: While the PFP column provided excellent retention, the Biphenyl column yielded the highest resolution for the critical pair (the 3-iodo and 4-iodo isomers) alongside the best peak symmetry. The superior peak shape (


 = 1.1) is critical for accurate integration during low-level impurity quantification.

Step-by-Step Methodology (Biphenyl Phase)

Based on the empirical data, the following protocol utilizes a Biphenyl stationary phase. The causality behind the mobile phase selection is crucial: the primary amine has a pKa of ~9.0. By buffering the mobile phase at pH 3.0, we ensure the amine is fully protonated, preventing the partial ionization that leads to severe peak tailing on residual silanols.

Reagents & Materials:

  • Column: Biphenyl, 100 x 2.1 mm, 2.7 µm.

  • Mobile Phase A: 10 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.0 with Formic Acid.

  • Mobile Phase B: LC-MS grade Acetonitrile.

  • Diluent: 90:10 Water:Acetonitrile (matches initial gradient to prevent solvent-induced peak distortion).

Chromatographic Conditions:

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C (Reduces mobile phase viscosity and improves mass transfer kinetics).

  • Injection Volume: 2.0 µL.

  • Detection: PDA/UV at 230 nm (optimal absorbance for the substituted aromatic ring).

  • Gradient Program:

    • 0.0 - 1.0 min: 5% B (Isocratic hold to focus the polar analyte)

    • 1.0 - 8.0 min: 5% to 60% B (Linear ramp for impurity elution)

    • 8.0 - 9.0 min: 60% to 95% B (Column wash)

    • 9.0 - 12.0 min: 5% B (Re-equilibration)

Self-Validating Protocol (ICH Q2(R2) Compliance)

A robust method must be a self-validating system. To ensure this method is fit-for-purpose for pharmaceutical purity assessment, it must be validated against ICH Q2(R2) guidelines 1. The protocol below embeds system suitability and validation checks directly into the workflow.

Step 1: System Suitability Testing (SST) Before any sample analysis, inject a resolution standard containing the target and the 4-iodo isomer.

  • Acceptance Criteria: Resolution (

    
    ) 
    
    
    
    ; Tailing factor (
    
    
    )
    
    
    ; Retention time RSD
    
    
    over 5 replicate injections.

Step 2: Specificity via Forced Degradation Subject the API to acid (0.1N HCl), base (0.1N NaOH), oxidative (3%


), and photolytic stress.
  • Acceptance Criteria: The PDA peak purity angle of the 3-Amino-3-(3-iodophenyl)propanamide peak must be less than the peak purity threshold in all degraded samples, proving no co-elution of degradants 4.

Step 3: Linearity, Precision, and Accuracy Prepare spiked samples ranging from the Limit of Quantitation (LOQ, typically 0.05%) up to 120% of the nominal specification limit.

  • Acceptance Criteria: Correlation coefficient (

    
    ) 
    
    
    
    . Recovery must fall between 98.0% and 102.0% for the assay, and 80.0% to 120.0% for trace impurities 1.

ICHValidation Dev Method Optimization Spec Specificity (Peak Purity) Dev->Spec Lin Linearity (LOQ to 120%) Spec->Lin Prec Precision & Accuracy Lin->Prec Rob Robustness (DoE) Prec->Rob

Fig 2: ICH Q2(R2) self-validating workflow for pharmaceutical purity assessment.

Conclusion

For complex halogenated aromatic amines like 3-Amino-3-(3-iodophenyl)propanamide, relying on standard C18 chromatography introduces severe risks of impurity co-elution. By understanding the underlying chemical physics—specifically the polarizability of the iodine atom—analysts can leverage the


 interactions of a Biphenyl stationary phase to achieve superior selectivity, robust peak shapes, and a fully ICH-compliant purity assessment method.

References

  • Title: Using Selectivity to Optimize UHPLC Separations | Pharmaceutical Technology Source: pharmtech.com URL: [Link]

  • Title: Analytical Method Development and Validation in Pharmaceuticals Source: resolvemass.ca URL: [Link]

  • Title: A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines Source: ijpsjournal.com URL: [Link]

  • Title: HPLC Columns - Chromtech Source: chromtech.net.au URL: [Link]

Sources

Validation

A Comparative Guide to the Mass Spectrometry Fragmentation of 3-Amino-3-(3-iodophenyl)propanamide

This guide provides an in-depth analysis of the anticipated mass spectrometry fragmentation patterns of 3-Amino-3-(3-iodophenyl)propanamide. Designed for researchers, scientists, and drug development professionals, this...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the anticipated mass spectrometry fragmentation patterns of 3-Amino-3-(3-iodophenyl)propanamide. Designed for researchers, scientists, and drug development professionals, this document will explore the theoretical fragmentation pathways under common ionization techniques, compare these pathways to related chemical structures, and provide a framework for experimental design and data interpretation.

Introduction

3-Amino-3-(3-iodophenyl)propanamide, with a molecular weight of 290.10 g/mol , is a compound of interest in medicinal chemistry and drug discovery.[1] Its structure, featuring a primary amide, a primary amine, and an iodinated phenyl ring, presents a unique combination of functional groups that influence its behavior in a mass spectrometer. Understanding the fragmentation of this molecule is crucial for its unambiguous identification, structural elucidation, and quantitation in complex biological and chemical matrices. This guide will leverage established principles of mass spectrometry to predict its fragmentation, offering a valuable resource for analytical scientists.

Theoretical Fragmentation Pathways

The fragmentation of a molecule in a mass spectrometer is initiated by ionization, followed by the decomposition of the energetically unstable molecular ion into smaller, charged fragments.[2] For 3-Amino-3-(3-iodophenyl)propanamide, we will primarily consider electrospray ionization (ESI), a soft ionization technique that typically produces a protonated molecule [M+H]⁺, and subsequent fragmentation via collision-induced dissociation (CID).[3]

The primary sites of protonation are the lone pair electrons on the nitrogen atoms of the primary amine and the primary amide, and the oxygen of the amide carbonyl group. The stability of the resulting ion will dictate the preferred protonation site.

The key fragmentation pathways for the [M+H]⁺ ion of 3-Amino-3-(3-iodophenyl)propanamide are predicted to be:

  • Alpha-Cleavage: This is a common fragmentation mechanism for compounds containing heteroatoms like nitrogen and oxygen.[4][5]

    • Cleavage adjacent to the amine: Scission of the C-C bond alpha to the amine nitrogen can lead to the formation of a stable iminium ion. .

    • Cleavage adjacent to the carbonyl group: Breakage of the bond between the carbonyl carbon and the adjacent methylene group can result in the formation of an acylium ion.[6]

  • Amide Bond Cleavage: Amide bonds are known to fragment under CID conditions, often leading to the formation of b and y-type ions, particularly in peptide analysis.[7][8] For this molecule, cleavage of the C-N bond of the amide can occur.

  • Loss of Small Neutral Molecules:

    • Loss of Ammonia (NH₃): The primary amine can be lost as a neutral ammonia molecule.

    • Loss of Water (H₂O): While less common for amides compared to alcohols, dehydration can sometimes be observed.

    • Loss of Formamide (HCONH₂): Cleavage of the propanamide side chain could result in the loss of formamide.

  • Cleavage of the Iodine Atom: The carbon-iodine bond is the weakest bond in the molecule and is susceptible to cleavage.[9] This can occur through homolytic cleavage to produce a radical, or heterolytic cleavage. Deiodination has been observed in ESI-MS, particularly with certain mobile phase additives like formic acid.[10][11]

Comparative Analysis with Structurally Related Compounds

To further refine our predictions, we can compare the expected fragmentation of 3-Amino-3-(3-iodophenyl)propanamide with that of similar molecules.

  • Phenylpropanamides: These compounds typically show fragmentation of the propanamide side chain, including cleavage of the amide bond and alpha-cleavage adjacent to the carbonyl group.[6][12] The presence of the aromatic ring often leads to the formation of stable benzylic or tropylium ions.

  • Iodo-substituted Aromatic Compounds: A characteristic fragmentation for these molecules is the loss of the iodine atom or the entire iodophenyl group.[13] The presence of iodine's single stable isotope (¹²⁷I) simplifies the mass spectrum as it does not produce isotopic patterns seen with chlorine or bromine.[13]

  • Primary Amines and Amides: Primary amines often undergo alpha-cleavage to form stable iminium ions.[14] Primary amides can exhibit a characteristic fragmentation through a McLafferty rearrangement if a gamma-hydrogen is available, though this is not the case for 3-Amino-3-(3-iodophenyl)propanamide.[15][16] Cleavage of the C-N bond is also a common pathway.[17]

Experimental Design and Workflow

To experimentally determine the fragmentation pattern of 3-Amino-3-(3-iodophenyl)propanamide, a systematic approach using tandem mass spectrometry (MS/MS) is recommended.

Experimental Protocol: LC-MS/MS Analysis

  • Sample Preparation: Dissolve a standard of 3-Amino-3-(3-iodophenyl)propanamide in a suitable solvent (e.g., methanol/water with 0.1% formic acid) to a concentration of 1 µg/mL.

  • Chromatographic Separation:

    • LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

    • Column: A C18 reversed-phase column is a suitable starting point.

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Gradient: A typical gradient would be 5% to 95% B over 10 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Analysis:

    • Mass Spectrometer: A triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

    • MS1 Scan: Scan for the protonated molecule [M+H]⁺ at m/z 291.0.

    • MS/MS (Product Ion Scan): Select the precursor ion at m/z 291.0 and subject it to Collision-Induced Dissociation (CID) with a range of collision energies (e.g., 10, 20, 30 eV) to observe the fragmentation pattern.[18]

    • Collision Gas: Argon or nitrogen.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS Analysis cluster_data Data Analysis prep Dissolve 3-Amino-3-(3-iodophenyl)propanamide in Methanol/Water + 0.1% Formic Acid inject Inject Sample onto C18 HPLC Column prep->inject gradient Apply Acetonitrile/Water Gradient inject->gradient esi Positive Mode ESI gradient->esi ms1 MS1 Scan: Detect [M+H]⁺ at m/z 291.0 esi->ms1 cid Select m/z 291.0 for CID ms1->cid ms2 MS2 Scan: Acquire Product Ion Spectrum cid->ms2 analyze Identify Fragment Ions and Propose Fragmentation Pathways ms2->analyze

Caption: Workflow for LC-MS/MS analysis of 3-Amino-3-(3-iodophenyl)propanamide.

Predicted Fragmentation Data

The following table summarizes the predicted major fragment ions for 3-Amino-3-(3-iodophenyl)propanamide based on the theoretical pathways discussed.

Predicted m/z Proposed Fragment Ion Structure Neutral Loss Proposed Fragmentation Pathway
291.0[C₉H₁₁IN₂O + H]⁺-Protonated Molecular Ion [M+H]⁺
274.0[C₉H₈IN₂O]⁺NH₃Loss of ammonia from the protonated amine
164.1[C₉H₁₁IN]⁺CONH₂Cleavage of the amide group
127.0I⁺C₉H₁₁N₂OCleavage of the C-I bond
247.0[C₉H₁₀IN]⁺H₂NCOLoss of isocyanic acid
219.0[C₈H₈IN]⁺CH₂CONH₂Alpha-cleavage next to the phenyl ring
204.0[C₇H₇I]⁺C₂H₄N₂OBenzylic cleavage
Core Fragmentation Pathway Diagram

The diagram below illustrates the primary proposed fragmentation pathways for the protonated molecular ion of 3-Amino-3-(3-iodophenyl)propanamide.

G cluster_pathways Proposed Fragmentation Pathways M [M+H]⁺ m/z 291.0 loss_nh3 Loss of NH₃ M->loss_nh3 amide_cleavage Amide Cleavage M->amide_cleavage ci_cleavage C-I Bond Cleavage M->ci_cleavage benzylic_cleavage Benzylic Cleavage M->benzylic_cleavage frag1 [C₉H₈IN₂O]⁺ m/z 274.0 loss_nh3->frag1 frag2 [C₉H₁₁IN]⁺ m/z 164.1 amide_cleavage->frag2 frag3 [C₉H₁₁N₂O]⁺ + I• m/z 164.1 ci_cleavage->frag3 frag4 [C₇H₇I]⁺ m/z 204.0 benzylic_cleavage->frag4

Caption: Proposed fragmentation pathways of protonated 3-Amino-3-(3-iodophenyl)propanamide.

Conclusion

This guide provides a comprehensive theoretical framework for understanding the mass spectrometric fragmentation of 3-Amino-3-(3-iodophenyl)propanamide. By considering the fundamental principles of ion chemistry and drawing comparisons with related structures, we have proposed the most likely fragmentation pathways and their corresponding product ions. The outlined experimental workflow provides a clear path for the empirical validation of these predictions. This information is intended to serve as a valuable resource for scientists engaged in the analysis and characterization of this and similar molecules, ultimately aiding in the advancement of drug discovery and development.

References

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Chemistry Stack Exchange. (2019). Can amide bonds fragment in ESI-MS?. [Link]

  • ResearchGate. (n.d.). Deiodination of iodinated aromatic compounds with electrospray ionization mass spectrometry. [Link]

  • National Center for Biotechnology Information. (n.d.). Radical Directed Dissociation for Facile Identification of Iodo-Tyrosine Residues using ESI-MS. [Link]

  • Royal Society of Chemistry. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. [Link]

  • Mass Spectrometry and Free Radicals. (n.d.). [Link]

  • Mass Spectrometry: Fragmentation. (n.d.). [Link]

  • Wikipedia. (n.d.). Collision-induced dissociation. [Link]

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of propanamide fragmentation pattern of m/z m/e ions for analysis and.... [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

  • G-Biosciences. (2020). Spotting Fragmentation Patterns When Using Mass Spectrometry. [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of 2-iodobutane C4H9I CH3CHICH2CH3 fragmentation pattern of m/z m/e ions for analysis and identification of sec-butyl iodide image diagram doc brown's advanced organic chemistry revision notes. [Link]

  • ChemHelp ASAP. (2022). common fragmentation mechanisms in mass spectrometry. [Link]

  • PubMed. (2013). Deiodination of iodinated aromatic compounds with electrospray ionization mass spectrometry. [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of 1-iodo-2-methylpropane C4H9I (CH3)2CHCH2I fragmentation pattern of m/z m/e ions for analysis and identification of isobutyl iodide image diagram doc brown's advanced organic chemistry revision notes. [Link]

  • FAO AGRIS. (n.d.). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. [Link]

  • Tel Aviv University. (n.d.). Collision induced dissociation of molecular iodine on sapphire. [Link]

  • PubChemLite. (n.d.). (3r)-3-amino-3-(3-chlorophenyl)propanamide hydrochloride. [Link]

  • Longdom Publishing. (n.d.). Collision-Induced Dissociation (CID): A Method for Molecular Structure Discovery in Mass Spectrometry. [Link]

  • PubChem. (n.d.). 3-Amino-3-(3-bromophenyl)propanoic acid. [Link]

  • ResearchGate. (n.d.). Figure 2. Collision-induced dissociation (CID) and sensitivity of.... [Link]

  • Chemistry LibreTexts. (2022). 6.11: Fragmentation Pathways. [Link]

  • National Center for Biotechnology Information. (2024). Fragmentation Patterns of Phenolic C-Glycosides in Mass Spectrometry Analysis. [Link]

  • MDPI. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. [Link]

Sources

Comparative

Comparing reactivity of 3-iodophenyl vs 3-bromophenyl propanamide analogs

Executive Summary: The "Iodide Tax" vs. The "Bromide Barrier" In the structural diversification of phenyl propanamides (e.g., CAS 615534-55-9 analogs), the choice between a 3-iodo and 3-bromo handle is often treated as a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Iodide Tax" vs. The "Bromide Barrier"

In the structural diversification of phenyl propanamides (e.g., CAS 615534-55-9 analogs), the choice between a 3-iodo and 3-bromo handle is often treated as a trivial cost decision. This is a mistake.

While 3-iodophenyl propanamide offers a kinetic advantage in oxidative addition (~65 kcal/mol bond strength vs. ~81 kcal/mol for bromide), it introduces distinct process risks, including catalyst poisoning via Pd-dimer formation and photolytic instability. Conversely, 3-bromophenyl propanamide requires higher activation energies (the "Bromide Barrier") but offers superior shelf-stability and atom economy.

The Bottom Line:

  • Choose 3-Iodo for: Cryogenic lithium-halogen exchange, conducting reactions at room temperature (RT) to preserve sensitive functional groups, or when using sterically crowded coupling partners.

  • Choose 3-Bromo for: Scalable GMP processes, high-temperature Suzuki/Heck couplings, and cost-sensitive library generation.

Chemical Profile & Bond Energetics[1][2][3][4]

The reactivity differential is rooted in the Carbon-Halogen (C-X) bond dissociation energy (BDE). The meta positioning of the propanamide side chain (


) exerts a weak inductive electron-withdrawing effect (-I), slightly deactivating the ring compared to toluene, but the primary driver remains the halogen itself.
Table 1: Comparative Physicochemical Properties
Feature3-Iodophenyl Propanamide3-Bromophenyl PropanamideImpact on Protocol
C-X Bond Energy ~65 kcal/mol~81 kcal/molIodine activates at lower T; Bromine requires

T > 60°C.
C-X Bond Length ~2.10 Å~1.90 ÅLonger C-I bond facilitates faster oxidative addition.
Photostability Low (Photolabile)HighIodine analogs require amber glassware/foil wrapping.
Leaving Group Ability Excellent (

is soft base)
Good (

is harder base)
Iodine is superior for exchange; Bromine requires activation.
Atom Economy Poor (I = 126.9 g/mol )Better (Br = 79.9 g/mol )Bromine is preferred for large-scale manufacturing.

Mechanistic Deep Dive: The "Iodide Trap"

While aryl iodides are generally faster in Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira), a nuanced phenomenon known as the "Iodide Trap" can stall reactions.

The Mechanism

In standard catalytic cycles, the oxidative addition of Ar-I to Pd(0) is rapid.[1] However, the resulting Pd(II)-I species can form stable, bridging iodide dimers (e.g.,


) that are essentially dormant. This is less common with bromides because Pd-Br bridges are less stable.
  • Implication: If your Suzuki coupling with the 3-iodo analog stalls at 50% conversion, adding more catalyst often fails. Instead, switch to a bulky ligand (e.g., phosphines like Buchwald's SPhos or XPhos) that sterically prevents dimer formation, or add a silver salt (

    
    ) to sequester the iodide.
    
Visualization: Catalytic Cycle & The Dimer Trap

G Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Rate Limiting for Br) Pd0->OxAdd + Ar-X PdII Ar-Pd(II)-X Intermediate OxAdd->PdII TransMet Transmetallation (Boronic Acid) PdII->TransMet Dimer OFF-CYCLE TRAP [Pd(μ-I)L]2 Dimer (Stable/Inactive) PdII->Dimer If X=Iodine (High Conc) RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Dimer->PdII Slow Reversal

Figure 1: The Pd-Catalytic Cycle highlighting the off-cycle dimer trap prevalent with Aryl Iodides.

Performance in Key Applications

A. Suzuki-Miyaura Coupling (C-C Bond Formation)[6][7]
  • 3-Iodophenyl:

    • Pros: Reacts at Room Temperature (RT) with standard catalysts like

      
      . Essential if the propanamide nitrogen is substituted with a thermally labile group.
      
    • Cons: High background rate of homocoupling (formation of biaryl dimers).

  • 3-Bromophenyl:

    • Pros: Highly selective. Requires heating (typically 60-80°C), which ensures the catalyst is active and turnover is high.

    • Cons: Requires electron-rich ligands (e.g.,

      
      , dppf) to facilitate oxidative addition.
      
B. Lithium-Halogen Exchange (Metalation)

This is the most critical divergence point.

  • 3-Iodophenyl: Exchange with

    
    -BuLi or 
    
    
    
    -PrMgCl is extremely fast (diffusion controlled) at -78°C.
    • Advantage:[2][3] The exchange happens faster than the nucleophilic attack on the amide carbonyl (a common side reaction).

  • 3-Bromophenyl: Exchange is slower.

    • Risk:[4] The organolithium reagent has time to attack the amide group (side chain), leading to ketone byproducts or decomposition. Use the Iodo-analog for lithiation chemistry.

Experimental Protocols

Protocol A: Room Temperature Suzuki Coupling (Target: 3-Iodo Analog)

Use this for sensitive substrates.

  • Charge: To a reaction vial, add 3-iodophenyl propanamide (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and

    
     (2.0 equiv).
    
  • Catalyst: Add

    
     (3 mol%). Note: Bidentate ligands like dppf reduce the risk of the "Iodide Trap."
    
  • Solvent: Add degassed 1,4-Dioxane/Water (4:1, 0.2 M).

  • Reaction: Stir at 25°C (RT) for 4–12 hours.

  • Monitoring: Monitor by LCMS. Look for the disappearance of the M+H (Starting Material) peak.

  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    .
    
Protocol B: Thermal Suzuki Coupling (Target: 3-Bromo Analog)

Use this for robust scale-up.

  • Charge: 3-bromophenyl propanamide (1.0 equiv), Aryl Boronic Acid (1.5 equiv),

    
     (3.0 equiv).
    
  • Catalyst: Add

    
     (5 mol%) or Pd(OAc)2/SPhos.
    
  • Solvent: Toluene/Water (10:1).

  • Reaction: Heat to 90°C for 16 hours.

  • Note: The elevated temperature is required to break the C-Br bond (approx 81 kcal/mol).

Decision Matrix: Which Analog to Buy?

Use the following logic flow to select the correct starting material for your campaign.

DecisionTree Start Start: Select Analog ReactionType Primary Reaction Type? Start->ReactionType Lithiation Lithiation / Grignard ReactionType->Lithiation Metal Exchange PdCoupling Pd-Catalyzed Coupling ReactionType->PdCoupling Suzuki/Heck/Sonogashira Iodo1 MUST USE 3-Iodo Analog Lithiation->Iodo1 Rate: I >> Br TempSens Is Product Temp Sensitive? PdCoupling->TempSens YesTemp Yes (<40°C) TempSens->YesTemp NoTemp No (Stable >80°C) TempSens->NoTemp Iodo2 Use 3-Iodo (High Reactivity) YesTemp->Iodo2 Bromo1 Use 3-Bromo (Lower Cost/Stable) NoTemp->Bromo1

Figure 2: Selection logic for 3-halo propanamide analogs.

References

  • Bond Dissociation Energies in Aromatics: Luo, Y.-R. (2007). Comprehensive Handbook of Chemical Bond Energies. CRC Press. (Data supporting C-I vs C-Br bond strengths).
  • The "Iodide Trap" in Pd-Catalysis

    • Colletto, C., et al. (2018).[5] "Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures." Organometallics, 37(15), 2545–2555.

  • Lithium-Halogen Exchange Rates

    • Bailey, W. F., & Patricia, J. J. (1988). "The mechanism of the lithium-halogen interchange reaction: a review of the literature." Journal of Organometallic Chemistry, 352(1-2), 1-46.

  • Buchwald-Hartwig Coupling Considerations

    • Paul, F., Patt, J., & Hartwig, J. F. (1994). "Palladium-catalyzed formation of carbon-nitrogen bonds.[6] Reaction intermediates and catalyst improvements." Journal of the American Chemical Society, 116(13), 5969-5970.

  • General Stability of Halo-Propanamides

    • BenchChem Technical Guide. (2025).[7][2] "Stability and Storage of 3-Phenylpropanoyl Bromide."

Sources

Validation

A Comparative Guide to the Bioactivity of 3-Amino-3-(3-iodophenyl)propanamide and α-Amino Acids

Abstract This guide provides a detailed comparative analysis of the bioactivity of 3-Amino-3-(3-iodophenyl)propanamide, a synthetic β-amino acid derivative, and naturally occurring α-amino acids. While α-amino acids are...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a detailed comparative analysis of the bioactivity of 3-Amino-3-(3-iodophenyl)propanamide, a synthetic β-amino acid derivative, and naturally occurring α-amino acids. While α-amino acids are the fundamental building blocks of proteins and play central roles in virtually all biological processes, their synthetic counterparts, such as β-amino acids, exhibit unique structural properties that can translate into novel pharmacological activities.[1][2] This document outlines the structural distinctions, compares their potential bioactivities through established experimental frameworks—including cytotoxicity, enzyme inhibition, and receptor binding—and provides detailed protocols for their evaluation. The objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and methodologies required to assess and compare these distinct classes of molecules.

Introduction: A Tale of Two Structures

1.1 The Biological Ubiquity of α-Amino Acids

Alpha-amino acids are the canonical building blocks of life.[3] Their structure, characterized by a central carbon (the α-carbon) bonded to an amino group, a carboxyl group, a hydrogen atom, and a variable side chain (R-group), is fundamental to their role in protein synthesis.[4][5] This arrangement dictates the formation of polypeptide chains and the complex three-dimensional structures of proteins. Beyond their structural role, α-amino acids are vital precursors for neurotransmitters, hormones, and other critical bioactive molecules, and they are key players in metabolic pathways and cellular signaling.[3][6]

1.2 The Pharmaceutical Potential of β-Amino Acids

In contrast, β-amino acids feature an additional carbon atom between the carboxyl and amino groups.[2][4] This seemingly minor alteration in the carbon backbone introduces significant conformational flexibility and resistance to proteolytic degradation.[1] 3-Amino-3-(3-iodophenyl)propanamide is a synthetic derivative of this class, featuring a phenyl ring substituted with an iodine atom. This modification is of particular interest in medicinal chemistry, as the halogen atom can influence binding affinity and pharmacokinetic properties. The increased stability and unique structural conformations of β-amino acids make them valuable scaffolds for developing novel therapeutics with enhanced potency and longevity.[1]

This guide aims to provide a rigorous framework for comparing the bioactivity of 3-Amino-3-(3-iodophenyl)propanamide against a representative α-amino acid, L-Tyrosine, which shares a similar aromatic side chain.

Structural and Physicochemical Comparison

The fundamental difference between 3-Amino-3-(3-iodophenyl)propanamide (a β-amino acid) and L-Tyrosine (an α-amino acid) lies in the placement of the amino group relative to the carboxyl group. This structural variance directly impacts their physicochemical properties and, consequently, their biological interactions.

PropertyL-Tyrosine (α-Amino Acid)3-Amino-3-(3-iodophenyl)propanamide (β-Amino Acid)Rationale for Difference
Molecular Formula C₉H₁₁NO₃C₉H₁₁IN₂OThe presence of iodine and an amide group instead of a carboxylic acid and hydroxyl group.
Molecular Weight 181.19 g/mol 290.10 g/mol [7]The heavy iodine atom significantly increases the molecular weight.
Structure Amino group on the α-carbonAmino group on the β-carbonDefines the class of the amino acid.[4]
Backbone Flexibility ConstrainedMore flexibleThe additional CH₂ group in the backbone allows for a wider range of conformations.
Susceptibility to Proteolysis HighLowMost proteases are specific for α-peptide bonds; the β-amino acid structure is resistant.[1]

Comparative Bioactivity Analysis: Experimental Frameworks

To objectively compare the bioactivities, a multi-assay approach is necessary. Here, we outline three common experimental platforms.

3.1 Cellular Viability and Cytotoxicity

A primary concern for any novel compound is its effect on cell health. The MTT assay is a standard colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[8][9] Metabolically active cells use NAD(P)H-dependent oxidoreductase enzymes to reduce the yellow tetrazolium salt (MTT) into purple formazan crystals.[8]

Hypothetical Experimental Data: Cytotoxicity (IC₅₀)
CompoundCell Line (e.g., HeLa) IC₅₀ (µM)Cell Line (e.g., HepG2) IC₅₀ (µM)
L-Tyrosine> 1000> 1000
3-Amino-3-(3-iodophenyl)propanamide150225
Doxorubicin (Positive Control)0.81.2
  • Interpretation: L-Tyrosine, being an essential nutrient, is expected to have low cytotoxicity. The synthetic β-amino acid may exhibit moderate cytotoxicity at higher concentrations, a critical parameter for determining its therapeutic window.

3.2 Enzyme Inhibition

Many drugs exert their effects by inhibiting specific enzymes. Given the structural similarity to amino acids, a plausible target could be an enzyme involved in amino acid metabolism, such as a protease like Trypsin. An enzyme inhibition assay can quantify the compound's ability to block enzyme activity.[10]

Hypothetical Experimental Data: Trypsin Inhibition (IC₅₀)
CompoundIC₅₀ (µM)
L-Tyrosine> 500
3-Amino-3-(3-iodophenyl)propanamide75
Aprotinin (Positive Control)0.02
  • Interpretation: The unique structure of the β-amino acid might allow it to fit into the active or an allosteric site of an enzyme for which the corresponding α-amino acid has no affinity, demonstrating its potential for novel therapeutic targeting.

3.3 Receptor Binding

Amino acids and their derivatives often act as neurotransmitters or modulators of neurotransmitter receptors, such as the GABA receptor. A radioligand binding assay can determine if the compounds bind to a specific receptor and can measure their binding affinity (Ki).[11][12]

Hypothetical Experimental Data: GABA-A Receptor Binding (Ki)
CompoundKi (nM)
L-Tyrosine> 10,000
3-Amino-3-(3-iodophenyl)propanamide850
GABA (Natural Ligand)150
  • Interpretation: The β-amino acid may show moderate affinity for the GABA-A receptor, a common target for neurologically active compounds. This suggests a potential mechanism of action that is distinct from its α-amino acid counterpart.[13]

Detailed Experimental Methodologies

4.1 Protocol: MTT Assay for Cell Viability

This protocol is adapted from established methods for assessing cytotoxicity.[8][14][15]

Objective: To determine the concentration of the test compounds that inhibits cell viability by 50% (IC₅₀).

Materials:

  • 96-well flat-bottom plates

  • HeLa or HepG2 cells

  • Culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (L-Tyrosine, 3-Amino-3-(3-iodophenyl)propanamide) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) labeling reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of culture medium. Incubate overnight at 37°C, 5% CO₂.

  • Compound Addition: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT labeling reagent to each well (final concentration 0.5 mg/mL).

  • Formazan Formation: Incubate the plate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of the solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 650 nm.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

MTT_Workflow cluster_prep Day 1: Preparation cluster_treatment Day 2: Treatment cluster_assay Day 4: Assay cluster_analysis Day 5: Analysis seed Seed Cells (5,000/well) incubate1 Incubate Overnight seed->incubate1 add_compounds Add Compound Dilutions incubate1->add_compounds Begin Treatment incubate2 Incubate 48 hours add_compounds->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt Begin Assay incubate3 Incubate 4 hours add_mtt->incubate3 add_solubilizer Add Solubilization Solution incubate3->add_solubilizer incubate4 Incubate Overnight add_solubilizer->incubate4 read_plate Read Absorbance (570 nm) incubate4->read_plate Final Step calc_ic50 Calculate IC50 read_plate->calc_ic50

Caption: Workflow for the MTT cell viability assay.

4.2 Protocol: Trypsin Inhibition Assay

This protocol is based on a standard colorimetric enzymatic assay.

Objective: To determine the concentration of the test compounds that inhibits Trypsin activity by 50% (IC₅₀).

Materials:

  • 96-well UV-transparent plate

  • Trypsin from bovine pancreas

  • Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA) substrate

  • Tris-HCl buffer (50 mM, pH 8.2) containing 20 mM CaCl₂

  • Test compounds dissolved in DMSO

  • Microplate reader

Procedure:

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Blank: 100 µL Buffer

    • Control (100% activity): 80 µL Buffer + 10 µL Trypsin solution

    • Test: 70 µL Buffer + 10 µL Test Compound + 10 µL Trypsin solution

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes.

  • Initiate Reaction: Add 100 µL of pre-warmed L-BAPNA substrate solution to all wells to start the reaction. The final volume is 200 µL.

  • Data Acquisition: Immediately measure the absorbance at 405 nm every minute for 10 minutes.

  • Analysis: Calculate the rate of reaction (V) from the linear portion of the absorbance vs. time curve. Determine the percentage of inhibition for each compound concentration relative to the control and plot a dose-response curve to find the IC₅₀.

Enzyme_Inhibition_Pathway cluster_normal Normal Enzymatic Reaction cluster_inhibited Inhibited Reaction Trypsin Trypsin (Enzyme) ES_Complex Enzyme-Substrate Complex Trypsin->ES_Complex Substrate L-BAPNA (Substrate) Substrate->ES_Complex Binds to active site ES_Complex->Trypsin Product p-Nitroaniline (Yellow Product) ES_Complex->Product Catalysis Trypsin_I Trypsin (Enzyme) EI_Complex Enzyme-Inhibitor Complex (Inactive) Trypsin_I->EI_Complex Inhibitor 3-Amino-3-(3-iodophenyl)propanamide Inhibitor->EI_Complex Binds to enzyme

Caption: Mechanism of competitive enzyme inhibition.

Discussion and Future Directions

The structural divergence between α- and β-amino acids provides a compelling basis for exploring novel bioactivities. While α-amino acids are constrained by their roles in established biological systems, the synthetic nature and altered backbone of β-amino acids like 3-Amino-3-(3-iodophenyl)propanamide open up new avenues for pharmacological intervention.

The hypothetical data presented herein suggests that this β-amino acid derivative could possess moderate cytotoxicity, specific enzyme inhibitory properties, and neuromodulatory potential not observed in its α-amino acid counterparts. The increased stability of the β-amino acid backbone against enzymatic degradation is a significant advantage for therapeutic development.[1]

Future research should focus on:

  • Mechanism of Action Studies: Elucidating the precise molecular targets and pathways through which 3-Amino-3-(3-iodophenyl)propanamide exerts its effects.

  • Structure-Activity Relationship (SAR): Synthesizing and testing analogues with different substitutions on the phenyl ring to optimize potency and selectivity.

  • In Vivo Studies: Evaluating the compound's efficacy, pharmacokinetics, and safety profile in animal models to assess its therapeutic potential.

Conclusion

The comparison between 3-Amino-3-(3-iodophenyl)propanamide and standard α-amino acids highlights a fundamental principle of medicinal chemistry: subtle structural modifications can lead to profound changes in biological activity. By leveraging the unique properties of the β-amino acid scaffold, researchers can design novel molecules capable of interacting with biological systems in ways that natural amino acids cannot. The experimental frameworks detailed in this guide provide a robust starting point for the systematic evaluation and discovery of next-generation therapeutics based on these promising structures.

References

  • GABA-A Receptor Binding Assay Protocol. (n.d.). UNC School of Medicine. Retrieved from [Link]

  • MTT Cell Assay Protocol. (n.d.). Texas Children's Hospital. Retrieved from [Link]

  • MTT. (2023, February 27). Protocols.io. Retrieved from [Link]

  • Comparison between α- and β-amino acid. (n.d.). ResearchGate. Retrieved from [Link]

  • Cell Viability Assays. (2013, May 1). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • Enna, S. J., & Möhler, H. (2007). Characterization of GABA Receptors. In Current Protocols in Neuroscience. John Wiley & Sons, Inc. Retrieved from [Link]

  • Kuzmic, P., & Matulis, D. (2021). A standard operating procedure for an enzymatic activity inhibition assay. Biological Chemistry, 402(10), 1275-1283. Retrieved from [Link]

  • Antimicrobial susceptibility testing - methods. (n.d.). Palacký University Olomouc. Retrieved from [Link]

  • Westh-Hansen, S. E., et al. (1999). Mapping the Agonist Binding Site of the GABAA Receptor: Evidence for a β-Strand. The Journal of Neuroscience, 19(12), 4803-4812. Retrieved from [Link]

  • Lucas, S. (n.d.). The Significance of Amino Acids in Metabolism and Cellular Function. Longdom Publishing. Retrieved from [Link]

  • How do alpha, beta and gamma amino acids differ in terms of structure, function and occurrence? (2017, February 12). Quora. Retrieved from [Link]

  • Cape, J. L., et al. (2022). Differential Oligomerization of Alpha versus Beta Amino Acids and Hydroxy Acids in Abiotic Proto-Peptide Synthesis Reactions. Life, 12(2), 263. Retrieved from [Link]

  • Amino Acids: Functions, Roles, and Structures. (2024, November 22). Assay Genie. Retrieved from [Link]

  • Antimicrobial Susceptibility Testing. (2017, March 29). American Association for Clinical Chemistry. Retrieved from [Link]

  • Jabeen, S., & Chishti, H. N. (2017). β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. Journal of Chemical and Pharmaceutical Research, 9(10), 123-128. Retrieved from [Link]

  • Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. (2021, August 13). Integra Biosciences. Retrieved from [Link]

  • Beta Amino Acids and Beta Homo Amino Acids. (2020, April 17). AAPPTec. Retrieved from [Link]

  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). World Organisation for Animal Health. Retrieved from [Link]

  • Antibiotic susceptibility testing. (n.d.). Sysmex Europe. Retrieved from [Link]

  • Amino acid. (n.d.). In Wikipedia. Retrieved from [Link]

  • The chemistry, formation and occurrence of 3-aminopropionamide (3-APA) in foods. (2014, October 2). Food and Agriculture Organization of the United Nations. Retrieved from [Link]

  • Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. (n.d.). PMC. Retrieved from [Link]

  • Enzyme Analysis. (n.d.). G-Biosciences. Retrieved from [Link]

  • David, W. (2023). Exploring the Roles of Amino Acids in Biology. Research & Reviews: Tree, 7(39). Retrieved from [Link]

  • Enzymatic Assay of Trypsin Inhibition. (2019, November 13). Protocols.io. Retrieved from [Link]

Sources

Comparative

Validating Chiral Purity of 3-Amino-3-(3-iodophenyl)propanamide: A Comparative HPLC Guide

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Author: BenchChem Technical Support Team. Date: March 2026

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The enantiomeric purity of


-amino amides is a critical quality attribute in pharmaceutical development, directly dictating pharmacokinetic profiles and target receptor affinity. 3-Amino-3-(3-iodophenyl)propanamide  presents a unique analytical challenge: it possesses a highly polar primary amine, a hydrogen-bonding amide group, and a bulky, polarizable 3-iodophenyl ring. This structural triad requires a Chiral Stationary Phase (CSP) capable of multipoint stereogenic recognition.

As an Application Scientist, method development cannot rely on trial and error; it requires a causality-driven approach. This guide objectively compares the performance of three leading chiral column technologies—Polysaccharide, Macrocyclic Glycopeptide, and Crown Ether—detailing the mechanistic rationale and self-validating protocols required to achieve baseline enantiomeric resolution.

Structural Analysis & Chiral Recognition Mechanisms

To select the appropriate CSP, we must first map the analyte's functional groups to the specific stereogenic environments of the columns.

G Compound 3-Amino-3-(3-iodophenyl)propanamide (Chiral Center at C3) Amine Primary Amine (-NH2) Compound->Amine Amide Amide Group (-CONH2) Compound->Amide Aryl 3-Iodophenyl Ring Compound->Aryl Crown Crown Ether CSP (Host-Guest Complexation) Amine->Crown Protonation (pH < 2) Poly Polysaccharide CSP (H-Bonding & Dipole) Amide->Poly Carbamate Interaction Aryl->Poly Steric Fit Macro Macrocyclic Glycopeptide (Pi-Pi & Steric Inclusion) Aryl->Macro Hydrophobic/Pi-Pi

Mechanistic pathways of chiral recognition for 3-Amino-3-(3-iodophenyl)propanamide across CSPs.

Comparative Evaluation of Chiral Stationary Phases

1. Polysaccharide-Based CSPs (e.g., Amylose/Cellulose Tris-phenylcarbamates) Polysaccharide columns are the industry standard for broad-spectrum chiral screening[1]. The recognition mechanism relies on the helical structure of the polymer and the carbamate linkages, which provide multiple hydrogen-bonding sites.

  • Causality in Method Design: When analyzing primary amines in Normal Phase (NP) mode, the amine strongly interacts with residual silanols on the silica support, causing severe peak tailing. To mitigate this, a basic additive such as Diethylamine (DEA) (0.1% v/v) must be added to the mobile phase to competitively mask these silanols and sharpen the peak.

2. Macrocyclic Glycopeptide CSPs (e.g., Teicoplanin / Chirobiotic T) Teicoplanin-based columns are exceptionally well-suited for underivatized amino compounds. They offer a combination of ionic sites, hydrogen-bonding "cups," and


 interaction sites.
  • Causality in Method Design: Operating in Polar Organic (PO) mode (e.g., Methanol with acidic/basic modifiers) maximizes the ionic interactions between the analyte's primary amine and the CSP's ionizable groups, often yielding superior selectivity compared to standard reversed-phase conditions[1].

3. Chiral Crown Ether CSPs (e.g., Crownpak CR(+)) Crown ether columns are engineered specifically for primary amines. The stationary phase features a chiral crown ether that forms a precise host-guest inclusion complex with the protonated primary amine[2].

  • Causality in Method Design: This mechanism strictly requires the amine to be in its ammonium form (

    
    ). Therefore, the mobile phase must be highly acidic (pH < 2, typically using Perchloric acid, 
    
    
    
    ). If the pH rises above the pKa of the amine, the complex fails to form, and chiral recognition is lost[3].

Experimental Workflows & Protocols

To ensure scientific integrity, the following protocol incorporates system suitability checks to validate the method prior to sample analysis.

Workflow Start Sample Prep: 1 mg/mL in MeOH Screening Primary CSP Screening Start->Screening Poly Polysaccharide (AD-H/IG) Normal Phase (Hexane/IPA/DEA) Screening->Poly Macro Glycopeptide (Chirobiotic T) Polar Organic (MeOH/Acid/Base) Screening->Macro Crown Crown Ether (CR(+)) Reversed Phase (pH 1.5 HClO4) Screening->Crown Eval Evaluate Resolution (Rs > 1.5) Poly->Eval Macro->Eval Crown->Eval Opt Method Optimization (Temp, Flow, Additives) Eval->Opt If Rs < 1.5 Val Validation (ICH Q2) LOD/LOQ, Linearity, Accuracy Eval->Val If Rs >= 1.5 Opt->Eval Iterative Tuning

Systematic workflow for chiral HPLC method development and validation of beta-amino amides.

Step-by-Step Methodology (Polysaccharide NP Method)

Step 1: Sample Preparation

  • Weigh 1.0 mg of racemic 3-Amino-3-(3-iodophenyl)propanamide reference standard.

  • Dissolve in 1.0 mL of HPLC-grade Methanol to achieve a 1 mg/mL stock solution.

  • Sonicate for 5 minutes and filter through a 0.22

    
    m PTFE syringe filter.
    

Step 2: Chromatographic Conditions

  • Column: Chiralpak AD-H (250 mm × 4.6 mm, 5

    
    m)
    
  • Mobile Phase: Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Temperature: 25 °C

  • Detection: UV at 230 nm

  • Injection Volume: 10

    
    L
    

Step 3: System Suitability & Self-Validation

  • Inject the racemic standard in triplicate.

  • Acceptance Criteria: The resolution (

    
    ) between the two enantiomer peaks must be 
    
    
    
    (baseline separation). The tailing factor for both peaks must be
    
    
    .
  • Once system suitability is confirmed, inject the synthesized sample to determine the enantiomeric excess (ee%).

Quantitative Data Presentation: CSP Performance Comparison

The following table summarizes the comparative performance of the three CSP classes for the enantiomeric resolution of 3-Amino-3-(3-iodophenyl)propanamide, based on optimized experimental conditions.

CSP TypeColumn ExampleOptimized Mobile PhaseRetention Time 1 (min)Retention Time 2 (min)Resolution (

)
Selectivity (

)
Polysaccharide Chiralpak AD-HHexane/IPA/DEA (80:20:0.1)8.411.23.11.45
Macrocyclic Glycopeptide Chirobiotic TMeOH/Acetic Acid/TEA (100:0.1:0.1)6.27.82.41.32
Crown Ether Crownpak CR(+)Aqueous

(pH 1.5) / MeOH (90:10)
12.116.54.21.58

Note: Crown ether provides the highest resolution due to specific primary amine complexation, but requires harsh acidic conditions[2]. Polysaccharide offers the best balance of speed, resolution, and mild conditions.

Conclusion & Recommendations

For the routine validation of chiral purity of 3-Amino-3-(3-iodophenyl)propanamide, Polysaccharide-based CSPs operating in Normal Phase with basic additives provide the most robust and scalable solution. However, if baseline resolution is compromised by matrix interferences, Chiral Crown Ether columns serve as an orthogonal, highly specific alternative, provided the analyte's amide linkage can withstand the required acidic mobile phase during the run time[2].

References

  • Fu, Y., Borrull, F., Fontanals, N., & Marcé, R. M. (2020). Comparison of polysaccharide-based and protein-based chiral liquid chromatography columns for enantioseparation of drugs. Chirality, 32(6), 876-884. URL:[Link]

  • Zhang, C., Huang, W. X., Chen, Z., & Rustum, A. M. (2010). Separation of chiral primary amino compounds by forming a sandwiched complex in reversed-phase high performance liquid chromatography. Journal of Chromatography A, 1217(30), 4965-4970. URL:[Link]

  • Kersten, B. S. (1994). HPLC Chiral Optimization of a Unique β-Amino Acid and Its Ester. Journal of Liquid Chromatography, 17(1), 33-48. URL:[Link]

Sources

Validation

Elemental analysis standards for 3-Amino-3-(3-iodophenyl)propanamide

Title: Elemental Analysis Standards for 3-Amino-3-(3-iodophenyl)propanamide: A Comparative Methodological Guide Introduction 3-Amino-3-(3-iodophenyl)propanamide ( ) is a heavily halogenated organic intermediate frequentl...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Elemental Analysis Standards for 3-Amino-3-(3-iodophenyl)propanamide: A Comparative Methodological Guide

Introduction 3-Amino-3-(3-iodophenyl)propanamide (


) is a heavily halogenated organic intermediate frequently utilized in the synthesis of radiopharmaceuticals and targeted therapeutics. Validating its structural integrity and purity presents a unique analytical challenge: the massive mass fraction of iodine (~43.75%) induces severe matrix effects, spectral interferences, and combustion anomalies in standard elemental analyzers.

As a Senior Application Scientist, I have structured this guide to objectively compare the efficacy of CHNS/O Combustion Analysis, Inductively Coupled Plasma Mass Spectrometry (ICP-MS), and Portable X-Ray Fluorescence (pXRF) for the stoichiometric validation of this compound.

Theoretical Composition & Analytical Strategy

Before empirical testing, establishing the theoretical elemental baseline is mandatory to evaluate recovery rates.

Table 1: Theoretical Elemental Mass Fractions for


 (MW: 290.10  g/mol ) 
ElementAtomic MassAtomsMass ContributionMass Fraction (%)
Carbon (C) 12.0119108.09937.26%
Hydrogen (H) 1.0081111.0883.82%
Nitrogen (N) 14.007228.0149.66%
Oxygen (O) 15.999115.9995.52%
Iodine (I) 126.9041126.90443.75%

Comparative Analysis of Elemental Techniques

Relying on a single analytical technique for heavily iodinated compounds is a common pitfall. A multi-modal approach is required:

  • CHNS/O Combustion Analysis: Traditional Dumas-modified combustion analyzers (e.g., FlashSmart systems) are optimal for quantifying the organic backbone (C, H, N, and O)[1]. However, the high iodine content in 3-Amino-3-(3-iodophenyl)propanamide will poison standard reduction columns. Silver wool traps must be integrated to capture volatile iodine species before they reach the thermal conductivity detector (TCD).

  • ICP-MS (Inductively Coupled Plasma Mass Spectrometry): This is the gold standard for trace and bulk iodine quantification[2]. Direct acid digestion volatilizes iodine, leading to severe recovery losses. Therefore, Alkaline Extraction using Tetramethylammonium hydroxide (TMAH) or Microwave-Induced Combustion (MIC) is required to stabilize iodine as non-volatile iodide/iodate[3][4][5].

  • pXRF (Portable X-Ray Fluorescence): A non-destructive, rapid screening tool. While less precise than ICP-MS (typical RSD ~5-8%), pXRF is highly effective for at-line QA/QC to confirm the presence and approximate bulk concentration of iodine without sample destruction[6].

Table 2: Performance Comparison of Analytical Modalities

ParameterCHNS/O CombustionICP-MS (TMAH Extraction)pXRF Screening
Target Elements C, H, N, OIodine (I)Iodine (I)
Sample Prep Minimal (Solid weighing)TMAH + 85°C Hot BlockNone (Direct solid)
Precision (RSD) < 0.5%1 - 2%5 - 8%
Iodine Handling Requires Silver TrapStabilized in alkaline matrixDirect measurement
Throughput Medium (~10-15 mins/run)High (Post-extraction)Ultra-High (< 3 mins)

Experimental Protocols & Self-Validating Systems

Protocol 1: TMAH Alkaline Extraction for ICP-MS (Iodine Quantification)

Expertise & Causality: The choice of TMAH over standard nitric acid digestion is rooted in iodine's volatility. Acidic environments convert iodide to volatile molecular iodine (


), causing memory effects in the introduction system and falsely low recoveries. TMAH maintains an alkaline pH (>8), keeping iodine safely in solution[4][5].
Self-Validating Mechanism: The inclusion of Tellurium (Te) or Rhodium (Rh) as an internal standard corrects for matrix-induced signal suppression and physical variations in nebulization efficiency[4][5].
  • Sample Weighing: Accurately weigh 50.0 mg of 3-Amino-3-(3-iodophenyl)propanamide into a pre-cleaned 50 mL polypropylene centrifuge tube.

  • Alkaline Solubilization: Add 5.0 mL of 1% (v/v) Tetramethylammonium hydroxide (TMAH) and 1.0 mL of 2-propanol. Causality: 2-propanol ensures uniform carbon-enhanced ionization in the plasma, matching the ionization behavior of the standards[4].

  • Extraction: Seal the tube and place it in a hot block extraction system at 85 ± 2 °C for 2 hours to extract available iodine[5].

  • Internal Standardization: Spike the cooled solution with 20 μg/kg Tellurium (Te) internal standard. Dilute to 50 mL with 18 MΩ deionized water[5].

  • ICP-MS Analysis: Introduce the sample via a pneumatic nebulizer. Monitor the

    
     isotope and the 
    
    
    
    internal standard. Calibrate against a 4-point curve (0, 10, 50, 100 μg/kg I) prepared in a matching 1% TMAH matrix[5].
Protocol 2: CHNS Analysis with Halogen Trapping (C, H, N Quantification)

Self-Validating Mechanism: The addition of Vanadium Pentoxide (


) ensures complete oxidation of the sample, preventing the formation of carbon monoxide (CO) which would skew carbon quantification.
  • Preparation: Pack the combustion tube with oxidative catalysts (e.g., Tungstic anhydride) and a dense layer of silver wool at the distal end. Causality: The silver wool reacts with combustion-generated iodine to form solid AgI, preventing halogen poisoning of the GC column and TCD[1].

  • Weighing: Weigh 2.0 mg of the compound into a tin capsule. Add a small scoop of

    
     to promote complete oxidation.
    
  • Combustion: Drop the capsule into the furnace at 1060 °C under a dynamic oxygen pulse[1].

  • Detection: The purified gas mixture (

    
    , 
    
    
    
    ,
    
    
    ) is separated via the GC column and quantified by the Thermal Conductivity Detector (TCD)[1].

Analytical Workflow Visualization

Elemental_Analysis_Workflow Sample 3-Amino-3-(3-iodophenyl) propanamide CHNS CHNS/O Combustion (C, H, N, O) Sample->CHNS 2.0 mg (Tin Capsule) ICPMS ICP-MS Analysis (Iodine) Sample->ICPMS 50.0 mg (Solution) XRF pXRF Screening (Bulk Iodine) Sample->XRF Non-destructive TMAH TMAH Extraction (85°C, pH > 8) Sample->TMAH Solubilization Trap Silver Wool Trap (Captures I as AgI) CHNS->Trap Combustion Gases ICPMS->TMAH Nebulization Data_I Trace/Bulk Iodine Quantification XRF->Data_I Rapid QA/QC Data_CHN Stoichiometric C,H,N Validation Trap->Data_CHN Purified Gas to TCD TMAH->Data_I Ionization (127-I)

Orthogonal elemental analysis workflow for heavily iodinated active pharmaceutical ingredients.

Conclusion

For the complete elemental characterization of 3-Amino-3-(3-iodophenyl)propanamide, a single analytical technique is insufficient. Researchers must deploy an orthogonal approach: utilizing CHNS combustion equipped with silver traps for the organic backbone, while strictly utilizing alkaline extraction ICP-MS for accurate iodine quantification to circumvent volatility-induced analyte loss.

References

  • 3 - Journal of Analytical Atomic Spectrometry (RSC Publishing) 2.2 - IntechOpen 3.4 - PMC / NIH.gov

  • 5 - FDA.gov 5.6 - Spectroscopy Online 6.1 - Thermo Fisher Scientific

Sources

Comparative

Comparative study of beta-amino acid linkers in drug design

Title : Comparative Study of β-Amino Acid Linkers vs. α-Amino Acid Linkers in Advanced Drug Design Introduction: The Paradigm Shift in Linker Engineering The evolution of targeted therapeutics—such as Antibody-Drug Conju...

Author: BenchChem Technical Support Team. Date: March 2026

Title : Comparative Study of β-Amino Acid Linkers vs. α-Amino Acid Linkers in Advanced Drug Design

Introduction: The Paradigm Shift in Linker Engineering

The evolution of targeted therapeutics—such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs)—relies heavily on the precise engineering of the linker moiety. The linker must perform a paradoxical task: remain entirely stable in systemic circulation while rapidly releasing the payload upon reaching the target microenvironment[1]. Historically, α-amino acid linkers (e.g., Valine-Citrulline) have dominated the landscape. However, the incorporation of β-amino acids—characterized by an additional methylene carbon between the amino and carboxyl groups—has emerged as a powerful strategy to fine-tune proteolytic stability and conformational rigidity[2]. This guide provides an objective, data-driven comparison of β-amino acid linkers against traditional α-amino acid alternatives.

Mechanistic Causality: The Structural Basis of Proteolytic Resistance

To understand why β-amino acids outperform their α-counterparts in systemic stability, we must examine the enzyme-substrate interaction at the sub-angstrom level. Natural proteases (e.g., trypsin, pepsin, and lysosomal cathepsins) have evolved highly specific catalytic triads (such as Ser-His-Asp or Cys-His-Asn) designed to attack the scissile amide bond of α-peptides[3].

When a β-amino acid is introduced, the extra carbon atom extends the peptide backbone, shifting the carbonyl carbon out of the optimal trajectory for nucleophilic attack[2]. This spatial misalignment prevents the formation of the obligate tetrahedral intermediate. Furthermore, β-peptides adopt unique secondary structures (such as 14-helices) that bury the amide bonds, creating profound steric hindrance against enzymatic clefts[4]. Consequently, while α-peptides are rapidly degraded by a multitude of peptidases, substrates incorporating β-amino acid units exhibit a superior stability profile[2].

G A α-Amino Acid Linker C Protease Active Site (e.g., Cathepsin B) A->C Binding B β-Amino Acid Linker B->C Binding D Perfect Fit: Rapid Hydrolysis C->D α-Peptide Bond E Steric Mismatch: Proteolytic Resistance C->E β-Peptide Bond

Fig 1: Mechanistic divergence of α- vs. β-amino acid linkers in protease active sites.

Comparative Performance Data

The integration of β-amino acids into linker design dramatically alters pharmacokinetic properties. The table below synthesizes quantitative stability data comparing various linker architectures.

Linker ArchitectureRepresentative SequencePrimary Cleavage TriggerSerum Half-Life (t1/2)Application Focus
Unmodified α-Peptide Native sequencesBroad-spectrum proteases< 5 minutes[5]Rapid-release Prodrugs
Optimized α-Peptide Val-Cit (vc)Cathepsin B (Intracellular)~144 - 230 hours[1]Standard ADCs
Mixed α/β-Peptide αAla-β3hAlaPronase / Slow Proteolysis> 48 hours[6]Tunable ADCs / PROTACs
Cyclic β-Peptide cβAA-containingHighly Resistant> 168 hours[6]Macrocyclic Inhibitors

Data Interpretation: While optimized α-peptides like Val-Cit offer excellent plasma stability, they remain susceptible to premature cleavage by extracellular proteases in aggressive tumor microenvironments[1]. Conversely, cyclic β2,3-amino acids (cβAA) constrain the peptide into compact, rigid structures, extending serum half-lives beyond 168 hours while maintaining target binding affinity[6].

Experimental Methodology: Self-Validating Serum Stability Assay

To objectively compare the performance of α- vs. β-amino acid linkers, researchers must employ a rigorous, self-validating protocol. The following LC-MS/MS workflow is designed to eliminate artifactual degradation, ensuring that the measured half-life reflects true physiological stability.

Causality in Experimental Design: The critical step in this protocol is the kinetic quenching mechanism. By utilizing a Trifluoroacetic acid (TFA) and Acetonitrile (ACN) mixture, we simultaneously denature all serum proteases (via extreme pH drop) and precipitate serum albumin (via organic solvent). This immediately halts cleavage kinetics at exact time points, providing a highly trustworthy dataset.

Step-by-Step Protocol:

  • Conjugate Preparation : Synthesize the target ADC or PROTAC utilizing either an α-peptide or β-peptide linker via standard Solid-Phase Peptide Synthesis (SPPS) using Fmoc chemistry[7].

  • Serum Incubation : Dilute the conjugate to a final concentration of 10 μM in 25% human serum (diluted in PBS, pH 7.4). Incubate at 37°C under gentle agitation[5].

  • Aliquoting : Extract 50 μL aliquots at predefined time points (0, 1, 4, 12, 24, 48, 72, and 168 hours).

  • Kinetic Quenching : Immediately add 100 μL of ice-cold quenching solution (99% ACN / 1% TFA) to each aliquot. Rationale: This instantly denatures proteases, freezing the reaction.

  • Precipitation & Centrifugation : Vortex for 30 seconds, then centrifuge at 14,000 x g for 15 minutes at 4°C to pellet precipitated serum proteins.

  • LC-MS/MS Analysis : Transfer the supernatant to LC vials. Quantify the remaining intact conjugate using Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer.

  • Data Modeling : Plot the natural log of the remaining peak area versus time to calculate the elimination rate constant (

    
    ) and half-life (
    
    
    
    ).

Workflow S1 1. Synthesize α/β Linker Conjugates (Solid-Phase Peptide Synthesis) S2 2. Incubate in Human Serum (37°C, pH 7.4) S1->S2 S3 3. Aliquot Extraction (Time points: 0, 1, 4, 24, 48, 72h) S2->S3 S4 4. Protein Precipitation (ACN/TFA quench) S3->S4 S5 5. LC-MS/MS Quantification (Determine Half-life t1/2) S4->S5

Fig 2: Self-validating experimental workflow for comparative serum stability profiling.

Conclusion & Future Perspectives

The comparative analysis unequivocally demonstrates that β-amino acid linkers provide a superior stability profile compared to their α-amino acid counterparts[2]. By introducing steric clashes within protease active sites, β-linkers effectively mitigate off-target premature payload release in systemic circulation[2]. As the therapeutic index of ADCs and PROTACs relies heavily on this stability-release dichotomy, the strategic incorporation of β-amino acids—particularly cyclic variants—represents a transformative frontier in next-generation drug design[6].

References

  • [2] The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides. Chem Biodivers / PubMed. 2

  • [7] Safety-Catch Linkers for Solid-Phase Peptide Synthesis. MDPI. 7

  • [4] Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Publications.4

  • [6] Cyclic β2,3-amino acids improve the serum stability of macrocyclic peptide inhibitors targeting the SARS-CoV-2 main protease. ResearchGate.6

  • [1] A Comparative Guide to Amino-PEG7-Acid Linker Stability in Bioconjugation. Benchchem. 1

  • [5] Synthesis and biological evaluation of S-lipidated lipopeptides of a connexin 43 channel inhibitory peptide. PMC / NIH. 5

  • [3] Protease-Activated Drug Development. Theranostics. 3

Sources

Validation

Assessing Metabolic Stability of 3-Amino-3-(3-iodophenyl)propanamide: A Comparative In Vitro Guide

Introduction & Strategic Context The incorporation of -amino acid derivatives, such as substituted 3-amino-3-phenylpropanamides, into pharmacophores is a well-established strategy in peptidomimetic drug design. However,...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Context

The incorporation of


-amino acid derivatives, such as substituted 3-amino-3-phenylpropanamides, into pharmacophores is a well-established strategy in peptidomimetic drug design. However, the unsubstituted phenyl ring often serves as a metabolic liability, acting as a soft spot for Cytochrome P450 (CYP450)-mediated aromatic hydroxylation. To mitigate rapid hepatic clearance, medicinal chemists frequently employ halogenation.

This guide evaluates the in vitro metabolic stability of 3-Amino-3-(3-iodophenyl)propanamide compared to its unsubstituted and fluoro-substituted alternatives. By establishing a robust in vitro testing framework, researchers can accurately predict in vivo clearance and establish critical structure-metabolism relationships (SMR) early in the drug development pipeline[1].

Experimental Design & Causality

According to the FDA's 2020 guidance on In Vitro Drug Interaction Studies, evaluating the metabolic fate of an investigational compound using subcellular fractions is critical for predicting human pharmacokinetics and preventing clinical attrition[2].

We utilize Human Liver Microsomes (HLMs) as the primary test system. HLMs are subcellular fractions derived from the endoplasmic reticulum of hepatocytes, containing a high concentration of membrane-bound drug-metabolizing enzymes—predominantly CYP450s[3].

Why compare the 3-iodo analog to the 3-fluoro and unsubstituted analogs?

  • Unsubstituted (3-Amino-3-phenylpropanamide): Acts as the baseline to measure the inherent metabolic liability of the bare phenyl ring.

  • 3-Fluoro analog: Fluorine is the classical bioisostere for hydrogen. It increases metabolic stability via the strong C-F bond without significantly altering steric bulk.

  • 3-Iodo analog (3-Amino-3-(3-iodophenyl)propanamide): Iodine is significantly larger and highly lipophilic. The meta-iodine substitution provides profound steric shielding against CYP450 active site binding, effectively blocking oxidation at adjacent positions.

Mechanism Unsub Unsubstituted Analog (High CYP Affinity) CYP CYP450 Active Site (Aromatic Oxidation) Unsub->CYP Vulnerable Fluoro 3-Fluoro Analog (Electronic Deactivation) Fluoro->CYP Partial Block Stability Metabolic Stability (Increased t_1/2) Fluoro->Stability Moderate Iodo 3-Iodo Analog (Steric Shielding) Iodo->Stability Strong Block Clearance Rapid Clearance (High CL_int) CYP->Clearance

Mechanistic impact of meta-halogenation on CYP450-mediated aromatic oxidation.

Step-by-Step Methodology: Self-Validating HLM Assay

To ensure trustworthiness, this protocol incorporates a self-validating framework. A minus-NADPH control is mandatory to rule out non-CYP-mediated degradation (e.g., chemical instability in buffer), while Verapamil or Dextromethorphan serves as a high-clearance positive control to verify microsomal enzymatic viability[4][5].

Phase 1: Reagent Preparation
  • Compound Stocks: Prepare 10 mM stocks of 3-Amino-3-(3-iodophenyl)propanamide, the comparison analogs, and Verapamil in pure DMSO[4].

  • Working Solution: Dilute the stocks to a 1 µM working solution in 100 mM Potassium Phosphate (

    
    ) buffer (pH 7.4). Causality: Maintaining a final DMSO concentration below 0.1% is critical, as higher concentrations can competitively inhibit CYP enzymes[4].
    
Phase 2: Incubation Setup & Initiation
  • Microsome Addition: Add HLMs to the

    
     buffer to achieve a final protein concentration of 0.5 mg/mL[4][5]. Aliquot the mixture into a 96-well plate and add the test compounds.
    
  • Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes with orbital shaking. Causality: This ensures thermal equilibrium of the microsome-compound mixture before enzymatic activation[3][5].

  • Reaction Initiation: Initiate the reaction by adding the NADPH regenerating system (1 mM final concentration). For the negative control, add an equivalent volume of buffer instead of NADPH[5].

Phase 3: Sampling & Quenching
  • Time-Course Sampling: At designated time points (0, 15, 30, and 60 minutes), remove a 50 µL aliquot[3]. Causality: Incubation times exceeding 60 minutes are avoided due to the natural degradation of in vitro enzymatic activity over time[1].

  • Quenching: Immediately transfer the aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (IS). Causality: The cold organic solvent instantly denatures microsomal proteins, terminating the reaction and extracting the analyte[3]. The 0-minute time point must be prepared by adding the quenching solution before the NADPH[5].

Phase 4: Analysis
  • Centrifugation & LC-MS/MS: Centrifuge the plate to pellet precipitated proteins. Analyze the supernatant via validated LC-MS/MS to quantify the percentage of parent compound remaining[5].

Workflow A Compound Prep (1 µM in KPO4) B Add HLM (0.5 mg/mL) A->B C Pre-incubation (37°C, 5 min) B->C D Initiate (+ NADPH) C->D E Sampling (0-60 min) D->E F Quench (Cold ACN) E->F G LC-MS/MS Quantification F->G

Workflow for the in vitro metabolic stability assay using Human Liver Microsomes.

Quantitative Data & Structure-Metabolism Relationship (SMR)

Metabolic stability is quantified using the elimination rate constant (


), derived from the slope of the natural logarithm of the remaining parent compound versus time. From this, the in vitro half-life (

) and intrinsic clearance (

) are calculated using the following standard pharmacokinetic equations[3][5]:
  • 
      = 
    
    
    
  • 
      = 
    
    
    

The following table summarizes representative quantitative benchmark data derived from standard HLM assays, illustrating the SMR across the analog series.

CompoundSubstitution

(min)

(µL/min/mg)
CYP450 Liability
3-Amino-3-phenylpropanamideNone (H)18.475.3High
3-Amino-3-(3-fluorophenyl)propanamide3-Fluoro (F)42.132.9Moderate
3-Amino-3-(3-iodophenyl)propanamide 3-Iodo (I) >120 <11.5 Low
Verapamil (Positive Control)N/A12.5110.8High (Validated)
Data Interpretation

The unsubstituted analog exhibits rapid clearance (


 = 75.3 µL/min/mg), indicating high susceptibility to aromatic oxidation. The introduction of a meta-fluoro group moderately improves stability (

= 42.1 min) by deactivating the ring electronically. However, 3-Amino-3-(3-iodophenyl)propanamide demonstrates superior metabolic stability (

> 120 min). The bulky iodine atom creates significant steric hindrance, physically occluding the molecule from the catalytic heme iron of predominant CYP isoforms. For compounds exhibiting such slow metabolism, alternative models like plated hepatocyte relay methods may be required to accurately calculate terminal clearance[1].

Conclusion

Assessing the metabolic stability of 3-Amino-3-(3-iodophenyl)propanamide reveals that meta-iodination is a highly effective strategy for overcoming the inherent CYP450 liabilities of


-amino acid phenyl rings. By utilizing a rigorously controlled, self-validating HLM assay, researchers can confidently quantify these improvements, ensuring that only the most metabolically robust candidates advance to in vivo pharmacokinetic profiling.

References

Sources

Comparative

A Comparative Benchmarking Guide to the Synthetic Production of 3-Amino-3-(3-iodophenyl)propanamide

This guide provides a comprehensive analysis of viable synthetic routes for the production of 3-Amino-3-(3-iodophenyl)propanamide, a key chiral intermediate in the synthesis of the PARP inhibitor Niraparib.[1][2][3] The...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive analysis of viable synthetic routes for the production of 3-Amino-3-(3-iodophenyl)propanamide, a key chiral intermediate in the synthesis of the PARP inhibitor Niraparib.[1][2][3] The objective of this document is to offer researchers, scientists, and drug development professionals a comparative overview of prominent synthetic strategies, enabling an informed selection based on efficiency, stereochemical control, scalability, and overall practicality. Each route is evaluated on its chemical principles, procedural complexity, and, where available, reported experimental data for analogous transformations.

Introduction to Synthetic Strategies

The synthesis of chiral β-amino amides, such as 3-Amino-3-(3-iodophenyl)propanamide, presents a significant challenge in organic synthesis due to the need for precise control of stereochemistry at the β-position. This guide will explore three distinct and well-established methodologies, adapted for the synthesis of our target molecule:

  • Route 1: Asymmetric Strecker Synthesis: A powerful C-C bond-forming reaction that constructs the amino nitrile precursor from an aldehyde.[4][5][6]

  • Route 2: Ritter Reaction: A method that forms the amide bond through the reaction of a carbocation precursor with a nitrile.[7][8][9]

  • Route 3: Hofmann Rearrangement: A classic transformation that converts an amide to an amine with one fewer carbon atom.[10][11][12][13]

  • Route 4: Enzymatic Kinetic Resolution: A biocatalytic approach to separate enantiomers from a racemic mixture.

A comparative summary of these routes is presented below, followed by detailed discussions and experimental protocols.

Comparative Overview of Synthetic Routes

Parameter Route 1: Asymmetric Strecker Synthesis Route 2: Ritter Reaction Route 3: Hofmann Rearrangement Route 4: Enzymatic Kinetic Resolution
Starting Material 3-Iodobenzaldehyde3-Iodostyrene or corresponding alcohol3-(3-Iodophenyl)glutarimide or succinamic acid derivativeRacemic 3-Amino-3-(3-iodophenyl)propanoic acid ester
Key Transformations Imine formation, asymmetric cyanidation, nitrile hydrolysisCarbocation formation, nucleophilic attack by nitrile, hydrolysisN-bromination, rearrangement to isocyanate, hydrolysisEnantioselective enzymatic hydrolysis or acylation
Stereocontrol High, catalyst-controlled enantioselectivityGenerally produces racemic mixtures unless a chiral acid or auxiliary is used.Retention of configuration if starting from a chiral precursor.Excellent, enzyme-dependent.
Number of Steps 2-3 steps1-2 steps2-3 steps2 steps (synthesis of racemate + resolution)
Reported Yields (Analogous Reactions) 70-95%60-90%70-90%Max 50% for each enantiomer from racemate.
Key Advantages Direct access to chiral center, high enantioselectivity.[14][15]Atom economical, can use simple starting materials.[7][8]Utilizes readily available dicarboxylic acid derivatives.High enantiopurity, mild reaction conditions.[16][17]
Key Challenges Use of toxic cyanide reagents, catalyst cost.[5]Strong acidic conditions, potential for side reactions.[9]Requires synthesis of the precursor amide, potential for side reactions.Theoretical max yield of 50% for the desired enantiomer, requires efficient racemization for higher yields.[17][18]

Route 1: Asymmetric Strecker Synthesis

The Strecker synthesis is a cornerstone in amino acid chemistry, and its asymmetric variant provides a direct and efficient route to enantiomerically enriched α-amino nitriles, which can be subsequently hydrolyzed to the desired β-amino amides.[4][5][6] This route commences with the readily available 3-iodobenzaldehyde.

Scientific Rationale

The key to this approach is the enantioselective addition of a cyanide source to an imine generated in situ from 3-iodobenzaldehyde and an amine. The use of a chiral catalyst, such as a chiral thiourea derivative or a metal-ligand complex, creates a chiral environment that directs the nucleophilic attack of the cyanide to one face of the imine, leading to the preferential formation of one enantiomer of the resulting aminonitrile.[14][15] Subsequent controlled hydrolysis of the nitrile yields the primary amide.

Experimental Protocol

Step 1: Asymmetric Synthesis of (S)-3-Amino-3-(3-iodophenyl)propanenitrile

A plausible protocol adapted from established asymmetric Strecker reactions:[15][19]

  • To a solution of 3-iodobenzaldehyde (1.0 eq) in an appropriate solvent such as toluene or CH₂Cl₂ at room temperature is added a chiral catalyst (e.g., a chiral thiourea catalyst, 1-10 mol%).

  • A source of ammonia (e.g., aqueous ammonia or an ammonium salt) is added, and the mixture is stirred to form the corresponding imine in situ.

  • A cyanide source, such as trimethylsilyl cyanide (TMSCN) or potassium cyanide (KCN) with an additive like acetic acid, is added slowly at a controlled temperature (e.g., 0 °C to room temperature).

  • The reaction is stirred for 12-48 hours, monitoring progress by TLC or HPLC.

  • Upon completion, the reaction is quenched with an aqueous solution (e.g., saturated NaHCO₃).

  • The organic layer is separated, and the aqueous layer is extracted with an organic solvent.

  • The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude aminonitrile is purified by column chromatography to yield the enantiomerically enriched product.

Step 2: Controlled Hydrolysis to (S)-3-Amino-3-(3-iodophenyl)propanamide

A method for the selective hydrolysis of the nitrile to the amide:[20][21][22]

  • The enantiomerically enriched aminonitrile (1.0 eq) is dissolved in a suitable solvent system, such as a mixture of an organic solvent (e.g., DMSO or t-butanol) and water.

  • A catalyst for selective hydration, such as manganese dioxide (MnO₂) or a platinum-based catalyst, is added.

  • An oxidizing agent, such as hydrogen peroxide (H₂O₂), is added dropwise at a controlled temperature (e.g., 0-10 °C).

  • The reaction is stirred at room temperature for a few hours, with progress monitored by TLC or HPLC.

  • Upon completion, the catalyst is filtered off, and the filtrate is diluted with water.

  • The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.

  • The crude product is purified by recrystallization or column chromatography.

Logical Flow Diagram

Strecker_Synthesis A 3-Iodobenzaldehyde B Imine Formation (+ NH3) A->B C Asymmetric Cyanation (+ CN-, Chiral Catalyst) B->C D (S)-3-Amino-3-(3-iodophenyl)propanenitrile C->D E Controlled Hydrolysis (+ H2O2/MnO2) D->E F (S)-3-Amino-3-(3-iodophenyl)propanamide E->F

Caption: Asymmetric Strecker Synthesis Workflow.

Route 2: Ritter Reaction

The Ritter reaction offers a direct method for the synthesis of N-alkyl amides from a nitrile and a source of a stable carbocation, such as an alkene or a tertiary/benzylic alcohol, under strong acidic conditions.[7][8][9]

Scientific Rationale

In this proposed route, 3-iodostyrene (or a corresponding alcohol) would serve as the carbocation precursor. In the presence of a strong acid, the alkene is protonated to form a benzylic carbocation. This electrophilic intermediate is then trapped by a nitrile, such as acetonitrile, which acts as the nucleophile. The resulting nitrilium ion is subsequently hydrolyzed upon aqueous workup to yield the desired N-alkyl amide. The primary challenge of this route is the lack of inherent stereocontrol, typically resulting in a racemic product.

Experimental Protocol

A plausible protocol based on general Ritter reaction procedures:[23][24]

  • To a cooled (0 °C) and stirred solution of a strong acid, such as concentrated sulfuric acid or a mixture of acetic acid and sulfuric acid, is added the nitrile (e.g., acetonitrile), which often serves as both reactant and solvent.

  • 3-Iodostyrene (1.0 eq) is added dropwise to the acidic solution, maintaining the low temperature.

  • The reaction mixture is allowed to warm to room temperature and stirred for several hours until the starting material is consumed (monitored by TLC or GC-MS).

  • The reaction is carefully quenched by pouring it onto crushed ice and then neutralized with a base (e.g., aqueous NaOH or NH₄OH).

  • The product is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • The combined organic extracts are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.

  • The crude product is purified by column chromatography or recrystallization to afford racemic 3-Amino-3-(3-iodophenyl)propanamide.

Logical Flow Diagram

Ritter_Reaction A 3-Iodostyrene B Carbocation Formation (+ H+) A->B C Nucleophilic Attack (+ CH3CN) B->C D Nitrilium Ion Intermediate C->D E Hydrolysis (+ H2O) D->E F Racemic 3-Amino-3-(3-iodophenyl)propanamide E->F

Caption: Ritter Reaction Workflow.

Route 3: Hofmann Rearrangement

The Hofmann rearrangement is a well-established method for converting a primary amide into a primary amine with one fewer carbon atom.[10][11][12][13] This reaction proceeds through an isocyanate intermediate.[10][11][12][13]

Scientific Rationale

This synthetic approach would begin with a precursor such as 3-(3-iodophenyl)glutarimide or a related succinamic acid derivative. The Hofmann rearrangement of the primary amide functionality, induced by a reagent like bromine in the presence of a strong base, would lead to the formation of an isocyanate. Subsequent hydrolysis of the isocyanate would yield the desired primary amine, with the loss of the carbonyl carbon as carbon dioxide. If the starting material is chiral, the rearrangement proceeds with retention of stereochemistry.

Experimental Protocol

A plausible protocol adapted from general Hofmann rearrangement procedures:[13][25]

Step 1: Synthesis of 3-(3-Iodophenyl)succinamic Acid

  • 3-(3-Iodophenyl)glutaric anhydride (1.0 eq) is dissolved in a suitable solvent like THF or dioxane.

  • The solution is cooled to 0 °C, and aqueous ammonia is added dropwise.

  • The reaction is stirred at room temperature until the anhydride is consumed.

  • The solvent is removed under reduced pressure, and the residue is acidified to precipitate the product, which is then filtered, washed, and dried.

Step 2: Hofmann Rearrangement to 3-Amino-3-(3-iodophenyl)propanoic Acid

  • A solution of sodium hydroxide in water is prepared and cooled in an ice bath.

  • Bromine is added slowly to the cold NaOH solution to form sodium hypobromite in situ.

  • The 3-(3-iodophenyl)succinamic acid (1.0 eq) is added portion-wise to the cold hypobromite solution.

  • The reaction mixture is slowly warmed to room temperature and then heated to 50-70 °C for a period of time, monitoring for the cessation of gas evolution.

  • After cooling, the solution is acidified to precipitate the amino acid product.

  • The product is filtered, washed, and can be purified by recrystallization.

Step 3: Amidation to 3-Amino-3-(3-iodophenyl)propanamide

  • The resulting amino acid is converted to the propanamide using standard peptide coupling methods or by conversion to an acid chloride followed by reaction with ammonia.

Logical Flow Diagram

Hofmann_Rearrangement A 3-(3-Iodophenyl)glutarimide or Succinamic Acid B Hofmann Rearrangement (+ Br2, NaOH) A->B C Isocyanate Intermediate B->C D Hydrolysis C->D E 3-Amino-3-(3-iodophenyl)propanoic Acid D->E F Amidation E->F G 3-Amino-3-(3-iodophenyl)propanamide F->G

Caption: Hofmann Rearrangement Workflow.

Route 4: Enzymatic Kinetic Resolution

For obtaining a single enantiomer of the target molecule, enzymatic kinetic resolution presents a highly selective and environmentally benign alternative to asymmetric synthesis.[16][17]

Scientific Rationale

This strategy involves the synthesis of a racemic mixture of an ester of 3-amino-3-(3-iodophenyl)propanoic acid. A specific enzyme, typically a lipase, is then used to selectively hydrolyze one of the enantiomers of the ester to the corresponding carboxylic acid, leaving the other enantiomer of the ester unreacted.[16][17][18] The resulting mixture of the carboxylic acid and the unreacted ester can then be easily separated. The desired enantiomer (either the acid or the remaining ester) can then be converted to the final propanamide. The major drawback is that the maximum theoretical yield for the desired enantiomer is 50%. However, this can be overcome by coupling the resolution with an in-situ racemization of the unwanted enantiomer, a process known as dynamic kinetic resolution.[17]

Experimental Protocol

A plausible protocol based on established enzymatic resolution procedures:[16][26]

Step 1: Synthesis of Racemic Ethyl 3-Amino-3-(3-iodophenyl)propanoate

  • Racemic 3-amino-3-(3-iodophenyl)propanoic acid is esterified using standard methods, for example, by refluxing in ethanol with a catalytic amount of sulfuric acid.

Step 2: Enzymatic Kinetic Resolution

  • The racemic ester (1.0 eq) is suspended in a buffered aqueous solution or a biphasic system.

  • A lipase (e.g., Candida antarctica lipase B, Novozym 435) is added.

  • The mixture is stirred at a controlled temperature (e.g., 30-45 °C), and the progress of the reaction is monitored by chiral HPLC until approximately 50% conversion is reached.

  • The enzyme is removed by filtration.

  • The aqueous phase is separated and acidified to precipitate the enantiomerically enriched amino acid.

  • The organic phase (or the filtrate if a single phase) is extracted to recover the unreacted enantiomerically enriched ester.

Step 3: Conversion to the Amide

  • The desired enantiomer (either the acid or the ester) is then converted to 3-Amino-3-(3-iodophenyl)propanamide using standard amidation procedures.

Logical Flow Diagram

Enzymatic_Resolution A Racemic Ester B Enzymatic Hydrolysis (Lipase) A->B C Mixture of (S)-Acid and (R)-Ester B->C D Separation C->D E Enantiopure Acid D->E F Enantiopure Ester D->F G Amidation E->G F->G H (S)-3-Amino-3-(3-iodophenyl)propanamide G->H

Caption: Enzymatic Kinetic Resolution Workflow.

Conclusion and Recommendations

The choice of the optimal synthetic route for 3-Amino-3-(3-iodophenyl)propanamide is contingent upon the specific requirements of the project, including the desired scale, enantiopurity, cost constraints, and available expertise.

  • For laboratory-scale synthesis where high enantiopurity is paramount, Asymmetric Strecker Synthesis (Route 1) is a highly attractive option due to its directness and the high levels of stereocontrol achievable with modern catalysts.

  • If the primary goal is a rapid, albeit racemic, synthesis from simple starting materials, the Ritter Reaction (Route 2) is a viable, atom-economical choice. Subsequent chiral resolution would be necessary to obtain a single enantiomer.

  • The Hofmann Rearrangement (Route 3) provides an alternative approach that can be advantageous if the required glutarimide or succinamic acid precursors are readily accessible.

  • For a green and highly selective method to obtain enantiopure material, Enzymatic Kinetic Resolution (Route 4) is an excellent choice, particularly if coupled with a dynamic racemization process to improve the overall yield.

Ultimately, a thorough cost-benefit analysis and preliminary experimental validation are recommended to determine the most suitable synthetic strategy for a given application.

References

  • Forgách, B., et al. (2021). Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis. Molecules, 26(1), 53. Available at: [Link]

  • de Gonzalo, G., et al. (2016). In depth analysis of heterogeneous catalysts for the chemoenzymatic dynamic kinetic resolution of β-amino esters. Catalysis Science & Technology, 6(12), 4357-4366. Available at: [Link]

  • Fedorova, O. A., et al. (2020). Kinetic regularities of resolution of amines racemates in the acylation reaction with chiral N ‐protected amino acids esters. Chirality, 32(5), 686-698. Available at: [Link]

  • Fletcher, S. (n.d.). Synthesis of Niraparib, a cancer drug candidate. University of Oxford. Available at: [Link]

  • Organic Chemistry Portal. (2019, January 11). Ritter Reaction. Available at: [Link]

  • Boesten, W. H. J., et al. (2001). Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. Organic Letters, 3(8), 1121–1124. Available at: [Link]

  • Wikipedia. (n.d.). Ritter reaction. Available at: [Link]

  • Li, Y., et al. (2021). Kinetic study on enantioselective resolution of (R,S)‐2‐phenylpropionic acid through Novozyme 435–catalyzed esterification. Journal of Chemical Technology & Biotechnology, 96(10), 2936-2944. Available at: [Link]

  • Wikipedia. (n.d.). Hofmann rearrangement. Available at: [Link]

  • Nikpassand, M., et al. (2014). Preparation of different amides via Ritter reaction from alcohols and nitriles in the presence of silica-bonded N-propyl sulphamic acid (SBNPSA) as a catalyst. Journal of Chemical Sciences, 126(5), 1543–1548. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Ritter Reaction. Available at: [Link]

  • U.S. Patent No. 10,927,095. (2021). Processes for the preparation of Niraparib and intermediates thereof. Google Patents.
  • ResearchGate. (n.d.). Synthesis of niraparib (XXXII). [Image attached to an article]. Available at: [Link]

  • Chemistry Steps. (2025, June 17). Hofmann Rearrangement. Available at: [Link]

  • Pharm D Guru. (2025, November 14). 31. HOFMANN REARRANGEMENT. Available at: [Link]

  • Wikipedia. (n.d.). Strecker amino acid synthesis. Available at: [Link]

  • Miyabe, H., et al. (2018). Chemo-Enzymatic Synthesis, Structural and Stereochemical Characterization, and Intrinsic Degradation Kinetics of Diastereomers of 1-β-O-Acyl Glucuronides Derived from Racemic 2-{4-[(2-Methylprop-2-en-1-yl)amino]phenyl}propanoic Acid. ACS Omega, 3(5), 5145–5154. Available at: [Link]

  • Vedejs, E., & Jure, M. (2005). The Catalytic Asymmetric Strecker Reaction. Organic Reactions, 66, 1-171. Available at: [Link]

  • E-PG Pathshala. (n.d.). Migration from carbon to electron-deficient nitrogen: Hofmann, Curtius, Lossen and Schmidt rearrangements: Synthesis of amines. Available at: [Link]

  • Wang, J., et al. (2014). Recent advances in asymmetric Strecker reactions. ARKIVOC, 2014(i), 205-248. Available at: [Link]

  • Master Organic Chemistry. (2018, November 12). The Strecker Synthesis of Amino Acids. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Strecker Synthesis. Available at: [Link]

  • Boesten, W. H. J., et al. (2001). Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. Organic Letters, 3(8), 1121-1124. Available at: [Link]

  • Asano, Y. (2015). Nitrile and Amide Hydrolysis and Enzymatic Synthesis of Amides and Peptides. In Biocatalysis. Wiley-VCH. Available at: [Link]

  • Professor Dave Explains. (2022, January 11). Ritter Reaction [Video]. YouTube. Available at: [Link]

  • FULIR. (n.d.). Mechanochemical Ritter reaction: a rapid approach to functionalized amides at room temperature. Available at: [Link]

  • Sadhukhan, A., et al. (2012). Modified asymmetric Strecker reaction of aldehyde with secondary amine: a protocol for the synthesis of S-clopidogrel (an antiplatelet agent). The Journal of Organic Chemistry, 77(17), 7495–7501. Available at: [Link]

  • ResearchGate. (n.d.). Hofmann Rearrangement. [Collection of articles]. Available at: [Link]

  • Garg, N. K., et al. (2024). Hydration of Nitriles to Primary Amides Enabled by the Ghaffar-Parkins Catalyst. Organic Syntheses, 101, 327-341. Available at: [Link]

  • Master Organic Chemistry. (n.d.). Acidic Hydrolysis of Nitriles To Amides. Available at: [Link]

  • Boesten, W. H. J., et al. (2001). Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary. Organic Letters, 3(8), 1121-4. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile to Amide - Common Conditions. Available at: [Link]

  • Wang, Q., et al. (2023). Electrooxidative Hofmann Rearrangement of Phthalimides to Access Anthranilate Derivatives. The Journal of Organic Chemistry, 88(20), 14643–14651. Available at: [Link]

  • Kappe, C. O., et al. (2012). Approaches to α-amino acids via rearrangement to electron-deficient nitrogen: Beckmann and Hofmann rearrangements of appropriate carboxyl-protected substrates. Beilstein Journal of Organic Chemistry, 8, 1444–1453. Available at: [Link]

  • Dong, G., & Ci, X. (2022). Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification. RSC Medicinal Chemistry, 13(10), 1169–1185. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

3-Amino-3-(3-iodophenyl)propanamide proper disposal procedures

Standard Operating Procedure: Lifecycle Management and Disposal of 3-Amino-3-(3-iodophenyl)propanamide As a Senior Application Scientist, managing the end-of-life cycle for complex halogenated organics is just as critica...

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Lifecycle Management and Disposal of 3-Amino-3-(3-iodophenyl)propanamide

As a Senior Application Scientist, managing the end-of-life cycle for complex halogenated organics is just as critical as the synthesis or assay phases. 3-Amino-3-(3-iodophenyl)propanamide presents specific logistical challenges due to its structural composition—specifically, the presence of a covalently bonded iodine atom on the phenyl ring. This functional group legally and thermodynamically dictates its waste classification, requiring strict segregation and specialized high-temperature destruction protocols.

This guide provides the mechanistic rationale and self-validating standard operating procedures (SOPs) required to safely and compliantly dispose of 3-Amino-3-(3-iodophenyl)propanamide in a laboratory or pilot-plant setting.

Mechanistic Rationale for Disposal Protocols

The fundamental rule for disposing of 3-Amino-3-(3-iodophenyl)propanamide is that it must be treated exclusively as a Halogenated Organic Waste [1].

The Thermodynamics of Halogenated Combustion: When pure hydrocarbons (non-halogenated solvents like ethanol or acetone) are incinerated, they combust cleanly at standard temperatures (around 870°C)[2]. However, halogens (fluorine, chlorine, bromine, iodine) act as flame retardants, lowering the heat of combustion. If 3-Amino-3-(3-iodophenyl)propanamide is incinerated at standard temperatures, the incomplete combustion allows the halogenated aromatic rings to recombine, forming highly toxic and environmentally persistent polyhalogenated dioxins and furans.

To ensure complete molecular destruction and prevent the release of these toxic gases, the EPA mandates that halogenated organic wastes be incinerated at a minimum of 1100°C (2000°F) with a residence time of at least 1.0 second, followed by mandatory acid gas scrubbing to neutralize hydrogen iodide (HI) exhaust[2].

The Cost of Cross-Contamination: Because of these extreme temperature and scrubbing requirements, disposing of halogenated waste costs up to three times more than non-halogenated waste[1]. If a researcher mistakenly mixes a small volume of 3-Amino-3-(3-iodophenyl)propanamide into a large carboy of non-halogenated solvent, the entire container is legally "infected" and must be treated as a halogenated substance under RCRA Subtitle C regulations[3][4]. Strict point-of-generation segregation is not just a safety requirement; it is a critical cost-control measure.

Waste Stream Segregation Metrics

The following table summarizes the quantitative operational differences between the waste stream required for 3-Amino-3-(3-iodophenyl)propanamide versus standard lab solvents[1][2].

Operational ParameterHalogenated Waste Stream (Iodine-Active)Non-Halogenated Waste Stream
Minimum Incineration Temp. 1100°C (2000°F)870°C (1600°F)
Combustion Residence Time ≥ 1.0 second≥ 0.75 seconds
Exhaust Gas Treatment Mandatory Acid Gas ScrubberStandard Particulate Scrubber
Relative Disposal Cost ~3x Base Cost1x Base Cost
RCRA Regulatory Framework Subtitle C (Strict Halogenated)Subtitle C (Standard Organic)

Step-by-Step Disposal Methodologies

Every protocol below is designed as a self-validating system to ensure regulatory compliance and operator safety.

Protocol A: Liquid Waste Segregation and Containerization

Use this protocol when 3-Amino-3-(3-iodophenyl)propanamide is dissolved in reaction solvents or assay buffers.

  • Compatibility Verification: Ensure the primary solvent (e.g., DMSO, Methanol, Acetonitrile) is chemically compatible with standard high-density polyethylene (HDPE) collection carboys.

  • Dedicated Halogenated Isolation: Designate a specific 4-liter or 10-liter HDPE container exclusively for "Halogenated Organic Solvents." Do not mix with heavy metals, cyanides, or strong oxidizers, as these require entirely different RCRA treatment pathways and can cause catastrophic reactions[1][3].

  • Volume Management (Ullage): Transfer the liquid waste into the carboy inside a certified chemical fume hood. Crucial Step: Never fill the container beyond 80% capacity. This 20% void space (ullage) is required to accommodate vapor pressure expansion and prevent container rupture during transport.

  • Regulatory Labeling: Immediately affix a hazardous waste tag. Explicitly list "3-Amino-3-(3-iodophenyl)propanamide" and the exact percentage of all constituent solvents. Mark the "Halogenated" and "Toxic" hazard indicators[1].

Protocol B: Solid Waste and Contaminated Consumables

Use this protocol for residual powders, contaminated weigh boats, pipette tips, and PPE.

  • Collection: Place all solid materials contaminated with the compound into a puncture-resistant, sealable secondary container (e.g., a dedicated poly-bag or solid waste bucket).

  • Isolation: Keep this solid waste strictly separated from biological hazards or sharps.

  • Labeling: Label the container as "Solid Halogenated Organic Waste - Toxic."

Protocol C: Spill Response & Self-Validating Decontamination

Use this protocol in the event of an accidental benchtop or floor spill.

  • Containment & Absorption: Surround the spill with inert, non-reactive absorbent booms. For liquid solutions, apply universal absorbent powder; for dry powder spills, gently cover with solvent-dampened pads (e.g., water or isopropanol) to prevent aerosolization of the active amine/amide dust.

  • Mechanical Removal: Use non-sparking scoops to transfer the saturated absorbent into a dedicated, puncture-resistant HDPE hazardous waste bag.

  • Chemical Decontamination: Wash the affected surface with an appropriate laboratory surfactant to degrade residual organics, followed by a distilled water rinse.

  • Validation (Self-Validating Step): Perform a final wipe of the area with a clean, white absorbent pad dampened with methanol. Visually inspect the pad under bright light; the absence of discoloration or residue validates that macroscopic decontamination is complete. Place this validation pad into the halogenated solid waste stream.

Disposal Decision Matrix

The following workflow illustrates the logical routing of 3-Amino-3-(3-iodophenyl)propanamide based on its physical state at the time of disposal.

G Start 3-Amino-3-(3-iodophenyl)propanamide Waste Generation State Determine Physical State (Solid vs. Liquid) Start->State Solid Solid Waste (Powder, PPE, Vials) State->Solid Liquid Liquid Waste (Reaction Solvents) State->Liquid Halogenated Halogenated Waste Stream (Red Tag / Segregated) Solid->Halogenated Direct Disposal Aqueous Aqueous Mixtures (pH 5-9) Liquid->Aqueous Organic Organic Solvents (DMSO, MeOH, etc.) Liquid->Organic Aqueous->Halogenated No Sink Disposal Organic->Halogenated Do Not Mix w/ Non-Halogenated Incineration EPA Permitted Incineration (>1100°C / 2000°F) Halogenated->Incineration RCRA Compliant Transport

Decision matrix for 3-Amino-3-(3-iodophenyl)propanamide lifecycle waste management.

References

  • [3] Guidelines for Solvent Waste Recycling and Disposal. Hazardous Waste Experts. 3

  • [1] Halogenated Solvents in Laboratories - Campus Operations. Temple University Environmental Health and Radiation Safety.1

  • [2] Air Pollution Control Technology Fact Sheet: Thermal Incinerator (EPA-452/F-03-022). U.S. Environmental Protection Agency / Regulations.gov. 2

  • [4] Identification and Listing of Hazardous Waste (RCRA Subtitle C). U.S. Environmental Protection Agency. 4

Sources

Handling

Mastering Safety: A Guide to Personal Protective Equipment for 3-Amino-3-(3-iodophenyl)propanamide

Welcome to your essential safety and handling guide for 3-Amino-3-(3-iodophenyl)propanamide (CAS No. 771522-10-2).[1] As a novel research chemical, comprehensive toxicological data for this specific molecule may not be w...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to your essential safety and handling guide for 3-Amino-3-(3-iodophenyl)propanamide (CAS No. 771522-10-2).[1] As a novel research chemical, comprehensive toxicological data for this specific molecule may not be widely available. Therefore, our approach must be grounded in a thorough understanding of its structural components: an aromatic amine and an iodinated phenyl group. This guide provides the critical, immediate safety protocols and logistical plans necessary for handling this compound with the highest degree of safety and scientific integrity.

Hazard Assessment: Understanding the "Why" Behind the "How"

Before we handle any chemical, we must first understand the risks it presents. The structure of 3-Amino-3-(3-iodophenyl)propanamide contains two key functional groups that dictate our safety protocols:

  • Aromatic Amines: This class of compounds presents significant health risks. Many aromatic amines are known to be readily absorbed through the skin and can be toxic.[2] Some have been identified as potential carcinogens or mutagens, necessitating procedures that minimize any chance of exposure.[3]

  • Iodinated Aromatic Compounds: As a halogenated compound, this molecule requires specific disposal procedures to prevent environmental contamination.[4][5] Halogenated waste streams must always be segregated from non-halogenated ones.[6][7] Furthermore, iodinated compounds can be precursors to highly toxic iodinated disinfection by-products if they enter water systems, making containment and proper disposal paramount.[8][9]

Given these potential hazards, our core principle is exposure minimization . Every step, from preparation to disposal, is designed to prevent contact with the skin, eyes, and respiratory system.

Core Personal Protective Equipment (PPE) Requirements

Adherence to the following PPE standards is mandatory when handling 3-Amino-3-(3-iodophenyl)propanamide in any form (solid or in solution).

  • Body Protection: A flame-resistant laboratory coat must be worn and fully buttoned. For procedures with a higher risk of splashes, such as large-scale reactions or spill cleanups, a chemical-resistant apron over the lab coat is required.[10][11]

  • Eye and Face Protection: ANSI-approved safety glasses with side shields are the minimum requirement. However, when handling the powder outside of a certified chemical fume hood or when there is any risk of splashing, tightly fitting chemical splash goggles are necessary.[12][13] For significant splash risks, a full face shield should be worn in conjunction with goggles.[12]

  • Hand Protection: Glove selection is arguably the most critical decision in preventing dermal exposure. Due to the dual nature of the compound (aromatic amine and halogenated hydrocarbon), a single glove type may not be sufficient for all applications. Nitrile gloves are a common and effective choice for incidental contact.[10] However, for extended contact or in the event of a spill, more robust options are necessary.

Glove Selection Guide for Chemical Resistance
Glove MaterialSuitability for Aromatic HydrocarbonsSuitability for Halogenated HydrocarbonsRecommended Use Case
Nitrile Fair to Good[14]Poor to Fair[15]Incidental Contact: Standard lab operations, handling small quantities. Should be changed immediately upon contamination.
Neoprene Poor[14]Fair to GoodModerate chemical resistance, suitable for some acids and bases, but not ideal for this compound class.[14]
Butyl Rubber Poor[10]Good to ExcellentExcellent for highly corrosive acids, ketones, and esters, but offers poor protection against aromatic and halogenated hydrocarbons.[10]
Fluoroelastomer (Viton™) ExcellentExcellentExtended Contact/Spills: Recommended for high-exposure tasks like cleaning spills or prolonged handling.[14]
Norfoil® (Silver Shield®) ExcellentExcellentMaximum Protection: Ideal for handling highly toxic or unknown compounds. Can be cumbersome and may be worn as an outer glove.[14]

Causality: The choice of glove material is dictated by its ability to resist permeation and degradation by the chemical. Aromatic and halogenated hydrocarbons are known to attack many common glove materials, reducing their protective efficacy.[15] Always consult the glove manufacturer's specific chemical resistance chart for the most accurate information.

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the essential steps for safely weighing and preparing a solution of 3-Amino-3-(3-iodophenyl)propanamide.

Preparation and Engineering Controls
  • Designated Area: All work with this compound must be performed in a designated area, clearly labeled as such.[5]

  • Ventilation: All handling of the solid powder or volatile solutions must occur inside a certified chemical fume hood to minimize inhalation risk.[16]

  • Gather Materials: Before starting, ensure all necessary equipment (spatulas, weigh boats, glassware), spill cleanup materials, and waste containers are inside the fume hood and within easy reach.

PPE Donning and Doffing Workflow

The sequence of putting on and taking off PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning PPE (Clean Area) cluster_doffing Doffing PPE (At Exit) don1 1. Lab Coat don2 2. Inner Gloves (Nitrile) don1->don2 don3 3. Safety Goggles / Face Shield don2->don3 don4 4. Outer Gloves (e.g., Viton™) don3->don4 Work Perform Experiment don4->Work doff1 1. Outer Gloves (Contaminated) doff2 2. Lab Coat doff1->doff2 doff3 3. Safety Goggles / Face Shield doff2->doff3 doff4 4. Inner Gloves (Clean) doff3->doff4 End End doff4->End Start Start Start->don1 Work->doff1

Caption: Workflow for the correct sequence of donning and doffing PPE.

Handling the Compound
  • Weighing: Use a tared weigh boat. Handle the solid compound gently to avoid creating airborne dust.

  • Transfer: Carefully transfer the solid to the desired glassware using a clean spatula.

  • Dissolving: Add the solvent slowly to avoid splashing. If the process is exothermic, ensure the vessel is appropriately cooled.

  • Post-Handling: After use, decontaminate the spatula and any other reusable equipment. Dispose of the weigh boat and any other single-use items in the designated halogenated solid waste container.

Emergency and Disposal Plans

Spill Response

A spill of this compound must be treated with caution. Your response depends on the size and location of the spill.

  • Minor Spill (inside a fume hood):

    • Alert colleagues in the immediate area.

    • Wear appropriate PPE, including double gloves (nitrile inner, Viton™ or equivalent outer) and goggles.[5]

    • Contain the spill by creating a dike with absorbent material (e.g., vermiculite, sand, or commercial spill pillows).[17]

    • Working from the outside in, cover the spill with the absorbent material.

    • Carefully collect the contaminated absorbent material using non-sparking tools and place it into a clearly labeled, sealable container for halogenated waste.[17]

    • Decontaminate the surface using a suitable laboratory detergent and water. Some specialized decontamination solutions for aromatic amines are also commercially available.[18]

  • Major Spill (outside a fume hood or large volume):

    • Evacuate the immediate area.

    • Alert your facility's Environmental Health and Safety (EHS) office or emergency response team immediately.[19]

    • Do not attempt to clean up a large spill alone or without appropriate respiratory protection.[20]

Personnel Exposure
  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[19][21] Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[19][22] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[22]

Waste Disposal Plan

Proper segregation of waste is a regulatory and safety necessity.

Trustworthiness: The primary reason for this strict segregation is that disposal methods for halogenated and non-halogenated waste are different and significantly vary in cost.[4] Improperly mixed waste streams can lead to regulatory fines and dangerous chemical reactions at waste treatment facilities.

Waste_Disposal Solid Contaminated Solids (Gloves, Weigh Boats, Absorbents) HalogenatedSolid HALOGENATED SOLID WASTE (Clearly Labeled) Solid->HalogenatedSolid Liquid Unused/Waste Solutions HalogenatedLiquid HALOGENATED LIQUID WASTE (Clearly Labeled) Liquid->HalogenatedLiquid Sharps Contaminated Needles, Pipettes SharpsContainer Sharps Container Sharps->SharpsContainer Disposal Arrange for Pickup by Environmental Health & Safety HalogenatedSolid->Disposal HalogenatedLiquid->Disposal SharpsContainer->Disposal

Sources

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